molecular formula C11H17NO B2988253 (4-Isobutoxyphenyl)methanamine CAS No. 4734-09-2

(4-Isobutoxyphenyl)methanamine

Cat. No.: B2988253
CAS No.: 4734-09-2
M. Wt: 179.263
InChI Key: JBVKKHDTYSDPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isobutoxyphenyl)methanamine ( 4734-09-2) is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by a benzylamine group attached to a 4-isobutoxy phenyl ring. It is reported to be a useful intermediate for drug discovery and research . The compound has a melting point of 129-133 °C and a boiling point of approximately 276.6 °C at 760 mmHg . It has a density of 1.0±0.1 g/cm³ and a calculated LogP value of 2.41, indicating its lipophilicity . Researchers value this compound as a building block in synthetic organic chemistry, particularly for the preparation of more complex molecules for pharmaceutical applications. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this substance should refer to the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVKKHDTYSDPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Isobutoxyphenyl)methanamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Isobutoxyphenyl)methanamine: Properties, Synthesis, and Applications

Introduction

This compound, a substituted benzylamine derivative, has emerged as a pivotal intermediate in modern synthetic organic chemistry. Its unique structural combination of a flexible isobutoxy group and a reactive primary amine on a phenyl scaffold makes it a valuable building block, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemical properties, spectroscopic signature, synthesis protocols, and critical applications, with a focus on its role in the synthesis of complex pharmaceutical agents.

Chemical Identity and Structure

The foundational characteristics of this compound are defined by its molecular structure, which features a benzylamine core where the phenyl ring is substituted at the para-position with an isobutoxy ether linkage.

  • IUPAC Name : [4-(2-methylpropoxy)phenyl]methanamine[1][2]

  • CAS Number : 4734-09-2[3][4]

  • Molecular Formula : C₁₁H₁₇NO[1][5][6]

  • Synonyms : 4-Isobutoxybenzylamine, 4-(2-Methylpropoxy)benzenemethanamine, p-Isobutoxybenzylamine[1][3][4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing reaction conditions, purification strategies, and formulation studies. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource
Molecular Weight 179.26 g/mol [1][2][3][5]
Appearance Solid, Semi-solid, or liquid
Melting Point 129-133 °C[2]
Boiling Point ~276.6 °C at 760 mmHg (Predicted)[2]
Density 1.0 ± 0.1 g/cm³ (Predicted)[2]
LogP (Lipophilicity) 2.41 (Calculated)[2]
SMILES CC(C)COC1=CC=C(C=C1)CN[1][6]
InChIKey JBVKKHDTYSDPHA-UHFFFAOYSA-N[1][2]

Spectroscopic Profile: A Structural Verification Guide

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics, providing a framework for quality control and structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key absorption bands are predicted as follows:

  • N-H Stretch: A medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.

  • C-H Stretch (Aliphatic): Strong bands will appear in the 2850-3000 cm⁻¹ range, corresponding to the C-H bonds of the isobutyl and methylene groups.

  • C-H Stretch (Aromatic): Weaker bands are expected just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C-O-C Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage should be present around 1240-1260 cm⁻¹.

  • C=C Bends (Aromatic): Several bands in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Isobutyl Protons: A doublet at ~1.0 ppm (6H, two -CH₃ groups) and a multiplet at ~2.0 ppm (1H, -CH group).

    • Ether Methylene Protons (-O-CH₂-): A doublet at ~3.7 ppm (2H).

    • Benzylamine Methylene Protons (-CH₂-NH₂): A singlet at ~3.8 ppm (2H).

    • Amine Protons (-NH₂): A broad singlet, typically between 1.5-3.0 ppm, whose chemical shift is concentration and solvent dependent.

    • Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

  • ¹³C NMR:

    • The spectrum should display 9 distinct signals corresponding to the unique carbon atoms in the molecule's symmetric structure. Key signals include those for the two methyl carbons of the isobutyl group, the isobutyl CH and CH₂ carbons, the benzylamine CH₂ carbon, the four unique aromatic carbons (two substituted, two unsubstituted), and the ether-linked aromatic carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 179.

  • Key Fragments: A prominent fragment is expected at m/z = 107, resulting from the benzylic cleavage and loss of the isobutoxy group, forming the C₇H₈N⁺ ion. Another significant fragment would arise from the loss of the aminomethyl group.

Synthesis and Reactivity

This compound is not typically synthesized as an end product but as a crucial intermediate. Its synthesis is a multi-step process that requires careful control of reaction conditions. A common and industrially relevant pathway starts from 4-hydroxybenzonitrile.

Synthetic Workflow: From 4-Hydroxybenzonitrile

This pathway is advantageous as it utilizes readily available starting materials and involves robust chemical transformations.

synthesis_workflow start 4-Hydroxybenzonitrile step1_reagent + 1-Bromo-2-methylpropane (Isobutyl Bromide) Base (e.g., K₂CO₃) intermediate1 4-Isobutoxybenzonitrile step1_reagent->intermediate1 Williamson Ether Synthesis step2_reagent Reduction (e.g., LiAlH₄ or H₂/Catalyst) product This compound step2_reagent->product Nitrile Reduction

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Williamson Ether Synthesis to form 4-Isobutoxybenzonitrile This step involves the O-alkylation of the phenolic hydroxyl group. The use of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction.

  • Setup: Charge a reaction vessel with 4-hydroxybenzonitrile, a suitable solvent (e.g., DMF/toluene mixture), and a base such as potassium carbonate (K₂CO₃)[7].

  • Reagent Addition: Add 1-bromo-2-methylpropane (isobutyl bromide) to the mixture.

  • Reaction: Heat the mixture, for instance to approximately 80°C, and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material[7].

  • Work-up: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then subjected to an aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by distillation or crystallization to yield pure 4-isobutoxybenzonitrile.

Step 2: Nitrile Reduction to form this compound The reduction of the nitrile group to a primary amine is a critical step. Common reducing agents include lithium aluminum hydride (LiAlH₄) for lab-scale synthesis or catalytic hydrogenation for industrial applications.

  • Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution or slurry of the reducing agent (e.g., LiAlH₄ in THF).

  • Reagent Addition: Slowly add a solution of 4-isobutoxybenzonitrile in the same solvent to the reducing agent slurry, controlling the temperature with an ice bath due to the exothermic nature of the reaction.

  • Reaction: Allow the reaction to proceed to completion at room temperature or with gentle heating.

  • Quenching & Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the aqueous layer with an organic solvent.

  • Purification: The combined organic extracts are dried and concentrated in vacuo to afford the final product, this compound[7].

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.

  • Key Intermediate for Pimavanserin: Its most notable application is as a key intermediate in the synthesis of Pimavanserin[3][7]. Pimavanserin (marketed as Nuplazid®) is an atypical antipsychotic used for the treatment of psychosis associated with Parkinson's disease. In the synthesis, the primary amine of this compound is coupled with other fragments to construct the final drug molecule[7].

  • Scaffold in Medicinal Chemistry: The molecule provides a robust scaffold for introducing the 4-isobutoxyphenyl moiety into drug candidates. This group can modulate lipophilicity (as indicated by its LogP of 2.41) and influence how a molecule interacts with biological targets through steric and electronic effects[2].

  • Broader Research Applications: It is widely used as an intermediate for general drug discovery research[2][8]. Its reactive amine handle allows for easy derivatization to form amides, sulfonamides, ureas, and other functional groups common in drug design[9]. It is also employed in the development of materials such as specialty polymers and agricultural chemicals[9].

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

  • Hazard Identification:

    • Signal Word: Warning[10]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10].

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[10].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10].

    • Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage Conditions:

    • Store in a cool, dry place away from direct light. Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation[5].

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic importance is firmly established in the pharmaceutical sector, most notably as an indispensable precursor to the antipsychotic drug Pimavanserin. The synthetic pathways to this compound are robust and scalable, ensuring its continued availability for both academic research and industrial drug development. For scientists and researchers, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a molecular building block in the creation of novel chemical entities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12201325, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68502503, Acetic acid;this compound. Retrieved from [Link].

  • Google Patents (2019). US10343993B2 - Processes and intermediates for the preparation of Pimavanserin.
  • Pharmaffiliates (n.d.). CAS No : 4734-09-2 | Product Name : this compound. Retrieved from [Link].

  • Protheragen (n.d.). This compound. Retrieved from [Link].

  • MySkinRecipes (n.d.). This compound. Retrieved from [Link].

Sources

p-Isobutoxybenzylamine: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

p-Isobutoxybenzylamine, systematically known as (4-isobutoxyphenyl)methanamine, is a primary benzylamine derivative that has garnered significant interest within the pharmaceutical landscape. Its structural motif, featuring a flexible isobutoxy group tethered to a benzylamine core, renders it a valuable intermediate in the synthesis of complex molecular architectures. Notably, it serves as a crucial building block in the manufacturing of Pimavanserin, a selective serotonin inverse agonist and antagonist, highlighting its importance in the development of therapeutics targeting neuropsychiatric disorders.[1] This guide provides an in-depth exploration of the physical characteristics, synthesis, and analytical data of p-Isobutoxybenzylamine, offering a critical resource for researchers and professionals engaged in drug discovery and process development.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key data for p-Isobutoxybenzylamine is summarized below.

PropertyValueSource(s)
Chemical Name This compound; p-Isobutoxybenzylamine
CAS Number 4734-09-2[2][3]
Molecular Formula C₁₁H₁₇NO[2][3]
Molecular Weight 179.26 g/mol [2]
Physical Form Solid, Semi-solid, or Liquid
Solubility Based on its structure, with a hydrophobic isobutoxy group and a polar amine, it is predicted to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate, with limited solubility in water.N/A
Storage Conditions Store in a dark place under an inert atmosphere at 2-8°C.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for p-Isobutoxybenzylamine in a standard solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25d, J ≈ 8.5 Hz2HAr-H (ortho to -CH₂NH₂)Aromatic protons ortho to the electron-donating aminomethyl group are expected to be slightly upfield.
~6.88d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₂)Aromatic protons ortho to the strongly electron-donating isobutoxy group will be shifted significantly upfield.
3.82s2H-CH₂-NH₂The benzylic protons will appear as a singlet.
3.75d, J ≈ 6.5 Hz2H-O-CH₂-CH(CH₃)₂The methylene protons of the isobutoxy group are diastereotopic and will appear as a doublet due to coupling with the adjacent methine proton.
~2.08m1H-O-CH₂-CH(CH₃)₂The methine proton of the isobutoxy group will be a multiplet due to coupling with the adjacent methylene and methyl protons.
~1.50br s2H-CH₂-NH₂The amine protons often appear as a broad singlet; their chemical shift is concentration and solvent dependent.
~1.02d, J ≈ 6.7 Hz6H-O-CH₂-CH(CH₃)₂The two equivalent methyl groups of the isobutoxy group will appear as a doublet.

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)AssignmentRationale
~158.5Ar-C -OThe aromatic carbon attached to the oxygen will be significantly deshielded.
~134.0Ar-C -CH₂NH₂The ipso-carbon attached to the aminomethyl group.
~129.0Ar-C H (ortho to -CH₂NH₂)Aromatic methine carbons.
~114.5Ar-C H (ortho to -OCH₂)Aromatic methine carbons shielded by the electron-donating isobutoxy group.
~74.5-O-C H₂-The methylene carbon of the isobutoxy group.
~46.0-C H₂-NH₂The benzylic carbon.
~28.5-CH(C H₃)₂The methine carbon of the isobutoxy group.
~19.5-CH(C H₃)₂The methyl carbons of the isobutoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3380-3250Medium, BroadN-H stretching (primary amine)
3050-3010MediumC-H stretching (aromatic)
2960-2850StrongC-H stretching (aliphatic)
1610, 1510StrongC=C stretching (aromatic ring)
1245StrongC-O stretching (aryl ether)
~820StrongC-H out-of-plane bending (para-substituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. For p-Isobutoxybenzylamine, electron ionization (EI) would likely produce the following key fragments:

Predicted Mass Spectrum Fragments:

m/zProposed Fragment
179[M]⁺ (Molecular ion)
123[M - C₄H₈]⁺ (Loss of isobutylene)
107[H₂NC₆H₄O]⁺
77[C₆H₅]⁺ (Phenyl cation)

Safety and Handling

As a chemical intermediate, proper handling of p-Isobutoxybenzylamine is essential to ensure laboratory safety.

GHS Hazard Information:

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Researchers should always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocol: A Validated Pathway

The synthesis of p-Isobutoxybenzylamine is typically achieved through a two-step process starting from the readily available 4-hydroxybenzaldehyde. This involves an initial Williamson ether synthesis to introduce the isobutoxy group, followed by a reductive amination to form the target benzylamine. This approach is robust, scalable, and utilizes common laboratory reagents.

Step 1: Synthesis of 4-Isobutoxybenzaldehyde

This step follows the principles of the Williamson ether synthesis, a reliable method for forming ethers.

  • Causality: 4-Hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then undergoes an Sₙ2 reaction with an isobutyl halide (e.g., 1-bromo-2-methylpropane), where the halide acts as the leaving group. The choice of a polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the more polar 4-hydroxybenzaldehyde and the appearance of the less polar product. The identity and purity of the isolated 4-isobutoxybenzaldehyde can be confirmed by NMR and IR spectroscopy, comparing the spectra to known data for this compound.

Experimental Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-isobutoxybenzaldehyde, which can be purified by vacuum distillation or column chromatography.

Step 2: Reductive Amination to p-Isobutoxybenzylamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.

  • Causality: 4-Isobutoxybenzaldehyde reacts with an ammonia source (e.g., aqueous ammonia or ammonium acetate) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a reducing agent to the corresponding primary amine. Using a large excess of the ammonia source is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts through subsequent reaction with the starting aldehyde. Sodium borohydride is a cost-effective and selective reducing agent for this transformation.

  • Self-Validation: The reaction can be monitored by TLC or GC-MS to follow the disappearance of the aldehyde and the formation of the amine. The final product's identity and purity are confirmed through a comprehensive analysis including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The presence of the characteristic benzylic amine protons in the ¹H NMR and the absence of the aldehyde proton signal are key indicators of a successful reaction.

Experimental Procedure:

  • Dissolve 4-isobutoxybenzaldehyde (1.0 eq) in methanol.

  • Add a large excess of aqueous ammonia (e.g., 20 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude p-Isobutoxybenzylamine.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and liberation of the free base.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of p-Isobutoxybenzylamine.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination A 4-Hydroxybenzaldehyde C 4-Isobutoxybenzaldehyde A->C K₂CO₃, DMF B 1-Bromo-2-methylpropane B->C C2 4-Isobutoxybenzaldehyde E Imine Intermediate C2->E D Ammonia (NH₃) D->E F p-Isobutoxybenzylamine E->F NaBH₄, MeOH

Caption: Synthetic pathway to p-Isobutoxybenzylamine.

Experimental_Workflow start Start dissolve Dissolve 4-Isobutoxybenzaldehyde in Methanol start->dissolve add_nh3 Add excess Aqueous Ammonia dissolve->add_nh3 stir_imine Stir for 1-2h (Imine Formation) add_nh3->stir_imine cool Cool to 0°C stir_imine->cool add_nabh4 Add NaBH₄ portion-wise (Reduction) cool->add_nabh4 warm_stir Warm to RT and Stir for 12-16h add_nabh4->warm_stir quench Quench with Water warm_stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Organic Solvent concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Caption: Reductive amination experimental workflow.

Conclusion and Future Outlook

p-Isobutoxybenzylamine stands as a testament to the enabling power of foundational organic chemistry in modern drug development. Its synthesis, rooted in classic and reliable transformations, provides a scalable and efficient route to a key pharmaceutical intermediate. The physicochemical and spectroscopic data, while partially based on predictive models due to a lack of extensive public experimental data, provide a solid framework for its identification and use in a research setting. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like p-Isobutoxybenzylamine is set to expand, underscoring the importance of comprehensive technical guides such as this for accelerating innovation in medicinal chemistry.

References

  • Protheragen. (n.d.). This compound. Retrieved January 7, 2026, from [Link].

  • Pharmaffiliates. (n.d.). CAS No : 4734-09-2 | Product Name : this compound. Retrieved January 7, 2026, from [Link].

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

  • MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link].

  • NIST. (n.d.). p-Isopropylbenzylamine. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link].

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link].

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link].

  • NIST. (n.d.). p-Isopropylbenzylamine. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link].

  • SciSpace. (n.d.). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. Retrieved January 7, 2026, from [Link].

Sources

(4-Isobutoxyphenyl)methanamine CAS 4734-09-2 basic information

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Intermediate in Modern Pharmaceutical Synthesis

Introduction

(4-Isobutoxyphenyl)methanamine, also known as 4-isobutoxybenzylamine, is a primary amine of significant interest in the fields of medicinal chemistry and drug development. Its molecular structure, featuring a benzylamine core functionalized with an isobutoxy group, makes it a versatile and crucial building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and safe handling protocols, with a focus on its pivotal role as a key intermediate in the production of advanced pharmaceutical agents.

Physicochemical and Chemical Identity

This compound is a substituted aromatic amine. The presence of the isobutoxy ether group and the aminomethyl group on the benzene ring dictates its reactivity and physical properties.

Chemical Identity

The fundamental identifiers for this compound are summarized below for clear reference in research and regulatory contexts.

IdentifierValueSource(s)
CAS Number 4734-09-2[1][2][3]
IUPAC Name This compound[1][2]
Synonyms 4-Isobutoxybenzylamine, p-Isobutoxybenzylamine[3]
Molecular Formula C₁₁H₁₇NO[1][2]
Molecular Weight 179.26 g/mol [1]
InChI Key JBVKKHDTYSDPHA-UHFFFAOYSA-N[2]
Physicochemical Properties

The physical state of this compound can vary, being described as a solid or semi-solid or liquid.[2] Specific quantitative data from peer-reviewed literature is sparse; however, data from suppliers and databases provide a general profile.

PropertyValueSource(s)
Physical Form Solid, Semi-solid, or Liquid[2]
Boiling Point Data not available[4]
Storage Temperature 2-8°C, Inert Atmosphere, Keep in Dark Place[2][3]

Synthesis and Mechanistic Considerations

The most prevalent and industrially relevant method for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 4-isobutoxybenzaldehyde. This transformation is a cornerstone of amine synthesis, valued for its efficiency and atom economy.

Retrosynthetic Pathway and Logic

A retrosynthetic analysis reveals a straightforward and logical approach to the target molecule. The primary C-N bond is disconnected, identifying the carbonyl compound (4-isobutoxybenzaldehyde) and an ammonia source as the key precursors. This pathway is favored due to the ready availability of the starting materials and the robustness of the reductive amination reaction.

G Target This compound Reaction Reductive Amination (C=O to CH-NH₂) Target->Reaction Synthetic Step Precursors Key Precursors Aldehyde 4-Isobutoxybenzaldehyde Precursors->Aldehyde Ammonia Ammonia Source (e.g., NH₃, NH₄OAc) Precursors->Ammonia Reaction->Precursors Identifies

Caption: Retrosynthetic analysis for this compound.

Recommended Synthetic Protocol: Reductive Amination

This protocol details a laboratory-scale synthesis via a one-pot reductive amination using sodium borohydride, a common and effective reducing agent. The causality behind each step is explained to provide field-proven insight.

Reaction Scheme:

4-Isobutoxybenzaldehyde → Imine Intermediate → this compound

Materials:

  • 4-Isobutoxybenzaldehyde

  • Aqueous ammonia (25-28%) or Ammonium Acetate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Imine Formation:

    • To a round-bottom flask, add 4-isobutoxybenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in methanol (approx. 10 mL per mmol of aldehyde).

    • Add a large excess of an ammonia source, such as aqueous ammonia (10-20 eq) or ammonium acetate (10 eq).

    • Causality: A large excess of the ammonia source is crucial. It shifts the equilibrium towards the formation of the imine intermediate and critically minimizes the formation of the secondary amine byproduct, which can occur if the newly formed primary amine attacks another molecule of the aldehyde.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde.

  • Reduction of the Imine:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Causality: The reduction of the imine by NaBH₄ is exothermic. Cooling the reaction prevents potential side reactions and ensures better control over the reduction process. Sodium borohydride is a powerful reducing agent and would reduce the starting aldehyde if added simultaneously with the amine; therefore, it is added only after the imine has been pre-formed.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise. Vigorous gas (H₂) evolution will be observed. Maintain the temperature below 10°C during addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC indicates the completion of the reaction.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of deionized water to decompose any remaining NaBH₄.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the resulting aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

    • Causality: The aqueous washes remove inorganic salts and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A1 Dissolve 4-Isobutoxybenzaldehyde in Methanol A2 Add excess Aqueous Ammonia A1->A2 A3 Stir at RT for 1-2h A2->A3 B1 Cool mixture to 0°C A3->B1 B2 Add NaBH₄ portion-wise B1->B2 B3 Warm to RT, stir 2-3h B2->B3 C1 Quench with H₂O B3->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Wash, Dry, Concentrate C2->C3 C4 Purify via Distillation or Chromatography C3->C4

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides a distinct fingerprint of the molecule.

    • Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.

    • Benzylic Protons (-CH₂-NH₂): A singlet at ~3.7-3.8 ppm.

    • Isobutoxy Protons (-O-CH₂-CH(CH₃)₂): A doublet for the -O-CH₂ - protons (~3.7 ppm), a multiplet for the -CH - proton (~2.0 ppm), and a doublet for the two terminal methyl (-CH₃ ) groups (~1.0 ppm).

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (~1.5-2.5 ppm) and is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Signals are expected between ~114 ppm and ~158 ppm. The carbon attached to the oxygen (C-O) will be the most downfield (~158 ppm), while the carbon bearing the aminomethyl group will be around ~130-135 ppm.

    • Benzylic Carbon (-CH₂-NH₂): A signal around ~45 ppm.

    • Isobutoxy Carbons: The -O-C H₂- carbon will appear around ~74 ppm, the -C H- carbon around ~28 ppm, and the terminal methyl carbons around ~19 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
3400–3250N–H stretchPrimary AmineMedium, two bands
3000–2850C–H stretchAliphatic (Alkyl)Strong
~1610, ~1510C=C stretchAromatic RingMedium
~1240C–O stretchAryl-Alkyl EtherStrong
~1650N–H bendPrimary AmineMedium

Applications in Drug Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Pimavanserin .

Intermediate for Pimavanserin

Pimavanserin is an atypical antipsychotic agent that acts as an inverse agonist and antagonist at serotonin 5-HT₂ₐ receptors. It is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.

In the synthesis of Pimavanserin, this compound serves as the source for the isobutoxybenzyl moiety. The synthesis often involves reacting it with an activated carbonyl species, such as carbonyldiimidazole (CDI) or a chloroformate, to form a reactive intermediate (an isocyanate or carbamate). This intermediate is then coupled with the other key fragment of the Pimavanserin molecule.[4] The use of non-phosgene reagents like CDI represents a safer and more environmentally benign approach compared to older methods.[4]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and protected from light.[2][3]

Conclusion

This compound is a fine chemical of considerable value, primarily driven by its indispensable role in the synthesis of the important therapeutic agent Pimavanserin. Its synthesis via reductive amination is a robust and scalable process, emblematic of modern organic synthesis strategies. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for researchers and drug development professionals working to create the next generation of pharmaceuticals.

References

  • Chen, C.-H., & Chen, Y.-C. (2018). Method for preparing pimavanserin. (EP3351532A1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201325, this compound. Retrieved January 7, 2026, from [Link].

  • Protheragen. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4734-09-2 | Product Name : this compound. Retrieved January 7, 2026, from [Link]

Sources

The Strategic Role of (4-Isobutoxyphenyl)methanamine in the Convergent Synthesis of Pimavanserin: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pimavanserin (Nuplazid®) represents a significant advancement in the treatment of Parkinson's disease psychosis (PDP), functioning as a selective serotonin 5-HT2A receptor inverse agonist without the dopaminergic antagonism that complicates motor symptoms in patients.[1][2][3] Its unique molecular architecture necessitates a sophisticated and robust synthetic strategy, typically a convergent approach, wherein complex fragments are synthesized independently before their final coupling. This technical guide provides an in-depth examination of the synthesis of Pimavanserin, focusing on the critical role of the key intermediate, (4-isobutoxyphenyl)methanamine. We will dissect the synthesis of this essential building block, explore its incorporation into the final molecule through various coupling strategies, and present detailed, field-proven protocols relevant to researchers, chemists, and drug development professionals. The causality behind experimental choices, process safety considerations, and analytical validation are emphasized throughout to provide a comprehensive and actionable resource.

Introduction: Pimavanserin and Its Molecular Framework

Therapeutic Significance and Mechanism of Action

Pimavanserin is the first and only medication approved by the U.S. FDA specifically for the management of hallucinations and delusions associated with Parkinson's disease psychosis.[3] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, Pimavanserin exhibits a novel mechanism of action centered on potent inverse agonist and antagonist activity at serotonin 5-HT2A receptors, with a lower affinity for 5-HT2C receptors.[4][5][6] This selectivity is paramount, as it allows for the alleviation of psychotic symptoms without interfering with the dopaminergic pathways essential for motor function in Parkinson's disease patients.[7][8]

Deconstructing the Molecular Architecture

The chemical structure of Pimavanserin, N-((4-fluorophenyl)methyl)-N-(1-methylpiperidin-4-yl)-N'-(4-isobutoxybenzyl)urea, is an assembly of three distinct structural motifs linked by a central urea functional group.[9] The strategic role of this compound is to provide the 4-isobutoxybenzyl moiety. This lipophilic group is a critical component of the molecule, contributing to the overall physicochemical properties and its specific interaction with the 5-HT2A receptor.

The Convergent Synthetic Strategy for Pimavanserin

A convergent synthesis is the preferred industrial strategy for molecules like Pimavanserin. This approach enhances efficiency and simplifies purification by creating complex intermediates separately before the final, crucial coupling step. The overall logic involves the preparation of two key synthons:

  • Synthon A: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

  • Synthon B: this compound

These two amines are then joined to form the central urea bridge, completing the Pimavanserin molecule.

G cluster_0 Synthesis of Synthon A cluster_1 Synthesis of Synthon B A_start1 1-Methyl-4-piperidone Synthon_A Synthon A N-(4-fluorobenzyl)- 1-methylpiperidin-4-amine A_start1->Synthon_A Reductive Amination A_start2 4-Fluorobenzylamine A_start2->Synthon_A Pimavanserin Pimavanserin Synthon_A->Pimavanserin Urea Formation (Coupling) B_start 4-Hydroxybenzaldehyde B_int 4-Isobutoxybenzaldehyde B_start->B_int O-Alkylation Synthon_B Synthon B This compound B_int->Synthon_B Reductive Amination Synthon_B->Pimavanserin caption Fig. 1: High-level convergent synthesis of Pimavanserin.

Caption: Fig. 1: High-level convergent synthesis of Pimavanserin.

Synthesis of Key Intermediate: this compound (Synthon B)

The preparation of this compound is a foundational step in the overall synthesis. A robust and scalable route begins with 4-hydroxybenzaldehyde, proceeding through etherification and subsequent reductive amination.

Workflow for this compound Synthesis

G start 4-Hydroxybenzaldehyde intermediate1 Intermediate: 4-Isobutoxybenzaldehyde start->intermediate1 Step 1: O-Alkylation step1_reagents Isobutyl Bromide K2CO3, DMF step1_reagents->intermediate1 final_product Product: This compound intermediate1->final_product Step 2: Oxime Formation & Reduction step2_reagents 1. Hydroxylamine (NH2OH) 2. H2, Pd/C (Reduction) step2_reagents->final_product caption Fig. 2: Workflow for the synthesis of Synthon B.

Caption: Fig. 2: Workflow for the synthesis of Synthon B.

Experimental Protocol: Synthesis of this compound

Step 1: O-Alkylation to form 4-Isobutoxybenzaldehyde

  • Rationale: This Williamson ether synthesis establishes the isobutoxy side chain. Potassium carbonate is a cost-effective and moderately strong base, suitable for deprotonating the phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for this SN2 reaction.

  • Procedure:

    • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) to the mixture.

    • Heat the reaction mixture to approximately 80°C and maintain for 3-5 hours, monitoring by TLC or HPLC for the disappearance of the starting material.[10]

    • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-isobutoxybenzaldehyde, which can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 2: Reductive Amination to form this compound

  • Rationale: Direct reductive amination can be challenging. A more reliable method is the formation of an oxime intermediate, which is then cleanly reduced to the primary amine. Catalytic hydrogenation is a common and scalable method for this reduction.

  • Procedure:

    • Dissolve 4-isobutoxybenzaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq) to neutralize the HCl.

    • Stir the mixture at room temperature until oxime formation is complete (monitored by TLC/HPLC).

    • Transfer the reaction mixture containing the oxime to a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (H₂) and stir vigorously until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.[10]

    • The resulting residue is worked up (e.g., acid-base extraction) to isolate the final product, this compound.

The Crucial Coupling Step: Assembling Pimavanserin

With both synthons in hand, the final step is the formation of the urea linkage. The choice of coupling chemistry is critical, with significant implications for process safety, scalability, and environmental impact.

Comparison of Urea Formation Strategies

G cluster_A Hazardous Isocyanate Route cluster_B Safer CDI Route B Synthon B (Amine) Isocyanate Isocyanate Intermediate B->Isocyanate Reagent1 Phosgene or DPPA (Hazardous) Reagent1->Isocyanate Pimavanserin1 Pimavanserin Isocyanate->Pimavanserin1 A Synthon A (Amine) A->Pimavanserin1 B2 Synthon B (Amine) Activated Activated Intermediate (Carbamoyl-imidazole) B2->Activated Reagent2 CDI (Safer) Reagent2->Activated Pimavanserin2 Pimavanserin Activated->Pimavanserin2 A2 Synthon A (Amine) A2->Pimavanserin2 caption Fig. 3: Comparison of coupling routes for urea formation.

Caption: Fig. 3: Comparison of coupling routes for urea formation.

Protocol: Safer Urea Formation via CDI Coupling
  • Rationale: The use of hazardous and toxic reagents like phosgene or azides (DPPA) is highly undesirable in pharmaceutical manufacturing.[1] N,N'-Carbonyldiimidazole (CDI) is a much safer and effective alternative that acts as a phosgene equivalent. It activates one amine to form a carbamoyl-imidazole intermediate, which readily reacts with the second amine to form the urea, releasing imidazole as a benign byproduct.[1]

  • Procedure:

    • In an inert atmosphere, dissolve this compound (Synthon B, 1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add N,N'-Carbonyldiimidazole (CDI, 1.05 eq) portion-wise to the solution at room temperature and stir for 1-2 hours to form the activated intermediate.

    • In a separate flask, dissolve N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Synthon A, 1.0 eq) in the same solvent.

    • Add the solution of Synthon A to the activated intermediate mixture. A mild base like triethylamine (Et₃N) may be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature until completion (typically 12-24 hours), monitoring by HPLC.

    • Upon completion, perform an aqueous workup to remove imidazole and any unreacted starting materials.

    • Concentrate the organic layer and purify the crude product by crystallization or column chromatography to yield Pimavanserin.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final Pimavanserin product. Standard techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Parameter Specification Technique
Chemical Identity Conforms to the reference standard spectrum¹H NMR, ¹³C NMR
Molecular Weight [M+H]⁺ corresponding to C₂₅H₃₄FN₃O₂ (428.55 g/mol )LC-MS
Purity (Assay) ≥ 99.5%HPLC
Related Substances Individual impurities ≤ 0.10%, Total impurities ≤ 0.5%HPLC
Residual Solvents Within ICH limitsGC-HS

Conclusion

The synthesis of Pimavanserin is a testament to modern pharmaceutical process development, where a convergent strategy allows for efficient and scalable production. Within this framework, this compound is not merely an intermediate but a cornerstone building block that defines a significant portion of the final molecule's structure. Its own synthesis from readily available starting materials and its crucial role in the final, safety-conscious coupling step highlight the blend of strategic planning and chemical innovation required to bring complex therapeutics to market. Understanding the synthesis and function of this key fragment provides invaluable insight for professionals engaged in the discovery and manufacturing of novel pharmaceuticals.

References

  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352. [Link]

  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(4), 271-275. [Link]

  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. Cambridge University Press & Assessment. [Link]

  • SciSpace. (n.d.). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. SciSpace. [Link]

  • Deni, M. H., & Flinn, B. (2017). Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson's Disease. P & T : a peer-reviewed journal for formulary management, 42(6), 389–393. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pimavanserin tartrate? Patsnap Synapse. [Link]

  • Hacksell, U., et al. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Neurochemical research, 39(10), 2008–2017. [Link]

  • Medication-Pharmacology. (2026). Pimavanserin Pharmacology Podcast. YouTube. [Link]

  • Wikipedia. (n.d.). Pimavanserin. Wikipedia. [Link]

  • Texas Health and Human Services. (2016). pimavanserin monograph. Texas Health and Human Services. [Link]

  • ResearchGate. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). ResearchGate. [Link]

  • New Drug Approvals. (2016). Pimavanserin. New Drug Approvals. [Link]

  • ResearchGate. (n.d.). Synthetic routes toward pimavanserin tartrate or pimavanserin. ResearchGate. [Link]

  • Google Patents. (n.d.). US10343993B2 - Processes and intermediates for the preparation of Pimavanserin.
  • Shrestha, S., & Tadi, P. (2023). Pimavanserin. In StatPearls. StatPearls Publishing. [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of (4-Isobutoxyphenyl)methanamine, a substituted phenethylamine with potential psychoactive properties. Given the absence of specific literature on this compound, this document outlines a series of hypothesized mechanisms based on its structural similarity to known central nervous system (CNS) modulators. We present a structured, multi-tiered experimental approach, grounded in established pharmacological and neuroscientific principles, to systematically investigate its molecular targets and physiological effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Phenethylamine Landscape and the Emergence of this compound

The substituted phenethylamine class of compounds represents a vast and diverse family of molecules with profound effects on the central nervous system.[1][2] This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic substances with therapeutic and recreational applications, such as stimulants, hallucinogens, and entactogens.[1][3][4] The pharmacological effects of these compounds are primarily mediated through their interaction with monoamine neurotransmitter systems; however, the specific mechanism of action can vary significantly with subtle structural modifications.[1][3]

This compound, with its characteristic phenethylamine core, a methanamine group, and an isobutoxy substitution on the phenyl ring, presents a unique structural motif. While its specific biological activities are not yet documented in peer-reviewed literature, its structure suggests potential interactions with key CNS targets. This guide proposes a logical and scientifically rigorous pathway to systematically unravel its mechanism of action.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structure-activity relationships of known phenethylamine derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses are not mutually exclusive and may act in concert to produce a complex pharmacological profile.

  • Hypothesis 1: Monoamine Transporter Modulation. Many psychoactive phenethylamines exert their effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][5] this compound may act as a reuptake inhibitor or a releasing agent at one or more of these transporters, leading to increased synaptic concentrations of the respective neurotransmitters.[4][6]

  • Hypothesis 2: Receptor Agonism/Antagonism. The compound could directly bind to and activate (agonism) or block (antagonism) various G-protein coupled receptors (GPCRs). Key candidates include serotonin receptors (e.g., 5-HT₂A, 5-HT₂C), dopamine receptors (e.g., D₁, D₂), and adrenergic receptors.[2] Agonism at 5-HT₂A receptors, for instance, is a hallmark of classic psychedelic phenethylamines like mescaline.[2]

  • Hypothesis 3: Trace Amine-Associated Receptor 1 (TAAR1) Agonism. TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and psychoactive compounds like phenethylamine and amphetamine.[3][[“]] Activation of TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates.[3]

  • Hypothesis 4: Ion Channel Modulation. While less common for phenethylamines, interaction with ligand-gated or voltage-gated ion channels cannot be ruled out and could contribute to its overall effects on neuronal excitability.[8]

The following sections will detail the experimental protocols necessary to test these hypotheses.

Experimental Workflows for Mechanistic Elucidation

A multi-pronged approach combining in vitro and in vivo techniques is essential for a thorough investigation. The following workflows are designed to systematically test our primary hypotheses.

Tier 1: In Vitro Target Identification and Characterization

The initial phase focuses on identifying the primary molecular targets of this compound using established in vitro assays.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT₂A, D₂, TAAR1) or prepare membrane fractions from rodent brain tissue known to be rich in the target receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) and a range of concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[9][11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the half-maximal inhibitory concentration (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Example Data from Competitive Radioligand Binding Assays

Target ReceptorRadioligandThis compound Kᵢ (nM)
5-HT₂A[³H]-KetanserinHypothetical Value
D₂[³H]-SpiperoneHypothetical Value
SERT[³H]-CitalopramHypothetical Value
DAT[³H]-WIN 35,428Hypothetical Value
NET[³H]-NisoxetineHypothetical Value
TAAR1[³H]-RO5256390Hypothetical Value

These assays determine whether the compound inhibits the reuptake of neurotransmitters or induces their release from synaptosomes or transfected cells.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Preparation: Use either synaptosomes prepared from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT) or cell lines stably expressing the transporter of interest (e.g., HEK293-hSERT).[12]

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

  • Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin) to initiate uptake.

  • Termination: After a short incubation period, terminate the uptake by rapid filtration and washing.

  • Quantification and Analysis: Measure the radioactivity of the filters and calculate the IC₅₀ for uptake inhibition.

G cluster_workflow Neurotransmitter Uptake Inhibition Workflow Start Start Prepare_Synaptosomes_or_Cells Prepare Synaptosomes or Transfected Cells Pre_incubate Pre-incubate with This compound Add_Radiolabeled_NT Add Radiolabeled Neurotransmitter Incubate Short Incubation Filter_and_Wash Terminate by Filtration and Washing Quantify Quantify Radioactivity Analyze Calculate IC50 End End

Functional assays are crucial to determine whether binding to a receptor results in a cellular response (e.g., agonism, antagonism, or inverse agonism).

  • Calcium Mobilization Assays: For GPCRs that couple to Gq, activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

  • cAMP Assays: For GPCRs that couple to Gs or Gi, receptor activation will increase or decrease the production of cyclic AMP, respectively. This can be quantified using various commercially available kits.

Patch-clamp electrophysiology can be used to directly measure the effects of this compound on ion channel activity in cultured neurons or cells expressing specific ion channels.[13][14][15]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Culture primary neurons or a suitable cell line expressing the ion channel of interest on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Patching: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a specific holding potential and record the ionic currents in response to voltage steps or the application of specific ligands.

  • Drug Application: Perfuse this compound at various concentrations and record any changes in the current.

G cluster_pathway Hypothesized Signaling Pathway Compound This compound Receptor GPCR (e.g., 5-HT2A) G_Protein Gq Protein PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum Ca_Release Ca²⁺ Release PKC Protein Kinase C Cellular_Response Cellular Response

Tier 2: In Vivo Pharmacological Profiling

Once in vitro targets have been identified, in vivo studies are necessary to understand the compound's effects in a whole-organism context.[16][17]

A battery of behavioral tests in rodents can provide insights into the psychoactive properties of the compound.

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Elevated Plus Maze and Open Field Test: To evaluate anxiolytic or anxiogenic properties.[16]

  • Forced Swim Test and Tail Suspension Test: To screen for potential antidepressant-like effects.[16]

  • Prepulse Inhibition of the Acoustic Startle Reflex: A model for sensorimotor gating, which is disrupted by hallucinogens.

  • Drug Discrimination Studies: To determine if the subjective effects of the compound are similar to those of known psychoactive drugs (e.g., amphetamine, MDMA, or a 5-HT₂A agonist).

Microdialysis in freely moving rodents allows for the measurement of extracellular neurotransmitter levels in specific brain regions following systemic administration of the compound. This technique can directly test the hypothesis that this compound alters monoamine release or reuptake.

Table 2: Example Data from In Vivo Microdialysis

Brain RegionNeurotransmitter% Change from Baseline (Peak)
Nucleus AccumbensDopamineHypothetical Value
Prefrontal CortexSerotoninHypothetical Value
HippocampusNorepinephrineHypothetical Value

Synthesis and Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By progressing from in vitro target identification to in vivo pharmacological profiling, researchers can build a detailed understanding of how this novel compound interacts with the central nervous system. The data generated from these studies will be critical for predicting its potential therapeutic applications and adverse effect profile. This hypothesis-driven, multi-tiered experimental strategy ensures scientific rigor and provides a clear path forward in the exploration of this and other novel psychoactive substances.

References

  • Substituted phenethylamine - Wikipedia. (URL: [Link])

  • CNS Pharmacology Models | Medicilon. (URL: [Link])

  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Frontiers. (URL: [Link])

  • Phenethylamine - Wikipedia. (URL: [Link])

  • What is Phenethylamine (PEA) mechanism of action? - Consensus. (URL: [Link])

  • Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (URL: [Link])

  • Substituted phenethylamine - Grokipedia. (URL: [Link])

  • Electrophysiological Approaches for the Study of Ion Channel Function - PMC - NIH. (URL: [Link])

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • CNS Disease Models For Preclinical Research Services - Pharmaron. (URL: [Link])

  • A Short Guide to Electrophysiology and Ion Channels - Publishing at the Library. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Phenotypic Screening in CNS Drug Discovery - NeuroProof. (URL: [Link])

  • Details for Phenethylamines - Unodc. (URL: [Link])

  • Phenethylamines - University of Virginia School of Medicine. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (URL: [Link])

  • Ion channel engineering for modulation and de novo generation of electrical excitability. (URL: [Link])

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (URL: [Link])

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: [Link])

  • Ion channel electrophysiology in pharmaceutical research. (URL: [Link])

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (URL: [Link])

Sources

Introduction: The Analytical Imperative for (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of (4-Isobutoxyphenyl)methanamine

This compound (CAS No: 4734-09-2) is a primary amine featuring a substituted benzene ring, a key structural motif in medicinal chemistry and materials science.[1][2][3] With the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol , its utility in research and development hinges on unambiguous structural confirmation and purity assessment.[1][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

The rationale for employing a multi-technique spectroscopic approach is rooted in the complementary nature of the data obtained. While NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms, IR spectroscopy provides definitive evidence for the presence of key functional groups.[5] Mass spectrometry, in turn, confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns under energetic conditions.[6][7] This triad of analytical techniques forms the cornerstone of modern chemical characterization, ensuring the identity, purity, and structural integrity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8][9] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.[5][10]

Expert Insight: The 'Why' of NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound due to its excellent solubilizing power and relatively simple residual solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) because its protons are chemically shielded and its signal rarely overlaps with analyte signals. The experimental protocols described below represent a self-validating system designed for robust and unambiguous data acquisition.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment in the molecule. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The aliphatic protons of the isobutoxy and aminomethyl groups will have characteristic chemical shifts and splitting patterns (multiplicities) governed by the number of neighboring protons (n+1 rule).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.22Doublet (d)2HAr-H (ortho to -CH₂NH₂)Deshielded by the electron-withdrawing aminomethyl group.
~ 6.88Doublet (d)2HAr-H (ortho to -OCH₂)Shielded by the electron-donating isobutoxy group.
~ 3.78Singlet (s)2HAr-CH₂ NH₂Benzylic protons adjacent to an amine group.
~ 3.73Doublet (d)2HO-CH₂ -CHAliphatic protons adjacent to the ether oxygen.
~ 2.05Multiplet (m)1HCH(CH₃)₂Methine proton split by adjacent CH₂ and CH₃ groups.
~ 1.55Broad Singlet (br s)2HNH₂ Amine protons; often broad and may exchange with D₂O.
~ 1.01Doublet (d)6HCH(CH₃ )₂Six equivalent methyl protons split by the methine proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. Given the molecule's symmetry, 8 distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 158.0C -O (Aromatic)Aromatic carbon attached to the highly electronegative oxygen.
~ 133.0C -CH₂NH₂ (Aromatic)Quaternary aromatic carbon.
~ 129.5C H (Aromatic)Aromatic carbons ortho to the aminomethyl group.
~ 114.8C H (Aromatic)Aromatic carbons ortho to the isobutoxy group.
~ 74.5O-C H₂Aliphatic carbon attached to the ether oxygen.
~ 46.0Ar-C H₂NH₂Benzylic carbon.
~ 28.5-C H(CH₃)₂Methine carbon of the isobutyl group.
~ 19.3-CH(C H₃)₂Methyl carbons of the isobutyl group.
Standard Experimental Protocol for NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[11]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in CDCl₃ (~0.7 mL) A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Insert into Spectrometer (≥400 MHz) D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Integration & Peak Picking I->J K K J->K Structural Elucidation

Caption: Standard workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[12] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, resulting in an absorption spectrum.

Expert Insight: Correlating Bands to Structure

The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[13] The functional group region contains absorptions that are characteristic of specific bonds (e.g., O-H, N-H, C=O). For this compound, the most diagnostic peaks will be the N-H stretches of the primary amine, the C-H stretches distinguishing aromatic from aliphatic protons, the aromatic C=C stretches, and the strong C-O ether stretch.[14]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3400–3250N-H StretchPrimary Amine (-NH₂)Medium (two bands)
3100–3000C-H StretchAromatic (sp² C-H)Medium
2960–2850C-H StretchAliphatic (sp³ C-H)Strong
1610–1580 & 1500–1450C=C StretchAromatic RingMedium to Strong
~1245C-O StretchAryl-Alkyl EtherStrong
1650–1550N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
Standard Experimental Protocol for IR Acquisition (KBr Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan to obtain the infrared spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺•) and structural information from the fragmentation pattern.[6]

Expert Insight: The Nitrogen Rule and Alpha-Cleavage

The presence of a single nitrogen atom in this compound dictates that its molecular ion will have an odd nominal mass, a principle known as the "Nitrogen Rule".[7][15] This is an immediate and valuable diagnostic clue. The most characteristic fragmentation pathway for primary amines is alpha-cleavage (also known as benzylic cleavage in this case), which involves the homolytic cleavage of the bond adjacent to the nitrogen atom.[16] This process results in the loss of a hydrogen radical or, more significantly, the cleavage of the C-C bond to form a resonance-stabilized iminium cation, which is often the base peak (most intense peak) in the spectrum.[15][17]

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

m/z ValueProposed FragmentRationale
179[C₁₁H₁₇NO]⁺•Molecular Ion (M⁺•)
178[M - H]⁺Loss of a hydrogen atom from the benzylic carbon.
121[C₇H₅O-CH₂]⁺Cleavage of the isobutyl group.
30[CH₂=NH₂]⁺Alpha-cleavage resulting in the formation of the stable iminium cation. This is a highly probable base peak.
Standard Experimental Protocol for EI-MS Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of Primary Fragmentation Pathway

Fragmentation Mol Molecule This compound m/z = 179 Ion Molecular Ion [C₁₁H₁₇NO]⁺• m/z = 179 Mol->Ion Electron Ionization (70 eV) Frag1 Iminium Cation [CH₂NH₂]⁺ m/z = 30 (Probable Base Peak) Ion->Frag1 α-Cleavage Frag2 Isobutoxyphenyl Radical [C₁₀H₁₅O]• Ion->Frag2 α-Cleavage

Caption: Dominant alpha-cleavage fragmentation in EI-MS.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating dataset for its unequivocal identification and characterization. NMR spectroscopy details the precise atomic arrangement, IR spectroscopy confirms the presence of essential amine and ether functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. Together, these techniques offer the rigorous analytical evidence required by researchers, scientists, and drug development professionals to proceed with confidence in their work.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Protheragen. (n.d.). This compound acetate. Retrieved from [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • Fiveable. (n.d.). Interpreting Infrared Spectra | Organic Chemistry Class Notes. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • IR Spectra Functional Groups. (n.d.). Understanding IR Spectra and Functional Groups. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2018). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

Sources

(4-Isobutoxyphenyl)methanamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for (4-Isobutoxyphenyl)methanamine

Introduction: Beyond Compliance

To the dedicated researcher and drug development professional, a Material Safety Data Sheet (MSDS) is more than a regulatory document; it is the foundational text for safe and effective experimentation. This guide provides a deep dive into the material safety profile of this compound (CAS No: 4734-09-2), a key chemical intermediate and pharmaceutical reference standard, notably associated with the synthesis of Pimavanserin.[1][2][3] Our objective is not merely to present data but to contextualize it, offering insights that inform experimental design, risk assessment, and emergency preparedness from a senior scientist's perspective.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in predicting its behavior, both in a reaction vessel and in the event of an accidental release. This compound is an organic compound characterized by a benzylamine group attached to a 4-isobutoxy phenyl ring.[4]

Molecular Structure

The structure combines an aromatic ring with an ether linkage and a primary amine, features that dictate its reactivity and physical properties.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data. The boiling point suggests low volatility at room temperature, but the compound's classification as a potential respiratory irritant necessitates careful handling to avoid aerosolization.[5]

PropertyValueSource
CAS Number 4734-09-2[1][6][7]
Molecular Formula C₁₁H₁₇NO[1][6][8]
Molecular Weight 179.26 g/mol [1][4][8]
Appearance Solid, Semi-solid, or Liquid[9]
Boiling Point ~276.6 °C at 760 mmHg[4]
Melting Point 129-133 °C[4]
Density ~1.0 ± 0.1 g/cm³[4]
Synonyms p-Isobutoxybenzylamine, 4-(2-Methylpropoxy)benzenemethanamine[1]

Section 2: Hazard Identification and Toxicological Insights

This compound is classified as harmful and an irritant. Understanding the specific nature of these hazards is critical for implementing appropriate safety measures. The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory system.[5]

GHS Hazard Classification
  • H302: Harmful if swallowed. [5] This classification implies that acute oral toxicity is a significant concern. In a research setting, this underscores the critical importance of prohibiting mouth pipetting and ensuring no cross-contamination of personal items like drink containers.

  • H315: Causes skin irritation. [5] The amine functional group can be irritating to the skin. This necessitates the use of appropriate chemical-resistant gloves.

  • H319: Causes serious eye irritation. [5] The potential for serious eye damage is high. Chemical splash goggles are mandatory.

  • H335: May cause respiratory irritation. [5] While the substance has a high boiling point, dust or aerosols generated during handling can irritate the respiratory tract. All weighing and transfers should be conducted in a ventilated enclosure.

To the best of current knowledge, the ecotoxicity and long-term carcinogenic or mutagenic effects of this product have not been fully investigated.[10][11][12] Therefore, the principle of ALARA (As Low As Reasonably Achievable) for exposure must be strictly followed.

Section 3: Proactive Safety: Handling, Storage, and Engineering Controls

Proactive safety measures are the cornerstone of a trustworthy experimental workflow. The choice of controls should directly address the hazards identified above.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[12][13] This is non-negotiable. The fume hood contains vapors and potential aerosols, directly mitigating the inhalation risk (H335). Its sash also provides a physical barrier, offering partial protection from splashes.

Personal Protective Equipment (PPE): The Last Barrier

Your PPE selection must be a self-validating system, chosen to counter the specific hazards of skin and eye irritation.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10][14] A face shield should be used in addition to goggles when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[10][11] The choice of glove material should be validated against your specific operational conditions. Always use proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A standard lab coat is sufficient for small quantities. For larger-scale work, wear impervious clothing to prevent skin contact.[10][14]

Storage and Handling Workflow

Safe storage is crucial for maintaining chemical integrity and preventing accidental exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Verify Fume Hood Certification b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Retrieve from Storage b->c d Weigh/Transfer Compound Inside Fume Hood c->d e Securely Cap Container d->e f Return to Designated Storage (2-8°C, Inert Atmosphere) e->f g Dispose of Contaminated Waste in Labeled Bin f->g h Remove PPE and Wash Hands Thoroughly g->h

Caption: A typical safe handling workflow for this compound.

Storage Conditions Rationale:

  • Keep container tightly closed in a dry, cool, and well-ventilated place. [10][13][15] This prevents absorption of moisture and reaction with atmospheric components.

  • Store at 2-8°C under an inert atmosphere. [7][9] This recommendation is crucial for maintaining the purity of this pharmaceutical reference standard, minimizing degradation over time.

  • Keep in a dark place. [7] This protects the compound from potential light-induced degradation.

Section 4: Emergency Protocols: First Aid Measures

In the event of an exposure, a rapid and correct response is critical. The following protocols are based on the known hazards of the compound.

Exposure Response Workflow

cluster_routes start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Immediately wash with plenty of soap and water. Remove contaminated clothing. skin->action_skin action_eye Rinse with water for at least 15 mins, lifting eyelids. eye->action_eye action_inhalation Move to fresh air. If breathing is difficult, provide respiratory support. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingestion end Seek Immediate Medical Attention. Bring SDS. action_skin->end action_eye->end action_inhalation->end action_ingestion->end

Caption: Emergency first aid workflow for different exposure routes.

Step-by-Step First Aid Protocols
  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[10][16] Remove any contaminated clothing. Consult a doctor if irritation develops or persists.[10]

  • In Case of Eye Contact: Rinse thoroughly with pure water for at least 15 minutes, making sure to flush under the eyelids.[10][17] Immediate medical consultation is necessary.

  • If Inhaled: Move the person to fresh air. If breathing becomes difficult, call a physician.[10] If breathing stops, trained personnel should perform artificial respiration.[16]

  • If Swallowed: Rinse mouth with water.[17] Never give anything by mouth to an unconscious person. Do not induce vomiting. Call a physician or poison control center immediately.[18]

Section 5: Fire, Explosion, and Reactivity Data

While not classified as flammable, understanding a substance's behavior under extreme conditions is a key part of a comprehensive safety assessment.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Hazardous Combustion Products: Under fire conditions, this compound may emit toxic fumes, including carbon oxides and nitrogen oxides.[10][12] Firefighters should wear self-contained breathing apparatus.[12]

  • Reactivity and Stability: The material is generally stable under recommended storage conditions.[11] Incompatibilities have not been fully detailed in the available literature, but as a standard precaution, it should be kept away from strong oxidizing agents.

Section 6: Disposal Considerations

Proper disposal is a legal and ethical responsibility for all researchers.

  • Procedure: Unused or expired material should be offered to a licensed hazardous material disposal company.[10]

  • Alternative: For small spills, the material can be mixed with an inert absorbent like sand or vermiculite, transferred to a suitable, sealed container, and then disposed of through an approved waste disposal specialist.[13]

  • Key Principle: Do not allow the chemical to enter drains or the environment.[15] All local, state, and federal regulations regarding hazardous waste disposal must be followed.

Section 7: Relevance in the Research and Development Landscape

This compound is not just an abstract chemical; it is a valuable building block in pharmaceutical research.[3][4] Its primary documented use is as a key intermediate and reference standard in the synthesis of more complex molecules, such as Pimavanserin.[2] This context is vital for the target audience, as it highlights the importance of maintaining the compound's purity through correct handling and storage to ensure the validity and reproducibility of downstream synthetic work and analytical testing. Its applications include analytical method development, validation, stability testing, and impurity profiling.

References

  • This compound - SRIRAMCHEM.
  • This compound|CAS 4734-09-2 - Benchchem.
  • This compound - Protheragen.
  • CAS No : 4734-09-2 | Product Name : (4-Isobutoxyphenyl)
  • 4734-09-2|this compound|BLD Pharm.
  • MATERIAL SAFETY DATA SHEETS ISOBUTOXY AMINE IMPURITY - Cleanchem.
  • This compound | C11H17NO | CID 12201325 - PubChem.
  • SDS – SECTION 4 - Society for Chemical Hazard Communic
  • This compound | 4734-09-2 - Sigma-Aldrich.
  • Safety D
  • (4-Isobutoxyphenyl)
  • US10343993B2 - Processes and intermediates for the preparation of Pimavanserin - Google P
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.
  • SAFETY D
  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco.
  • Material Safety Data Sheet Section 4 FIRST AID MEASURES Section 5 FIRE FIGHTING MEASURES - Farnell.
  • 1 - Safety D
  • M
  • 4734-09-2 | this compound - AiFChem.
  • CAS NO. 4734-09-2 | (4-Isobutoxyphenyl)
  • This compound - MySkinRecipes.
  • Cas No. 4734-09-2 this compound.
  • This compound | 4734-09-2 - Sigma-Aldrich.
  • Ethyl 2-[3-cyano-4-(2-methylpropoxy)
  • ETHYL 2-(3-FORMYL-4-ISOBUTOXYPHENYL)

Sources

An In-depth Technical Guide to (4-Isobutoxyphenyl)methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Isobutoxyphenyl)methanamine, a primary amine of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a benzylamine core functionalized with an isobutoxy group at the para position, imparts specific physicochemical properties that are leveraged in drug design. This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, and primary applications, with a focus on its role as a key intermediate in the production of the atypical antipsychotic drug, Pimavanserin.

Nomenclature and Identification

Precise identification of chemical compounds is paramount for scientific communication and regulatory compliance. This compound is known by several synonyms and is uniquely identified by its CAS number.

IdentifierValue
Systematic (IUPAC) Name [4-(2-methylpropoxy)phenyl]methanamine[1]
CAS Number 4734-09-2[1]
Common Synonyms 4-Isobutoxybenzylamine, p-Isobutoxybenzylamine, 4-(2-Methylpropoxy)benzenemethanamine[1]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]

Physicochemical Properties

PropertyValue / DescriptionRationale / Analogy
Physical Form Colorless to light yellow liquid with a characteristic amine odor.Similar to other benzylamine derivatives like benzylamine and 4-methoxybenzylamine.[2]
Boiling Point Estimated to be in the range of 240-260 °C.Analogous to 4-methoxybenzylamine (236-237 °C).[2] The larger isobutyl group would slightly increase the boiling point.
Melting Point Not applicable (liquid at room temperature).
Solubility Predicted to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and acetone. Sparingly soluble in nonpolar solvents like hexane and poorly soluble in water.The molecule has a significant nonpolar character due to the isobutoxy and phenyl groups, but the primary amine group allows for hydrogen bonding with polar protic solvents.[3]
pKa Estimated to be around 9-10.Benzylamines typically have a pKa in this range, indicating moderate basicity.
Density Estimated to be around 0.98 g/mL at 25 °C.Similar to other substituted benzylamines.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main synthetic routes: the reduction of 4-isobutoxybenzonitrile and the reductive amination of 4-isobutoxybenzaldehyde.

Route 1: Reduction of 4-Isobutoxybenzonitrile

This is a robust and widely used method for the preparation of benzylamines. The nitrile group is reduced to a primary amine using a suitable reducing agent. Catalytic hydrogenation is a common industrial method.[4]

Diagram: Synthesis via Nitrile Reduction

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 4-Isobutoxybenzonitrile 4-Isobutoxybenzonitrile Reduction Reduction 4-Isobutoxybenzonitrile->Reduction  H₂, Raney Nickel  or LiAlH₄, THF This compound This compound Reduction->this compound

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation of 4-Isobutoxybenzonitrile [4]

This protocol is adapted from a method described for the synthesis of Pimavanserin, where this compound is a key intermediate.

  • Preparation of 4-Isobutoxybenzonitrile: 4-Hydroxybenzonitrile is alkylated with isobutyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the Williamson ether synthesis to completion.

  • Hydrogenation:

    • To a solution of 4-isobutoxybenzonitrile in a suitable solvent (e.g., ethanol or methanol), a catalytic amount of Raney nickel is added.

    • The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere.

    • The reaction is typically run at elevated temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reduction.

  • Work-up and Isolation:

    • The catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The crude this compound can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Raney Nickel: This catalyst is chosen for its high activity and selectivity in nitrile reductions.

  • Hydrogen Gas: As the reducing agent, it is clean and the excess can be easily removed.

  • Filtration through Celite: Celite is used to safely and completely remove the fine, pyrophoric Raney nickel catalyst.

Route 2: Reductive Amination of 4-Isobutoxybenzaldehyde

Reductive amination is a versatile one-pot method for forming amines from carbonyl compounds. 4-Isobutoxybenzaldehyde is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the primary amine.

Diagram: Synthesis via Reductive Amination

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Isobutoxybenzaldehyde 4-Isobutoxybenzaldehyde ReductiveAmination Reductive Amination 4-Isobutoxybenzaldehyde->ReductiveAmination Ammonia Ammonia Ammonia->ReductiveAmination TargetAmine This compound ReductiveAmination->TargetAmine  NaBH₃CN or H₂/Catalyst

Caption: Synthesis via reductive amination of 4-isobutoxybenzaldehyde.

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride [5][6]

This protocol is based on general procedures for reductive amination.

  • Imine Formation:

    • Dissolve 4-isobutoxybenzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous residue basic with NaOH and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purification can be achieved by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as the ammonia source and the mild acidity of the acetate salt can catalyze imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is selective for the iminium ion over the aldehyde, which prevents the reduction of the starting material.[6]

  • Basic Work-up: The amine product is deprotonated to its free base form, making it soluble in organic solvents for extraction.

Key Chemical Reactions

This compound, as a primary benzylamine, undergoes reactions typical of this class of compounds.

  • Basicity and Salt Formation: As an amine, it is basic and readily reacts with acids to form the corresponding ammonium salts. For example, with hydrochloric acid, it forms (4-isobutoxyphenyl)methanaminium chloride.

  • Acylation: The primary amine group can be acylated by reacting with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

  • Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases).

  • Urea Formation: A key reaction in the synthesis of Pimavanserin is the formation of a urea linkage. This can be achieved by reacting this compound with an isocyanate or a carbamate derivative.[7][8]

Application in Drug Development: Synthesis of Pimavanserin

The primary and most significant application of this compound is as a key intermediate in the synthesis of Pimavanserin, an atypical antipsychotic used for the treatment of Parkinson's disease psychosis.[4][9]

Diagram: Role in Pimavanserin Synthesis

G cluster_0 Intermediates cluster_1 Coupling Reaction cluster_2 Final Product Amine This compound Coupling Coupling Amine->Coupling Carbamate Activated Carbamate/ Isocyanate Precursor Carbamate->Coupling Pimavanserin Pimavanserin Coupling->Pimavanserin Urea Formation

Caption: Role of this compound in Pimavanserin synthesis.

In the synthesis of Pimavanserin, this compound is coupled with another complex amine intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, through a urea linkage.[8] This is often achieved by first converting this compound into a more reactive species like an isocyanate or by using coupling agents like carbonyldiimidazole (CDI).[4][7] The development of safe and efficient methods for this coupling step is a key focus in the process chemistry of Pimavanserin.[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the isobutyl group (a doublet for the six methyl protons and a multiplet for the methine proton), the aromatic protons (typically two doublets for a para-substituted ring), the benzylic methylene protons (a singlet), and the amine protons (a broad singlet).

    • ¹³C NMR: The carbon NMR would show distinct signals for each carbon atom in the molecule, which can be assigned based on their chemical environment.

  • Chromatography:

    • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound and to quantify it. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a buffer would be a suitable starting point for analysis.[10] Detection is typically done using a UV detector.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Safety and Handling

This compound is a primary amine and should be handled with appropriate safety precautions as it is likely to be corrosive and an irritant.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the pharmaceutical industry, particularly in the synthesis of Pimavanserin. Its synthesis is achievable through established and scalable chemical transformations. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and drug development.

References

  • Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). Figshare. Retrieved January 7, 2026, from [Link]

  • CN105906531A - Preparation method of pimavanserin intermediate. (n.d.). Google Patents.
  • EP3351532A1 - Method for preparing pimavanserin. (n.d.). Google Patents.
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • CN108794351B - Preparation method of pimavanserin key intermediate. (n.d.). Google Patents.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Reductive amination of imines and reductive amination of aldehydes and ketones. (n.d.). Thieme Chemistry. Retrieved January 7, 2026, from [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). PubMed. Retrieved January 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Amine Preparation 4 - Reductive Amination. (2020). YouTube. Retrieved January 7, 2026, from [Link]

  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). Pharmaceutical and Biosciences Journal. Retrieved January 7, 2026, from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Erowid. Retrieved January 7, 2026, from [Link]

  • CN101497589A - Method for synthesizing 2-(3-cyano-4- isobutoxy phenyl). (n.d.). Google Patents.

Sources

(4-Isobutoxyphenyl)methanamine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (4-Isobutoxyphenyl)methanamine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 4734-09-2), a key intermediate in pharmaceutical synthesis.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. It details authoritative, step-by-step protocols for determining thermodynamic solubility, explains the critical influence of environmental factors such as pH, and provides a predictive framework for solubility in common laboratory solvents. By grounding experimental methodology in chemical theory, this guide serves as a practical and educational resource for pre-formulation, process development, and analytical chemistry applications.

Introduction to this compound

This compound, also known as 4-isobutoxybenzylamine, is an aromatic primary amine with the chemical structure C₁₁H₁₇NO and a molecular weight of 179.26 g/mol .[4] Its structure consists of a benzylamine core modified with an isobutoxy group at the para position of the phenyl ring. This compound is a valuable building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] For instance, it is recognized as a reference standard and potential impurity in the manufacturing of Pimavanserin.

Understanding the solubility of this intermediate is paramount for its effective use. Solubility impacts reaction kinetics, purification strategies (such as crystallization and chromatography), formulation development, and bioavailability of any final API.[5] This guide provides the necessary theoretical and practical framework for accurately characterizing its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSource
IUPAC Name [4-(2-methylpropoxy)phenyl]methanamine[4]
Synonyms 4-Isobutoxybenzylamine, p-Isobutoxybenzylamine[3]
CAS Number 4734-09-2[1]
Molecular Formula C₁₁H₁₇NO[4]
Molecular Weight 179.26 g/mol [4]
Chemical Structure Chemical Structure of this compound[4]

Theoretical Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features both hydrophobic and hydrophilic regions.

  • Hydrophobic Character: The benzene ring and the isobutyl group (-CH₂CH(CH₃)₂) are nonpolar and lipophilic. These bulky hydrocarbon portions limit solubility in polar solvents like water. As the hydrocarbon chain of an amine increases in size, its aqueous solubility generally decreases.[6]

  • Hydrophilic Character: The primary amine group (-NH₂) is polar and capable of acting as a hydrogen bond donor and acceptor.[7][8] The ether oxygen (-O-) can also accept hydrogen bonds. These features promote interaction with polar solvents. Small amines are often quite soluble in water due to the hydrophilic nature of the amine group.[6][8]

The overall solubility in a given solvent is a balance of these competing characteristics. Based on the principle of "like dissolves like," it is predicted that this compound will exhibit higher solubility in organic solvents than in water.

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; Moderate to High in AlcoholsThe large hydrophobic structure will likely dominate over the polar amine and ether groups, limiting aqueous solubility. Alcohols are better able to solvate both the polar and nonpolar parts of the molecule.
Polar Aprotic DMSO, Acetonitrile, AcetoneHighThese solvents can interact with the polar amine group via dipole-dipole interactions but lack the strong hydrogen-bonding network of water, making them excellent solvents for a wide range of organic compounds. Benzylamine is very soluble in acetone.[9]
Nonpolar Toluene, HexaneModerate to LowWhile the molecule has significant nonpolar character, the polar amine group will limit solubility in purely nonpolar solvents.

Note: This table is predictive. Experimental verification using the protocols in Section 4 is essential.

Influence of pH on Aqueous Solubility

The primary amine functional group makes the aqueous solubility of this compound highly dependent on pH. Amines are weak bases that can be protonated in acidic conditions to form water-soluble ammonium salts.[8][10]

This equilibrium is crucial. At a pH below the pKa of the conjugate acid (the benzylammonium ion), the protonated, ionized form [R-NH₃]⁺ will predominate. This charged species is significantly more polar than the neutral free base (R-NH₂) and thus exhibits much higher solubility in water.[11] Conversely, at a pH above the pKa, the un-ionized, less soluble free base will be the major species. Therefore, to solubilize this compound in an aqueous medium, acidifying the solution is a primary strategy.

pH_Influence cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Basic Conditions) node_low [R-NH₃]⁺ Protonated (Ionized) Form (High Water Solubility) node_high R-NH₂ Free Base (Un-ionized) (Low Water Solubility) node_low->node_high + H⁺ node_high->node_low - H⁺

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, determining the thermodynamic solubility is critical. This is the maximum concentration of a solute that can dissolve in a solvent under equilibrium conditions, representing a true, stable saturation point.[12][13][14] It contrasts with kinetic solubility , which is often measured in high-throughput screens where a compound dissolved in an organic solvent (like DMSO) is added to an aqueous buffer, and the point of precipitation is measured.[5][14][15] Kinetic values can be higher as they may represent a supersaturated, metastable state.[12][13]

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method , as recommended by ICH and WHO guidelines.[16][17]

Principle of the Shake-Flask Method

An excess amount of the solid compound is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solid.[18] After equilibration, the suspension is filtered to remove the undissolved solid, and the concentration of the compound in the clear filtrate is quantified using a validated analytical method (e.g., HPLC-UV).

Detailed Protocol: Shake-Flask Solubility in Aqueous Buffers

This protocol is designed to determine the aqueous solubility of this compound across the physiologically relevant pH range of 1.2 to 6.8, as per ICH M9 guidelines.[16]

Materials:

  • This compound (solid powder)

  • Aqueous Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate)

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Glass vials with screw caps

  • Validated HPLC-UV method for quantification

  • Syringe filters (e.g., 0.22 µm PVDF)

  • pH meter

Procedure:

  • Preparation: Add an excess of solid this compound to separate glass vials. An amount sufficient to maintain undissolved solid throughout the experiment is required. Scientist's Note: A preliminary experiment with a smaller amount can help estimate the required excess, preventing waste of material.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each aqueous buffer (pH 1.2, 4.5, and 6.8) to triplicate vials for each condition.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate at a consistent speed (e.g., 100 rpm) for a minimum of 24 hours to ensure equilibrium is reached.[5] Trustworthiness Check: For a new compound, it is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, thus validating the equilibration time.

  • Sample Collection & Filtration: After incubation, allow the vials to stand for ~30 minutes to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: Filtration is a critical step to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • pH Measurement: Measure the final pH of the remaining suspension in each vial to confirm that the pH did not drift significantly during the experiment.[16]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated HPLC-UV method. A calibration curve prepared with known concentrations of this compound in the mobile phase must be used for accurate quantification.

  • Data Reporting: Report the solubility as an average of the triplicate measurements in mg/mL or µg/mL for each pH condition. The relative standard deviation should not exceed 10%.

Shake_Flask_Workflow start Start prep Step 1: Add excess solid This compound to triplicate vials start->prep add_solvent Step 2: Add precise volume of aqueous buffer (e.g., pH 1.2, 4.5, 6.8) prep->add_solvent equilibrate Step 3: Equilibrate on shaker (e.g., 24h at 37°C, 100 rpm) add_solvent->equilibrate filter Step 4: Filter supernatant (0.22 µm syringe filter) equilibrate->filter validate_ph Step 5: Measure final pH of remaining suspension filter->validate_ph Validation Step quantify Step 6: Quantify concentration of filtrate via HPLC-UV filter->quantify report Step 7: Report solubility (average of triplicates) quantify->report end_node End report->end_node

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior. It is expected to be poorly soluble in neutral water but highly soluble in organic solvents and acidic aqueous solutions. This guide provides the authoritative experimental framework, based on established ICH and WHO guidelines, for researchers to determine the thermodynamic solubility of this important pharmaceutical intermediate.[16] Adherence to this robust protocol will ensure the generation of accurate, reliable, and reproducible data essential for informed decision-making in drug development and chemical manufacturing.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201325, this compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. PubChem. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Buhamad, R. (2017, July 6). Ph and Solubility of Drugs. YouTube. [Link]

  • Studylib. (n.d.). Amines and Amides: Properties Lab Manual. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 Determination of Solubility Class. [Link]

  • Davanço, M. G., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]

Sources

Methodological & Application

Synthesis protocol for (4-Isobutoxyphenyl)methanamine from 4-isobutoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-1024

Topic: High-Fidelity Synthesis of (4-Isobutoxyphenyl)methanamine from 4-Isobutoxybenzonitrile via Lithium Aluminum Hydride Reduction

Introduction & Significance

This compound is a pivotal primary amine intermediate in the pharmaceutical industry.[1][2][3] Its structural motif is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][4] The efficient and selective synthesis of this compound is therefore of critical importance for drug discovery and development pipelines. This application note provides a comprehensive, field-proven protocol for the reduction of 4-isobutoxybenzonitrile to this compound, leveraging the powerful reducing capabilities of lithium aluminum hydride (LiAlH₄).

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis.[5] While various methods exist, including catalytic hydrogenation and other hydride-based reductions, LiAlH₄ offers a robust and high-yielding pathway, particularly for aromatic nitriles.[6][7][8] This protocol is designed to maximize yield and purity while ensuring operational safety, a critical consideration when handling pyrophoric reagents like LiAlH₄.[9][10][11]

Scientific Principles & Mechanistic Overview

The core of this protocol is the nucleophilic addition of a hydride ion (H⁻) from lithium aluminum hydride to the electrophilic carbon of the nitrile group. The reaction proceeds through a two-step hydride addition mechanism.

  • First Hydride Addition: The initial attack by a hydride ion on the nitrile carbon breaks the C≡N pi bond, forming a negatively charged imine intermediate. This intermediate is stabilized as an aluminum complex.[12]

  • Second Hydride Addition: A second equivalent of hydride from LiAlH₄ attacks the imine carbon, leading to the formation of a dianion species.[12]

  • Aqueous Work-up: Subsequent quenching and hydrolysis with water and base neutralize the reaction and hydrolyze the aluminum complexes, liberating the desired primary amine.[13][14]

A critical aspect of nitrile reduction is the potential for the formation of secondary and tertiary amine byproducts.[15][16] However, the use of a strong, non-selective reducing agent like LiAlH₄ under controlled conditions effectively minimizes these side reactions, driving the synthesis towards the primary amine.[6]

Experimental Protocol

Materials & Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-Isobutoxybenzonitrile≥98%Sigma-Aldrich10534-73-3Starting material.
Lithium Aluminum Hydride (LiAlH₄)Powder, 95%Acros Organics16853-85-3Highly reactive, handle under inert atmosphere.
Anhydrous Diethyl Ether (Et₂O)≥99.7%, DriSolv®EMD Millipore60-29-7Reaction solvent.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific7757-82-6For drying.
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWR1310-73-2For work-up.
Celite® 545---Sigma-Aldrich68855-54-9Filter aid.
Hydrochloric Acid (HCl)1 M solution------For pH adjustment/salt formation if needed.
Deionized Water---------For work-up.
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Addition funnel (oven-dried)

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble dry glassware under N2 Add_LAH 2. Add LiAlH4 to anhydrous Et2O Setup->Add_LAH Cooling 3. Cool to 0 °C Add_LAH->Cooling Add_Nitrile 4. Add 4-isobutoxybenzonitrile solution dropwise Cooling->Add_Nitrile Reflux 5. Warm to RT, then reflux Add_Nitrile->Reflux Monitor 6. Monitor reaction by TLC Reflux->Monitor Quench 7. Cool to 0 °C and quench sequentially (H2O, NaOH, H2O) Monitor->Quench Upon completion Filter 8. Filter through Celite® Quench->Filter Extract 9. Extract with Et2O Filter->Extract Dry_Concentrate 10. Dry (Na2SO4) and concentrate Extract->Dry_Concentrate Purify 11. Purify via distillation or chromatography Dry_Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1.5 g (39.5 mmol) of lithium aluminum hydride .

  • Add 50 mL of anhydrous diethyl ether to the flask. The suspension should be stirred to ensure the LiAlH₄ is well-dispersed.

  • Cool the flask to 0 °C using an ice-water bath.

Addition of Substrate:

  • In a separate dry flask, dissolve 5.0 g (26.4 mmol) of 4-isobutoxybenzonitrile in 25 mL of anhydrous diethyl ether .

  • Transfer this solution to a dry addition funnel and add it dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes . The addition rate should be controlled to maintain the internal temperature below 10 °C.

Reaction Execution:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours .

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has disappeared.

Work-up and Isolation (Fieser Method): [13][17]

  • Cool the reaction flask back down to 0 °C in an ice-water bath.

  • CAUTION: The following quenching sequence is highly exothermic and releases hydrogen gas.[13] Perform this step slowly and deliberately in a well-ventilated fume hood.

    • Slowly and dropwise, add 1.5 mL of deionized water .

    • Next, slowly add 1.5 mL of 15% (w/v) aqueous sodium hydroxide solution .

    • Finally, add 4.5 mL of deionized water .

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes . A granular white precipitate of aluminum salts should form.

  • Add a small amount of anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with 3 x 20 mL portions of diethyl ether .

  • Combine the filtrate and washings in a separatory funnel. Wash the organic layer with 20 mL of brine .

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification

The crude product, typically an oil, can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine) to yield the pure amine. The expected yield is typically in the range of 80-90%.

Safety & Handling

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a water-reactive, pyrophoric, and corrosive solid.[9][10][11] It reacts violently with water and protic solvents to produce flammable hydrogen gas.[9][18] All manipulations must be conducted under a dry, inert atmosphere (nitrogen or argon).[9] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[18] A Class D fire extinguisher for combustible metals must be readily accessible.[9]

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides. Use only in a well-ventilated fume hood away from ignition sources.

  • Quenching Procedure: The work-up is the most hazardous step. The slow, controlled addition of water and NaOH solution is critical to manage the exothermic reaction and hydrogen evolution.[17]

Discussion & Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reflux time, the reaction time can be extended. Ensure that the LiAlH₄ used was fresh and handled under strictly anhydrous conditions, as its reactivity diminishes upon exposure to moisture.

  • Formation of Emulsions during Work-up: The Fieser work-up is designed to produce a granular precipitate that is easily filterable.[13] If emulsions form, it may indicate an incorrect ratio of quenching reagents. Stirring vigorously for an extended period or adding more anhydrous sodium sulfate can help break up emulsions. An alternative work-up using Rochelle's salt (sodium potassium tartrate) can also be effective at chelating aluminum salts and preventing emulsions.[19]

  • Byproduct Formation: While LiAlH₄ is highly effective, trace amounts of secondary amines can form.[15] This is minimized by using a sufficient excess of the hydride reagent and ensuring the reaction goes to completion. Purification by chromatography is effective at removing such impurities.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound via the lithium aluminum hydride reduction of 4-isobutoxybenzonitrile. By adhering to the described procedures, particularly the safety precautions and controlled work-up, researchers can consistently obtain the target primary amine in high purity. This method serves as a foundational procedure for the production of a key intermediate essential for pharmaceutical research and development.

References

  • Wu, B., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC.
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
  • BenchChem (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures. BenchChem.
  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. Princeton EHS.
  • Wu, B., et al. (2009). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines.
  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • American Chemical Society (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Lithium aluminum hydride. Fisher Scientific.
  • Oxford Lab Fine Chem LLP. material safety data sheet - lithium aluminium hydride. oxfordlabchem.com.
  • New Jersey Department of Health. (Date unknown). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov.
  • University of Rochester Department of Chemistry. Workup: Aluminum Hydride Reduction. University of Rochester.
  • D., (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Curly Arrow.
  • MySkinRecipes. This compound. MySkinRecipes.
  • Clark, J. (2023). REDUCING NITRILES TO PRIMARY AMINES. Chemguide.
  • Organic Chemistry Data. Nitrile to Amine - Common Conditions. organic-chemistry.org.
  • SRIRAMCHEM. This compound : Pharmaceutical Reference Standard. SRIRAMCHEM.
  • LibreTexts Chemistry. (2020). 20.5: Synthesis of Primary Amines. Chemistry LibreTexts.
  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
  • Arborpharmchem. Cas No. 4734-09-2 this compound. Arborpharmchem.
  • Al-Masoudi, N. A., et al. (2018). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).

Sources

Application Note: A Scientifically-Grounded Approach to the Development and Validation of an HPLC Method for (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to developing a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (4-Isobutoxyphenyl)methanamine, tailored for researchers and drug development professionals. This document provides in-depth technical protocols, explains the scientific rationale behind experimental choices, and adheres to international validation standards.

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and subsequent validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. The narrative moves from foundational analyte characterization to systematic method development, optimization, and final validation in accordance with ICH Q2(R1) guidelines. The causality behind critical decisions, such as mobile phase pH control and stationary phase selection, is explained to provide a deeper understanding of the chromatographic process. The final method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for quality control, stability testing, and research applications.

Introduction: The Analytical Imperative

This compound is a primary aromatic amine, a structural motif frequently encountered in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of a basic primary amine makes this compound particularly susceptible to poor chromatographic performance, such as peak tailing, due to strong, unwanted interactions with residual silanol groups on silica-based stationary phases. Therefore, developing a reliable and robust analytical method for its quantification is not a trivial exercise; it requires a deliberate, science-led strategy to control these interactions and ensure data integrity. This guide details such a strategy.

Foundational Strategy: Analyte Characterization

A successful method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the initial experimental design.

  • Structure and Functionality: this compound consists of a hydrophobic isobutoxyphenyl group and a polar, basic primary amine (benzylamine derivative). This amphiphilic character makes it an ideal candidate for reversed-phase HPLC.

  • pKa (Predicted): The primary amine group is basic. While no experimental pKa is published, the pKa of similar benzylamines is typically in the range of 9.3–10. To achieve consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 pH units below the pKa.[1] This ensures the amine is fully and consistently protonated, minimizing secondary ionic interactions with the stationary phase.

  • UV Absorbance: The presence of the phenyl ring confers UV activity. The wavelength of maximum absorbance (λmax) must be determined empirically using a photodiode array (PDA) or diode array (DAD) detector during initial runs to ensure optimal sensitivity.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile, as well as in acidic aqueous solutions due to the protonation of the amine.

Systematic Method Development

Our approach is a multi-phase process, moving from broad screening to fine-tuning, ensuring a robust final method.

MethodDevelopment cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Optimization & Refinement cluster_2 Phase 3: Validation & Verification Analyte Analyte Column Column Analyte->Column Guides Phase Choice MobilePhase MobilePhase Column->MobilePhase Tests Selectivity PeakShape PeakShape MobilePhase->PeakShape Identifies Tailing Issues Optimization Optimization Validation Validation Optimization->Validation Defines Final Conditions PeakShape->Optimization Refines Separation FinalMethod Final Robust Method Validation->FinalMethod Confirms Fitness for Purpose

Caption: Logical workflow for systematic HPLC method development.

Phase 1: Initial Screening Protocol

Objective: To identify a suitable column and mobile phase combination that provides adequate retention and acceptable peak symmetry.

Experimental Protocol:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in 50:50 (v/v) acetonitrile:water.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Columns to Screen:

    • Column A (Standard): L1 C18, 4.6 x 150 mm, 5 µm. This is the workhorse for reversed-phase and a logical starting point.

    • Column B (Alternative Selectivity): L11 Phenyl, 4.6 x 150 mm, 5 µm. The phenyl phase can offer unique selectivity through π-π interactions with the analyte's aromatic ring.

  • Mobile Phases to Screen:

    • Mobile Phase A: Deionized Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile OR Methanol.

  • Chromatographic Conditions:

    • Gradient (Scouting): 10% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD scan from 200–400 nm; extract chromatogram at a specific wavelength (e.g., 220 nm) for evaluation.

  • Evaluation Criteria:

    • Retention factor (k') between 2 and 10.

    • USP Tailing factor (Tf) ≤ 1.5.

    • Theoretical plates (N) > 2000.

Scientific Rationale: The use of 0.1% formic acid in the aqueous mobile phase is a critical first choice. It lowers the pH to ~2.7, ensuring the primary amine (pKa ~9-10) is fully protonated. This suppresses the ionization of residual silanols on the silica surface, thereby preventing the strong ionic interactions that cause severe peak tailing for basic analytes.[2][3]

Phase 2: Method Optimization Protocol

Objective: To refine the chromatographic conditions to achieve optimal peak shape, resolution from potential impurities, and a reasonable analysis time.

Let us assume the initial screening identified the C18 column with an acetonitrile/water mobile phase as the most promising combination, but with slight peak tailing (Tf ~1.6).

Experimental Protocol:

  • Peak Shape Optimization:

    • Option A (Standard): Maintain 0.1% Formic Acid. Formic acid is a good choice as it is less likely to cause ion suppression if the method is transferred to LC-MS.[4]

    • Option B (Stronger Modifier): Replace 0.1% Formic Acid with 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger acid and an effective ion-pairing agent that can further mask active silanols and significantly improve peak shape for basic compounds.[5][6] However, TFA is known to be a strong ion-suppressing agent in mass spectrometry.[7] The choice depends on the intended final application.

  • Gradient Refinement: Based on the elution time from the scouting run, create a shallower, more focused gradient. If the analyte eluted at 8 minutes in the 15-minute scouting gradient (corresponding to ~58% B), a new gradient could be: 45% to 65% B over 10 minutes.

  • Temperature and Flow Rate Adjustment:

    • Temperature: Increase the column temperature to 35 °C or 40 °C. Elevated temperatures reduce mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and slightly shorter retention times.

    • Flow Rate: Maintain at 1.0 mL/min unless a shorter run time is critical, in which case it can be increased to 1.2-1.5 mL/min, while monitoring backpressure.

(Table 1: Example of Optimized Chromatographic Conditions)

ParameterOptimized ValueRationale
Column L1 C18, 4.6 x 150 mm, 5 µmProvided best initial retention and peak shape.
Mobile Phase A Water with 0.1% Formic AcidSuppresses silanol interactions, good for MS compatibility.
Mobile Phase B AcetonitrileOffered better peak shape than methanol.
Gradient 45% to 65% B over 10 minProvides optimal resolution around the analyte's elution time.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balances speed and efficiency.
Column Temp. 35 °CImproves peak efficiency and reduces backpressure.
Detection DAD at 225 nm (Determined λmax)Wavelength of maximum absorbance for highest sensitivity.
Injection Vol. 10 µLStandard volume for analytical work.

Method Validation: Establishing Trustworthiness

The optimized method must be validated to prove it is fit for its intended purpose. The validation is designed and executed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9]

Validation cluster_Assurance Performance Characteristics (ICH Q2 R1) Method Fit-for-Purpose Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Core performance characteristics for method validation per ICH Q2(R1).

Validation Protocol
  • Specificity: Inject diluent (blank) and a spiked sample. The blank must show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare at least five standard solutions across a range (e.g., 50% to 150% of the target concentration). Plot the peak area response versus concentration.

  • Accuracy (Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy, typically established where the signal-to-noise ratio is ≥ 10.

  • Robustness: Intentionally introduce small, deliberate variations to the method parameters (e.g., ±2°C in temperature, ±5% change in organic mobile phase composition, ±0.2 mL/min flow rate) and evaluate the impact on results.

(Table 2: Typical Acceptance Criteria for Method Validation)

ParameterAcceptance Criterion
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% – 102.0%
Precision (Repeatability, RSD) ≤ 2.0%
Precision (Intermediate, RSD) ≤ 2.0%
Specificity No interference at analyte retention time
LOQ (S/N Ratio) ≥ 10
Robustness System suitability parameters (tailing, plates) must pass.

Conclusion

By employing a systematic, science-driven approach rooted in the physicochemical properties of this compound, a robust and reliable RP-HPLC method was successfully developed. The strategy of using an acidified mobile phase to control the ionization state of the basic analyte proved critical for achieving excellent peak shape and reproducibility. The subsequent validation, performed according to ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and specific, establishing its suitability for routine use in a regulated environment.

References

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • PubMed. (1989). Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Altabrisa Group. (2024, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]

  • Abraham Entertainment. (2024, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • University College London (UCL). (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Chrominfo. (2021, August 18). Why use formic acid in LC-MS. Retrieved from [Link]

  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

Sources

Impurity Profiling in Pharmaceutical Synthesis: A Strategic Approach Using (4-Isobutoxyphenyl)methanamine as a Case Study for Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P-024

Audience: Researchers, scientists, and drug development professionals. Published: January 7, 2026

Abstract

The rigorous identification and control of impurities are critical mandates in pharmaceutical development, directly impacting the safety and efficacy of active pharmaceutical ingredients (APIs). This application note presents a comprehensive guide to impurity profiling, using the synthesis of Repaglinide, an oral antidiabetic agent, as a practical framework. We focus on impurities originating from a key starting material (KSM), (4-Isobutoxyphenyl)methanamine . This document provides an in-depth analysis of potential process-related impurities and degradation products, detailed analytical protocols for their detection and quantification, and a systematic workflow for forced degradation studies, all in alignment with International Council for Harmonisation (ICH) guidelines.[1][2][3] The methodologies and logical frameworks presented herein are designed to offer a robust, transferable strategy for impurity control in drug substance manufacturing.

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component of the drug substance that is not the defined chemical entity.[4][5] The presence of these impurities, even in minute quantities, can affect the drug's safety and stability. Regulatory bodies worldwide, guided by ICH principles, mandate stringent control over impurities.[1][3][6] ICH Q3A(R2) provides a framework for classifying, identifying, and qualifying impurities in new drug substances, establishing thresholds for reporting, identification, and qualification based on the maximum daily dose of the API.[2][3][4]

This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably Repaglinide.[7][8][9] As a primary building block, it can be a source of process-related impurities, either through its own impurity profile or through side reactions during the synthesis of the final API. This makes it an excellent subject for a case study on building a comprehensive impurity profiling strategy.

The Synthetic Landscape: Origin of Impurities in Repaglinide Synthesis

The synthesis of Repaglinide typically involves the condensation of two key fragments: a benzoic acid derivative and an amine side chain, for which this compound is a precursor.[10][11] Understanding the synthetic pathway is fundamental to predicting potential process-related impurities.

Predicted Process-Related Impurities

A common synthetic route involves the coupling of 3-ethoxy-4-ethoxycarbonylphenylacetic acid with the amine side chain derived from (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine. However, variations in this synthesis can introduce specific impurities. For the scope of this note, we will consider a hypothetical pathway where this compound is a precursor to the benzoic acid moiety.

Potential impurities originating from or related to this compound include:

  • Unreacted Starting Material: Residual this compound carried through the synthesis.

  • By-products of Synthesis: Impurities formed from side reactions during the conversion of the KSM to the final API. For example, incomplete reactions or reactions with residual reagents.

  • Isomeric Impurities: Positional isomers of the isobutoxy group on the phenyl ring that may be present in the starting material.

The diagram below illustrates a simplified synthetic pathway for Repaglinide and highlights potential points of impurity formation related to the KSM.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities KSM This compound (KSM) INT1 Intermediate A (Benzoic Acid Derivative) KSM->INT1 Multi-step Synthesis Imp1 Impurity 1: Unreacted KSM KSM->Imp1 Carry-over API Repaglinide (API) INT1->API Coupling Reaction Imp2 Impurity 2: Synthesis By-product INT1->Imp2 Side Reaction Imp3 Impurity 3: Degradation Product API->Imp3 Stress Condition SideChain Amine Side Chain Intermediate SideChain->API

Figure 1: Simplified Repaglinide synthesis pathway highlighting the origin of potential impurities.

Analytical Strategy for Impurity Profiling

A multi-faceted analytical approach is essential for the effective separation, identification, and quantification of all potential impurities.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural elucidation of unknown impurities.[12][14]

The logical workflow for a comprehensive impurity profiling study is outlined below.

G cluster_workflow Impurity Profiling Workflow Start API Batch Sample HPLC HPLC-UV Analysis (Quantification) Start->HPLC ForcedDeg Forced Degradation Study (ICH Q1A) Start->ForcedDeg LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Identify Unknowns > 0.10% Report Impurity Profile Report (ICH Q3A) HPLC->Report LCMS->Report ForcedDeg->HPLC Analyze Stressed Samples Spec Set Specifications Report->Spec

Figure 2: General workflow for impurity identification and characterization.

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of Repaglinide and its process-related impurities.

Rationale for Method Choices:

  • Column: A C18 column is chosen for its versatility and excellent retention of moderately polar to non-polar compounds like Repaglinide and its likely impurities.

  • Mobile Phase: A buffered aqueous phase (Potassium dihydrogen phosphate) is used to control the ionization state of the acidic and basic moieties, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape. The pH is adjusted to the acidic range (~3.2) to ensure the carboxylic acid group on Repaglinide is protonated, leading to better retention and peak shape.[15]

  • Gradient Elution: A gradient program is employed to ensure the elution of both early-retaining polar impurities and late-retaining non-polar components, including the API, within a reasonable run time.[15]

  • Detection: The wavelength of 245 nm is selected as it provides a good response for Repaglinide and many aromatic impurities.[15]

Step-by-Step Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid.[15]

    • Mobile Phase B: Acetonitrile (HPLC Grade).[15]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      25 70
      30 70
      31 30

      | 40 | 30 |

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30 °C.[15]

    • Detection Wavelength: 245 nm.[15]

    • Injection Volume: 20 µL.[15]

  • Solution Preparation:

    • Diluent: Mobile Phase A and Acetonitrile (70:30 v/v).

    • Standard Solution: Prepare a stock solution of Repaglinide reference standard and individual impurity standards (including this compound) in methanol. Dilute with diluent to a final concentration of ~1 µg/mL for impurities and ~1000 µg/mL for the API.

    • Sample Solution: Accurately weigh and dissolve the Repaglinide drug substance in methanol and dilute with the diluent to a final concentration of ~1000 µg/mL.[15]

  • Analysis and Data Processing:

    • Inject the diluent (as a blank), followed by the standard solution and then the sample solution.

    • Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurity standards.

    • Quantify impurities using their peak area responses against the standard. For unknown impurities, use the peak area of the Repaglinide standard with a response factor of 1.0 for estimation.

Table 1: Hypothetical HPLC Data for Repaglinide and Related Impurities

Compound Name Retention Time (min) Relative Retention Time (RRT) LOD (%) LOQ (%)
This compound 6.5 0.35 0.01 0.03
Impurity A (Process-related) 12.2 0.65 0.02 0.05
Repaglinide 18.7 1.00 N/A N/A

| Impurity B (Degradant) | 23.4 | 1.25 | 0.01 | 0.04 |

Protocol 2: LC-MS/MS for Structural Elucidation

For any unknown impurity detected above the ICH identification threshold (typically 0.10% or 0.15%), structural characterization is required.[2] LC-MS/MS is the premier technique for this purpose.

Rationale for Method Choices:

  • Ionization: Electrospray Ionization (ESI) is suitable for polar and ionizable molecules like Repaglinide and its potential impurities. Positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, enabling the determination of elemental composition.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the parent ion, providing structural information that helps elucidate the impurity's structure.

Step-by-Step Protocol:

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

  • LC Conditions:

    • Use the same or a similar HPLC method as in Protocol 1, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like ammonium formate or formic acid instead of phosphate buffers).

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full scan MS to detect all ions, followed by targeted MS/MS on the ions corresponding to unknown impurity peaks.

    • Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to achieve optimal fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the impurity's molecular ion [M+H]⁺.

    • Use the accurate mass to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern. Compare the fragments to the fragmentation pattern of the Repaglinide API to identify which part of the molecule has been modified.

    • Propose a structure for the unknown impurity based on the combined data.

Protocol 3: Forced Degradation Studies

Forced degradation (or stress testing) is a crucial part of drug development that helps establish the intrinsic stability of the API and validates the stability-indicating power of the analytical methods.[16][17][18] The goal is to achieve 5-20% degradation of the API to ensure that degradation products can be reliably detected.[19]

Step-by-Step Protocol (as per ICH Q1A(R2)): [16][20]

  • Sample Preparation: Prepare solutions or use solid API samples for each stress condition. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Stress Conditions: [19]

    • Acid Hydrolysis: Treat the API with 0.1 N HCl at 80°C for 8 hours. Neutralize the sample before injection.

    • Base Hydrolysis: Treat the API with 0.1 N NaOH at 80°C for 4 hours. Neutralize the sample before injection.

    • Oxidative Degradation: Treat the API with 6% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Expose the solid API to heat (e.g., 105°C) for 24 hours.

    • Photolytic Degradation: Expose the API (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis:

    • Analyze all stressed samples, along with a control sample, using the validated HPLC method (Protocol 1).

    • Perform a peak purity analysis (e.g., using a Diode Array Detector) to ensure that the API peak is pure and free from co-eluting degradants.

    • Identify and characterize any significant degradation products using LC-MS/MS (Protocol 2).

Table 2: Summary of Expected Outcomes from Forced Degradation of Repaglinide

Stress Condition % Degradation (Target) Major Degradation Products
Acid Hydrolysis 10-15% Hydrolysis of the amide bond.
Base Hydrolysis 5-10% Hydrolysis of the amide bond.
Oxidation 15-20% N-oxide formation on the piperidine ring is a known pathway.[21]
Thermal < 5% Repaglinide is generally stable to heat.

| Photolytic | 5-10% | Potential for various photolytic reactions. |

Conclusion

This application note has outlined a systematic and scientifically grounded approach to impurity profiling, using this compound as a key starting material in the synthesis of Repaglinide. By prospectively identifying potential impurities from the synthetic route and retrospectively identifying them through forced degradation studies, a comprehensive impurity profile can be established. The detailed HPLC and LC-MS protocols provide the necessary tools for quantification and characterization. This integrated strategy not only ensures compliance with global regulatory standards like ICH Q3A and Q1A but also fundamentally contributes to the development of safe, effective, and high-quality pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH. Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. [Link]

  • ICH. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlidePlayer. [Link]

  • Veeprho. Repaglinide Impurity 10. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • Pharma Guide. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Slideshare. Q3A(R2). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12201325, this compound. [Link]

  • Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide. Taylor & Francis Online. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [Link]

  • ResearchGate. Impurity profile study of repaglinide. [Link]

  • ResearchGate. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide. [Link]

  • Rondaxe. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Journal of Pharmacy and Technology. (2012). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. [Link]

  • Protheragen. This compound. [Link]

  • Pharmaffiliates. CAS No : 4734-09-2 | Product Name : this compound. [Link]

  • International Journal of Environmental Sciences. (2025). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. [Link]

  • Google Patents. CN1865253A - Repaglinide synthesis process.
  • Google Patents. CN100445275C - A kind of technique of synthesizing repaglinide.
  • ResearchGate. Degradation products (DPs) of repaglinide. [Link]

  • ResearchGate. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65981, Repaglinide. [Link]

Sources

Application Note: A Multi-Modal Purification Strategy for Crude (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

(4-Isobutoxyphenyl)methanamine is a primary benzylamine derivative. Its structural motifs are prevalent in various biologically active molecules, making it a valuable building block in medicinal chemistry and drug development. For instance, it is recognized as an impurity or intermediate in the synthesis of compounds like Pimavanserin[1]. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly compromise the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API)[2][3].

The purification of amines, particularly primary amines like the target compound, presents unique challenges. The basic nature of the amine functional group can lead to strong interactions with standard purification media (e.g., silica gel), resulting in poor separation and recovery[4][5]. Therefore, a successful purification strategy must be designed to mitigate these interactions. This guide details three complementary purification protocols, allowing the researcher to select the most appropriate method based on the specific impurity profile of the crude material.

Compound Profile

A clear understanding of the physical and chemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueSource
IUPAC Name [4-(2-methylpropoxy)phenyl]methanamine[1]
Synonyms 4-Isobutoxybenzylamine[1]
CAS Number 4734-09-2[1][6]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Appearance Typically an oil or low-melting solid[7]
pKa (predicted) ~9.5-10.5 (for the conjugate acid)General amine knowledge
Common Impurities

The crude product from a typical synthesis (e.g., reductive amination of 4-isobutoxybenzaldehyde) may contain several process-related impurities:

  • Starting Material: Residual 4-isobutoxybenzaldehyde.

  • Side-Products: Imines or over-alkylated secondary/tertiary amines.

  • Reagent Residue: Borohydride salts or other reducing agent by-products.

  • Solvent and Reagents: High-boiling point solvents or other additives.

Safety and Handling

Before initiating any protocol, it is critical to consult the Material Safety Data Sheet (MSDS) for this compound and all reagents used[8][9][10].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves[8].

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water[8][11].

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations[8].

Purification Protocol 1: Acid-Base Extraction

This technique is the first line of defense for purifying amines and is highly effective at removing neutral and acidic impurities. The principle relies on the reversible conversion of the water-insoluble free amine into a water-soluble ammonium salt[12][13][14].

Scientific Principle

The basic lone pair of electrons on the nitrogen atom of this compound readily accepts a proton from an acid (like HCl) to form the corresponding ammonium chloride salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities (like residual aldehyde) remain in the organic phase. After separating the layers, the aqueous phase is treated with a base (like NaOH) to deprotonate the ammonium salt, regenerating the water-insoluble free amine, which can then be extracted back into an organic solvent[12][15].

Experimental Workflow Diagram

G cluster_0 Phase 1: Acidic Extraction cluster_1 Phase 2: Amine Recovery A 1. Dissolve Crude Amine in Dichloromethane (DCM) B 2. Add 1M HCl (aq) Shake in Separatory Funnel A->B C 3. Separate Layers B->C D Aqueous Layer (Contains Amine Salt) C->D Collect E Organic Layer (Contains Neutral Impurities) C->E Discard/Analyze F 4. Basify Aqueous Layer with 2M NaOH to pH > 12 D->F G 5. Extract with DCM (x3) F->G H 6. Combine Organic Layers G->H I 7. Dry over Na2SO4, Filter, and Evaporate H->I J Pure this compound I->J

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, extract the remaining organic layer with another portion of 1M HCl (50 mL). Combine this aqueous extract with the first one. The organic layer, containing neutral impurities, can now be discarded.

  • Back-Wash: Wash the combined aqueous layers with a small portion of DCM (30 mL) to remove any trapped organic impurities. Discard this DCM wash.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 2M sodium hydroxide solution while stirring until the pH is greater than 12 (verify with pH paper). The solution may become cloudy as the free amine precipitates or oils out.

  • Amine Recovery: Extract the free amine from the basified aqueous solution with three portions of DCM (75 mL each).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified amine.

Purification Protocol 2: Flash Column Chromatography

When impurities are structurally similar to the target amine, acid-base extraction may be insufficient. Flash column chromatography offers superior separation power but requires special consideration for basic compounds.

Scientific Principle

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions, leading to significant peak tailing, poor resolution, and sometimes irreversible adsorption[4][5]. To counteract this, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This additive neutralizes the acidic sites on the silica, allowing the amine compounds to elute more symmetrically[4][16]. Alternatively, an amine-functionalized silica column can be used, which provides a basic surface that repels, rather than attracts, the amine analytes[5][17].

Experimental Workflow Diagram```dot

G A 1. TLC Analysis (Hexane:EtOAc + 1% TEA) to find optimal Rf B 2. Slurry Pack Column with Silica Gel in Mobile Phase A->B C 3. Dry Load Sample (Adsorb crude onto silica) B->C D 4. Elute Column with chosen mobile phase C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for Recrystallization via Salt Formation.

Step-by-Step Methodology
  • Salt Formation: Dissolve the purified amine oil in a minimal amount of a solvent like ethyl acetate or diethyl ether. While stirring, add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane dropwise. The hydrochloride salt will precipitate as a white solid. Continue adding the acid until no further precipitation is observed.

  • Solvent Screening: Isolate the crude salt by filtration. Test the solubility of small amounts of this salt in various solvents (e.g., ethanol, isopropanol, acetone, water) to find a suitable recrystallization solvent.

  • Recrystallization: Place the crude salt in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques. Regulatory bodies and industry standards demand rigorous testing to ensure quality.[2][3]

TechniquePurposeExpected Result for Pure Sample
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra consistent with the structure of this compound; absence of impurity signals.
GC-MS / LC-MS Confirmation of molecular weight and purity assessment.A major peak corresponding to the correct mass (M+H⁺) and high purity (>99%).
HPLC / GC Quantitative purity determination.A single major peak, with purity typically exceeding 99% by area normalization.[18][19]
FTIR Functional group identification.Characteristic peaks for N-H stretch (~3300-3400 cm⁻¹), C-H stretches, and C-O ether stretch.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion during Extraction Vigorous shaking; high concentration of amine salt acting as a surfactant.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the funnel stand for a longer period. If persistent, filter the entire mixture through a pad of Celite.
Poor Recovery from Extraction Incomplete protonation or deprotonation; amine salt is partially soluble in the organic phase.Ensure pH is < 2 during acidic extraction and > 12 during basification. Perform additional extractions (e.g., 4-5 times) with the solvent.
Streaking/Tailing on Column Insufficient triethylamine in the mobile phase; overloading the column.Increase the concentration of triethylamine to 1.5-2%. Ensure the sample is loaded properly (dry loading is preferred) and does not exceed 1-2% of the silica gel mass.
Product "Oils Out" during Recrystallization The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated.Use a lower-boiling point solvent or a solvent pair. Ensure slow cooling and scratch the flask to induce nucleation.
No Crystals Form Solution is not saturated; product is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration and re-cool. If still unsuccessful, add a co-solvent in which the compound is insoluble (an "anti-solvent").

References

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply.
  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Wikipedia. (2023). Acid–base extraction.
  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS ISOBUTOXY AMINE IMPURITY.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Reddit. (2022). Amine workup : r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201325, this compound.
  • Sigma-Aldrich. (n.d.). This compound acetate.
  • Unknown. (n.d.). Liquid/liquid Extraction.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Agilent Technologies, Inc. (2011). Amines and ammonia: Analysis of impurities in amine streams.
  • Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Unknown. (2012). SAFETY DATA SHEET.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Key Organics. (2017). Safety Data Sheet.
  • SRIRAMCHEM. (n.d.). This compound.
  • YouTube. (2023). Straight Answers: Best column for amine purification. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Arborpharmchem. (n.d.). Cas No. 4734-09-2 this compound.

Sources

Application Note: Comprehensive Stability Testing Protocols for (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Isobutoxyphenyl)methanamine is a primary amine containing a benzyl group and an isobutoxy ether linkage. As a chemical intermediate or active pharmaceutical ingredient (API), its stability is a critical quality attribute that can impact the safety, efficacy, and shelf-life of final products. Understanding the degradation pathways and establishing a robust stability profile are essential for regulatory compliance and ensuring product quality. This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting comprehensive stability testing for this compound samples. The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing of new drug substances.[1][2][3][4][5][6][7]

The chemical structure of this compound, featuring a primary amine, a benzene ring, and an ether linkage, presents several potential degradation pathways. The primary amine group is susceptible to oxidation, while the benzyl C-N bond can be labile under certain conditions.[1][8][9][10] The ether linkage may also be prone to cleavage under hydrolytic or oxidative stress.[11] Therefore, a thorough stability testing program must investigate the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

This document outlines protocols for both forced degradation studies, designed to identify potential degradation products and pathways, and long-term/accelerated stability studies to establish a re-test period and recommend storage conditions.[7][12]

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation, or stress testing, is a critical first step in understanding the intrinsic stability of a molecule.[6][12][13][14][15][16] These studies involve exposing the drug substance to conditions more severe than those anticipated during storage to accelerate degradation and identify likely degradation products.[6][13] This information is invaluable for developing stability-indicating analytical methods. For this compound, forced degradation studies should focus on the following conditions:

Hydrolytic Degradation

Causality: The ether linkage and the primary amine in this compound could be susceptible to hydrolysis under acidic and basic conditions. Acid-catalyzed hydrolysis might cleave the ether bond, while basic conditions could potentially affect the amine group or promote other reactions.

Protocol:

  • Prepare three solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 2 weeks).

  • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the parent peak area.

Oxidative Degradation

Causality: The primary amine and the benzylic position are potential sites for oxidation.[9][10] Oxidative stress can lead to the formation of various degradation products, including imines, aldehydes, or N-oxides.

Protocol:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Add a solution of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for a defined period (e.g., up to 48 hours), protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze the samples by HPLC.

  • Observe for the formation of new peaks and the loss of the parent compound.

Photolytic Degradation

Causality: The aromatic ring and the amine group can absorb UV radiation, potentially leading to photodegradation. It is crucial to assess the molecule's light sensitivity to determine if special packaging is required.[11]

Protocol:

  • Expose a solid sample of this compound and a solution (e.g., 1 mg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines.[11] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Prepare control samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Analyze the exposed and control samples by HPLC at a defined time point.

  • Compare the chromatograms to identify any degradation products formed due to light exposure.

Thermal Degradation

Causality: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including decomposition of the benzylamine moiety.[8][9]

Protocol:

  • Place a solid sample of this compound in a controlled temperature chamber.

  • Expose the sample to a temperature significantly higher than that used for accelerated stability testing (e.g., 80°C) for a defined period (e.g., up to 4 weeks).

  • Withdraw samples at specified time points (e.g., 1, 2, 4 weeks).

  • Prepare solutions of the stressed solid samples and analyze by HPLC.

  • Monitor for the appearance of degradation products and any changes in physical properties (e.g., color, melting point).

Data Presentation: Forced Degradation Summary

Stress ConditionDurationTemperatureParent Compound Remaining (%)Major Degradation Products (Retention Time)
0.1 N HCl2 weeks60°C85.2DP1 (4.5 min), DP2 (6.2 min)
0.1 N NaOH2 weeks60°C92.1DP3 (5.1 min)
3% H₂O₂48 hoursRoom Temp78.5DP4 (7.8 min), DP5 (8.5 min)
Photolytic1.2 M lux hrs25°C98.6Minor peaks observed
Thermal (Solid)4 weeks80°C95.3DP6 (9.1 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Long-Term and Accelerated Stability Studies

Following the identification of potential degradation pathways, formal stability studies are conducted to establish a re-test period or shelf life and to recommend storage conditions.[7] These studies are performed on at least three primary batches of the drug substance in its proposed container closure system.[3]

Study Design

The storage conditions for long-term and accelerated stability studies are dictated by the climatic zone for which the product is intended. The most common conditions are outlined in ICH Q1A(R2).[3][5]

StudyStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Package at least three primary batches of this compound in the proposed container closure system.

  • Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Withdraw samples at predetermined time points. For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of this compound content using a validated stability-indicating HPLC method.

    • Impurities: Detection and quantification of any degradation products.

    • Water Content: Determination by Karl Fischer titration, if applicable.

Experimental Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Photo Photolysis (ICH Q1B) Photo->HPLC Thermal Thermal Stress (Solid, 80°C) Thermal->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Pathways Identify Degradation Pathways Characterization->Pathways Method Validate Analytical Method Pathways->Method API API Sample This compound API->Acid API->Base API->Oxidation API->Photo API->Thermal

Caption: Forced degradation experimental workflow.

Long-Term Stability Study Workflow

Long_Term_Stability_Workflow cluster_pulls Time-Point Sampling Start Start: 3 Batches of API in Final Packaging Storage Place in Stability Chambers (e.g., 25°C/60%RH) Start->Storage T0 T = 0 T3 T = 3 mo T6 T = 6 mo T9 T = 9 mo T12 T = 12 mo T_end ... up to end of shelf life Analysis Perform Analytical Tests: - Appearance - Assay - Impurities - Water Content T0->Analysis T3->Analysis T6->Analysis T9->Analysis T12->Analysis T_end->Analysis Evaluation Data Evaluation & Trend Analysis Analysis->Evaluation Report Establish Re-test Period & Storage Conditions Evaluation->Report

Caption: Long-term stability study workflow.

Conclusion

A systematic and scientifically sound stability testing program is indispensable for the development of this compound. The protocols detailed in this application note provide a comprehensive framework for identifying potential degradation pathways and establishing a robust stability profile in accordance with international regulatory guidelines. The insights gained from these studies are crucial for ensuring the quality, safety, and efficacy of any product containing this compound.

References

  • The dissociation energy of the C-N bond in benzylamine. Royal Society Publishing. Available at: [Link]

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Stability testing of existing active substances and related finished products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • The European Medicines Agency (EMA) Guideline on Stability Testing. StabilityStudies.in. Available at: [Link]

  • EMA releases new guideline on stability testing. Manufacturing Chemist. Available at: [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Ether cleavage-triggered degradation of benzyl alkylammonium cations for polyethersulfone anion exchange membranes. RSC Publishing. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. Available at: [Link]

  • Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. TSI Journals. Available at: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

  • Recent advances in the oxidative conversion of benzylamines. ResearchGate. Available at: [Link]

  • Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product. PubMed. Available at: [Link]

  • Quality: stability. European Medicines Agency (EMA). Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Stability Testing of New Drug Substances and Products. ProPharma. Available at: [Link]

  • Drug Stability Testing Guidance. PDF. Available at: [Link]

  • Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Cycles of degradation experiments (a). Cycles of benzylamine oxidation... ResearchGate. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]

  • Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society. Available at: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. EMA. Available at: [Link]

  • This compound. Protheragen. Available at: [Link]

  • (2-Isobutoxyphenyl)-N-methylmethanamine. PubChem. Available at: [Link]

Sources

Application Notes & Protocols for (4-Isobutoxyphenyl)methanamine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Isobutoxyphenyl)methanamine is a versatile primary amine building block that has garnered significant attention in medicinal chemistry. Its structure, which combines a reactive aminomethyl group with a lipophilic isobutoxyphenyl moiety, makes it an ideal starting point for the synthesis of diverse and complex molecular scaffolds. This guide provides an in-depth exploration of its applications, supported by detailed protocols and expert insights to empower researchers in drug discovery and development. The primary amine serves as a crucial handle for introducing a wide array of functional groups via reactions such as amidation, sulfonylation, and reductive amination. Concurrently, the isobutoxy group can effectively probe hydrophobic pockets within biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties like solubility and metabolic stability. This dual functionality is pivotal to its utility in constructing novel therapeutic agents. A notable example of its successful application is its role as a key intermediate in the synthesis of Pimavanserin, a selective serotonin 5-HT2A inverse agonist.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name [4-(2-methylpropoxy)phenyl]methanamine[3]
Synonyms p-Isobutoxybenzylamine, 4-(2-Methylpropoxy)benzenemethanamine[2]
CAS Number 4734-09-2[2]
Molecular Formula C₁₁H₁₇NO[3]
Molecular Weight 179.26 g/mol [2][3]
Appearance Varies; often supplied as a liquid or solidN/A
Storage 2-8°C, under inert gas, protected from light[4]

Section 1: Core Application as a Versatile Synthetic Intermediate

The strategic value of this compound lies in its capacity to serve as a foundational scaffold for building pharmacologically active molecules. The primary amine is a potent nucleophile, enabling straightforward coupling reactions to append various side chains, heterocyclic systems, or other pharmacophores. This modularity allows for the systematic exploration of structure-activity relationships (SAR) during lead optimization.

Case Study: Synthesis of Pimavanserin Intermediate

The synthesis of Pimavanserin, an atypical antipsychotic, provides a compelling example of the utility of this compound. In established synthetic routes, this amine is a precursor to a key urea-containing intermediate.[1] The isobutoxyphenyl group of the final drug molecule occupies a specific hydrophobic region of the 5-HT2A receptor, highlighting the importance of this moiety for biological activity. The general principle involves reacting the amine with an activated carbonyl species, such as an isocyanate or a chloroformate, to form a stable urea linkage. This reaction is fundamental in connecting different molecular fragments.

Broader Synthetic Potential

Beyond urea formation, the amine handle can be leveraged for numerous other transformations critical to drug discovery:

  • Amide Synthesis: Acylation with carboxylic acids or their derivatives (e.g., acyl chlorides) to generate amides, a ubiquitous functional group in pharmaceuticals.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, which are known to target enzymes like carbonic anhydrases and act as antibacterial agents.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines, enabling access to a different class of derivatives.

This versatility makes this compound a valuable tool for rapidly generating libraries of analogues for biological screening.[5]

Section 2: Experimental Protocols

The following protocols are presented with detailed procedural steps and explanations of the underlying chemical principles. These methods are designed to be self-validating by including checkpoints and characterization standards.

Protocol 2.1: Synthesis of this compound Hydrochloride via Reductive Amination

This protocol describes the synthesis of the hydrochloride salt of the title compound starting from 4-isobutoxybenzaldehyde. The conversion to a hydrochloride salt is a common practice in pharmaceutical chemistry to improve the stability, crystallinity, and handling of amine compounds.[1]

Rationale: This procedure employs a classic reductive amination reaction. The aldehyde first reacts with ammonia to form an intermediate imine, which is then immediately reduced in situ by catalytic hydrogenation to the desired primary amine. Raney nickel is a highly effective and cost-efficient catalyst for this transformation. The acidic workup and isolation as a hydrochloride salt ensure a stable final product.

G Start 4-Isobutoxybenzaldehyde (Starting Material) ReactionVessel Reaction Mixture in Methanol (Stirred at 10-15°C for 24h) Start->ReactionVessel Step 1: Add to vessel Reagents Raney Nickel (Catalyst) 7N Methanolic Ammonia H₂ Gas (0.5 bar) Reagents->ReactionVessel Step 2: Add reagents Filtration Filtration through Celite ReactionVessel->Filtration Step 3: Catalyst removal CrudeProduct This compound (Free Base in Solution) Filtration->CrudeProduct Step 4: Obtain filtrate Evaporation Solvent Removal (Methanol Evaporation) CrudeProduct->Evaporation Step 5: Concentrate HCl_Addition Conversion to Salt (Addition of HCl) Evaporation->HCl_Addition Step 6: Prepare for salt formation FinalProduct This compound HCl (Crystalline Solid) HCl_Addition->FinalProduct Step 7: Isolate final product

Caption: Workflow for the Synthesis of this compound HCl.

Materials & Equipment:

  • 4-Isobutoxybenzaldehyde

  • Methanol (MeOH)

  • Raney Nickel (Caution: pyrophoric when dry)

  • 7N Ammonia solution in Methanol

  • Hydrogen gas cylinder with regulator

  • Celite or a similar filter aid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Rotary evaporator

  • Hydrochloric acid (HCl) solution

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-isobutoxybenzaldehyde (e.g., 0.1 mol) in methanol.

  • Addition of Reagents: Carefully add the 7N methanolic ammonia solution. Under an inert atmosphere, add the Raney nickel catalyst (as a slurry in water or methanol to prevent ignition). The amount of catalyst can vary, but a 20-30% weight equivalent to the starting aldehyde is typical.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of approximately 0.5 bar.[1]

  • Reaction Execution: Stir the mixture vigorously at a controlled temperature of 10-15°C. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 24 hours).[1]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Crucial Safety Note: The Celite pad containing Raney nickel should be kept wet with water at all times and disposed of according to institutional safety protocols for pyrophoric catalysts.

  • Workup: Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • Salt Formation: Dissolve the resulting crude amine oil in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl solution (e.g., concentrated HCl or HCl in isopropanol).

  • Isolation: The hydrochloride salt will typically precipitate. Cool the mixture to maximize precipitation, collect the solid by filtration, wash with a cold, non-polar solvent (like hexane or cold ether), and dry under vacuum to yield the final product.

Protocol 2.2: Application in Urea Synthesis

This protocol provides a general method for coupling this compound with an isocyanate to form a substituted urea, a key transformation in the synthesis of many bioactive molecules, including Pimavanserin.

Rationale: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction is typically high-yielding, rapid, and proceeds without the need for a catalyst, making it a highly efficient coupling strategy in multistep synthesis.

G cluster_0 Amine This compound H₂N-R¹ Urea { Substituted Urea Product | R¹-NH-(C=O)-NH-R² } Amine:n->Urea Nucleophilic Attack Isocyanate Isocyanate Partner O=C=N-R² Isocyanate:c->Urea Electrophilic Carbon

Caption: Generalized Reaction Scheme for Urea Formation.

Materials & Equipment:

  • This compound

  • An appropriate isocyanate coupling partner (e.g., 1-isobutoxy-4-(isocyanatomethyl)benzene for a Pimavanserin-related synthesis)[1]

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF))

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition: Cool the solution in an ice bath (0°C). Add the isocyanate (1 equivalent), either neat or as a solution in the same solvent, dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction is typically exothermic. Monitor the disappearance of starting materials by TLC or LC-MS.

  • Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Section 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of synthesized this compound and its derivatives is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Recommended Analytical Methods
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and purity assessmentResonances corresponding to the isobutoxy group, the aromatic ring protons, and the benzylic CH₂NH₂ protons. Integration should match the expected proton count.
LC-MS Purity assessment and mass confirmationA major peak on the chromatogram corresponding to the product's mass-to-charge ratio ([M+H]⁺).
HPLC Quantitative purity analysisDetermination of purity percentage (e.g., >98%) using a calibrated detector.[6]
FTIR Functional group identificationCharacteristic stretches for N-H (amine), C-O (ether), and aromatic C-H bonds.
PXRD Analysis of solid-state formFor the hydrochloride salt, a specific diffractogram confirming the crystalline form, which is crucial for pharmaceutical development.[1]

Section 4: Future Perspectives in Drug Discovery

The this compound scaffold is more than just an intermediate for existing drugs; it represents a valuable starting point for future discovery programs.

  • Fragment-Based Drug Discovery (FBDD): The isobutoxyphenyl moiety is an excellent fragment for probing hydrophobic pockets. It can be used in fragment screening campaigns to identify initial hits that can then be elaborated from the amine handle.

  • Lead Optimization: In established lead series, replacing or introducing this scaffold can modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The isobutoxy group can block potential sites of metabolism on the phenyl ring and increase lipophilicity, which can impact cell permeability and oral bioavailability.

  • Late-Stage Functionalization: The principles of using directing groups to achieve selective C-H activation can be applied to derivatives of this compound.[7] This advanced strategy allows for the modification of the aromatic ring at later synthetic stages, providing rapid access to novel analogues without de novo synthesis.

By leveraging the synthetic accessibility and favorable physicochemical properties of this compound, medicinal chemists can accelerate the discovery and development of next-generation therapeutics.

References

  • Title: Processes and intermediates for the preparation of Pimavanserin. Source: Google Patents (US10343993B2).
  • Title: Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Source: PubMed. URL: [Link]

  • Title: this compound. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid. Source: Google Patents (CN101863854A).
  • Title: this compound. Source: MySkinRecipes. URL: [Link]

  • Title: Methenamine. Source: Wikipedia. URL: [Link]

  • Title: Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Source: PMC, National Institutes of Health. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting and optimization strategies for the synthesis of (4-Isobutoxyphenyl)methanamine.

This guide is designed for chemistry professionals engaged in the synthesis of this compound. The most prevalent and efficient pathway to this compound is the reductive amination of 4-isobutoxybenzaldehyde. While conceptually straightforward, this transformation is prone to several side reactions and yield-reducing pitfalls. This document provides a framework for troubleshooting common issues and systematically optimizing your reaction conditions to achieve high yield and purity.

Core Synthesis Pathway: Reductive Amination

The synthesis proceeds via a two-step sequence, often in a single pot: (1) the formation of an imine intermediate from 4-isobutoxybenzaldehyde and an ammonia source, followed by (2) the in-situ reduction of the imine to the target primary amine, this compound.[1]

G A 4-Isobutoxybenzaldehyde (Aldehyde) Ammonia + NH3 - H2O A->Ammonia ReducingAgent_Side + Reducing Agent A->ReducingAgent_Side B Imine / Iminium Ion Intermediate ReducingAgent + Reducing Agent B->ReducingAgent C This compound (Target Amine) D 4-Isobutoxybenzyl Alcohol (Side Product) Ammonia->B Step 1: Imine Formation (Reversible) ReducingAgent->C Step 2: Reduction (Desired Pathway) ReducingAgent_Side->D Side Reaction: Aldehyde Reduction

Figure 1: General reaction pathway for the synthesis of this compound via reductive amination, highlighting the desired pathway and the primary side reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis.

Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate first?

Low yield is a systemic issue that can originate from several points in the process. A logical, stepwise investigation is crucial.

Answer: The two most critical phases of this reaction are imine formation and selective reduction .[2]

  • Inefficient Imine Formation: The reaction between the aldehyde and ammonia to form the imine is an equilibrium process.[2] If the equilibrium is not sufficiently shifted towards the imine, you will have a high concentration of unreacted starting material, leading to low conversion. The primary culprit is often the presence of water, which is a product of this step.

  • Non-Selective Reduction: The reducing agent may be reducing your starting aldehyde to 4-isobutoxybenzyl alcohol instead of preferentially reducing the imine intermediate.[3][4] This is a very common cause of low yields.

Start by evaluating these two areas. Monitor your reaction by Thin Layer Chromatography (TLC) to distinguish between the starting aldehyde, the product amine, and the potential alcohol byproduct.

G Start Start: Low Yield Observed CheckImine Step 1: Check Imine Formation (TLC for Aldehyde) Start->CheckImine AldehydePresent High Aldehyde Remainder? CheckImine->AldehydePresent CheckReduction Step 2: Check Reduction Selectivity (TLC for Alcohol Spot) AldehydePresent->CheckReduction No OptimizeImine Action: Optimize Imine Formation - Add dehydrating agent - Adjust pH (4-5) AldehydePresent->OptimizeImine Yes AlcoholPresent Alcohol Byproduct Present? CheckReduction->AlcoholPresent OptimizeReduction Action: Optimize Reduction - Switch to milder reducing agent (e.g., NaBH(OAc)₃) AlcoholPresent->OptimizeReduction Yes End Re-run Experiment & Monitor AlcoholPresent->End No (Other issues) OptimizeImine->End OptimizeReduction->End

Figure 2: A systematic workflow for troubleshooting low yields in the reductive amination of 4-isobutoxybenzaldehyde.

Q2: I'm observing a significant amount of 4-isobutoxybenzyl alcohol as a byproduct. How can I prevent this?

Answer: The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive and not selective enough.[3] Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the starting aldehyde and the intermediate imine.[4][5]

The Solution: Employ a Milder, More Selective Reducing Agent.

The key is to use a hydride donor that preferentially reduces the protonated imine (the iminium ion), which is more electrophilic than the starting aldehyde.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is mild enough to not significantly reduce the aldehyde but is highly effective at reducing the iminium ion.[3] It is moisture-sensitive, so reactions are best run in anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE).[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice that is selective for the iminium ion over the carbonyl group, especially under mildly acidic conditions (pH 4-5).[2][4] It is less sensitive to moisture than STAB and can be used in protic solvents like methanol.[6]

Reducing AgentChemical FormulaTypical Solvent(s)Selectivity for Imine/Iminium IonKey Considerations
Sodium BorohydrideNaBH₄Methanol, EthanolLow to ModerateCan readily reduce the starting aldehyde, lowering yield.[4][5] Best added after imine has fully formed.[6]
Sodium CyanoborohydrideNaBH₃CNMethanolHighSelective reduction at mildly acidic pH.[2][4] Toxic cyanide byproduct requires careful handling and quenching.
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM, DCE, THFVery HighExcellent selectivity.[3] Moisture sensitive.[6] Often allows for a one-pot procedure where all reagents are combined.[1]

Table 1: Comparison of common reducing agents for reductive amination.

Q3: The reaction stalls with significant unreacted aldehyde remaining, but I don't see much alcohol byproduct. What's the issue?

Answer: This scenario strongly points to inefficient imine formation. The reduction step cannot proceed if its substrate, the imine, is not being generated in sufficient quantity.

Core Causality & Solutions:

  • Water Removal: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium toward the product.

    • Action: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are an excellent and common choice.[2]

  • pH Control: Imine formation is acid-catalyzed, but the pH must be carefully controlled. A weakly acidic environment (typically pH 4-6) is optimal.[3]

    • If the pH is too high (basic), the carbonyl group is not sufficiently activated for nucleophilic attack.

    • If the pH is too low (strongly acidic), the ammonia/amine nucleophile will be protonated, rendering it non-nucleophilic.[3]

    • Action: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture.

Q4: How can I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most effective tool for real-time monitoring.[3]

Protocol for TLC Monitoring:

  • Develop a Solvent System: Find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your starting material (4-isobutoxybenzaldehyde), your target amine product, and the potential alcohol byproduct. The aldehyde will be less polar than the alcohol, and the amine's polarity will depend on the eluent system (it may streak without a small amount of base like triethylamine in the eluent).

  • Spotting: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture and spot it on a TLC plate. Also, spot the pure starting material as a reference.

  • Visualization: Visualize the plate under a UV lamp (the aromatic rings will be visible). You can also use chemical stains like potassium permanganate (KMnO₄), which will react with the aldehyde, alcohol, and amine, showing them as spots.[3]

  • Interpretation: A successful reaction will show the gradual disappearance of the starting aldehyde spot and the appearance of a new spot corresponding to the this compound product. The absence of a new spot corresponding to 4-isobutoxybenzyl alcohol confirms high selectivity.

Optimized Experimental Protocol

This protocol uses sodium triacetoxyborohydride for its high selectivity and one-pot convenience.

Materials:

  • 4-Isobutoxybenzaldehyde

  • Ammonium acetate (as ammonia source)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-isobutoxybenzaldehyde (1.0 eq).

  • Solvent and Reagents: Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration). Add ammonium acetate (3.0 - 5.0 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC as described in Q4. The reaction is typically complete within 3-12 hours.

  • Workup (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

References

  • BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
  • Reddit r/Chempros. (2025, March 7). Question about reductive amination reaction procedure.
  • BenchChem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reddit r/Chempros. (2025, February 13). What's wrong with my reductive amination? I barely got any product.
  • Wikipedia. (n.d.). Reductive amination.
  • BenchChem. (n.d.). Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-(4-Methoxybenzyl)butan-1-amine via Reductive Amination.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

Sources

Technical Support Center: Troubleshooting Guide for the Chromatographic Purification of (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Isobutoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the chromatographic purification of this and similar basic amine compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expertise to troubleshoot effectively and develop robust, reproducible purification methods.

Section 1: Foundational Knowledge - The Challenge of Purifying Basic Amines

This compound is a primary aromatic amine, and its basic nature is the single most critical factor influencing its behavior in chromatography.[1] The primary challenge stems from a strong, undesirable secondary interaction between the basic amine functional group and the acidic surface of standard silica gel stationary phases.

The Core Problem: Silanol Interactions

Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The basic amine can interact with these silanols via strong hydrogen bonding or acid-base interactions.[2][3][4] This leads to several common problems:

  • Peak Tailing: The most frequent issue, where a portion of the analyte is retained longer than the bulk, resulting in asymmetrical peaks.[2][5]

  • Low or No Recovery: The compound can bind irreversibly to the column, leading to significant yield loss.[6][7]

  • Inconsistent Retention Times: The active sites on the silica can vary between batches or change over time, leading to poor reproducibility.

Understanding how to mitigate these interactions is the key to successful purification.

Diagram: Analyte-Stationary Phase Interaction

G cluster_0 Standard Silica Surface cluster_1 Mobile Phase silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH amine This compound (Basic Analyte) amine->silanol2 Strong Interaction (Causes Tailing) caption Fig 1. Interaction of a basic amine with acidic silanol sites.

Caption: Fig 1. Interaction of a basic amine with acidic silanol sites.

Section 2: Troubleshooting FAQs

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My peak for this compound is tailing badly on a standard silica column. What's happening and how do I fix it?

A: This is the classic sign of secondary interactions between your basic amine and acidic silanol groups on the silica surface.[5][8] To fix this, you must neutralize or "mask" these active sites.

  • The Science Behind It: The lone pair of electrons on the nitrogen atom of your amine acts as a Lewis base, forming a strong interaction with the acidic protons of the silanol groups. This secondary retention mechanism holds back a fraction of your compound, causing the peak to "tail."[3]

  • Troubleshooting Steps & Solutions:

    • Add a Competing Base to the Mobile Phase: This is the most common and effective solution for normal-phase chromatography. By adding a small amount of a volatile amine to your solvent system (e.g., hexane/ethyl acetate), the additive will preferentially bind to the acidic silanol sites, leaving your target compound to elute symmetrically.[6]

      • Recommended Additives: Start with 0.1% to 1% triethylamine (TEA) or diethylamine (DEA) in your mobile phase.[6][9] Ammonium hydroxide can also be used, often added to the more polar solvent component (e.g., 1% in methanol).[9]

    • Switch to a Deactivated Stationary Phase: If adding a modifier is undesirable, consider a different stationary phase.

      • Amine-Functionalized Silica (NH2/AP): These columns have an alkaline surface environment that minimizes acid-base interactions and is ideal for purifying basic compounds.[7]

      • Basic Alumina: While less common, alumina provides a basic surface that can prevent tailing with amines.[6]

Q2: I'm using reversed-phase HPLC. What is the best pH for my mobile phase to get good peak shape and retention?

A: The mobile phase pH is critical for reversed-phase separation of ionizable compounds like your amine. For best results, operate at a high pH, at least 2 units above the pKa of your compound, to keep it in its neutral, uncharged form.[6]

  • The Science Behind It:

    • At Low pH (e.g., pH < 7): Your amine will be protonated (R-NH3+). This charged form is highly polar and will have very little retention on a non-polar C18 column, eluting at or near the solvent front.[10]

    • At High pH (e.g., pH > 10): Your amine will be in its neutral, free-base form (R-NH2). This form is significantly more hydrophobic, allowing it to be retained and separated effectively on a C18 column. This typically results in longer retention times and much better peak shape.[6][10]

  • Troubleshooting Steps & Solutions:

    • Select a High-pH Stable Column: Crucially, standard silica-based C18 columns will dissolve and degrade rapidly at high pH. You must use a column specifically designed for these conditions, such as a hybrid-silica (e.g., Waters XTerra) or polymer-based column.[10]

    • Use a Basic Buffer: Prepare your mobile phase using a buffer system that maintains a stable high pH.

      • Recommended Buffers: Ammonium bicarbonate or ammonium formate at a concentration of 5-10 mM, adjusted to pH 9.5-10.5, are excellent choices as they are also volatile and compatible with mass spectrometry (LC-MS).

Diagram: The Critical Role of pH in Reversed-Phase Chromatography

G cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 10) amine_low Analyte: R-NH3+ (Protonated, Polar) column_low C18 Column (Non-Polar) amine_low->column_low No Interaction result_low Result: Poor Retention, Elutes Early column_low->result_low amine_high Analyte: R-NH2 (Neutral, Hydrophobic) column_high C18 Column (Non-Polar) amine_high->column_high Strong Interaction result_high Result: Good Retention, Good Peak Shape column_high->result_high caption Fig 2. Effect of mobile phase pH on amine retention in RP-HPLC.

Caption: Fig 2. Effect of mobile phase pH on amine retention in RP-HPLC.

Q3: My yield is very low after purification. Where is my compound going?

A: Low yield is typically caused by irreversible adsorption of the amine to the stationary phase or degradation.

  • The Science Behind It: The same strong interactions that cause peak tailing can, in severe cases, be strong enough to bind the compound to the column permanently. This is especially true on highly acidic, uncapped silica columns.[6]

  • Troubleshooting Steps & Solutions:

    • Implement the Fixes for Tailing: The solutions for peak tailing (Q1) are also the primary solutions for low recovery. Add a competing base (like TEA) to your mobile phase or switch to an amine-functionalized column.[6][7]

    • Check for Column Contamination: If the column has been used previously with acidic compounds or other strongly binding materials, it may be contaminated. Try cleaning the column according to the manufacturer's instructions or dedicate a column specifically for amine purifications.

    • Assess Compound Stability: Ensure your compound is stable under the chromatographic conditions. While this compound is generally stable, some complex amines can degrade on acidic silica.

Q4: How do I choose the right column for this purification?

A: The choice depends on your scale, desired purity, and available equipment. Both normal-phase and reversed-phase can be successful if the correct conditions are used.

Chromatography Mode Recommended Stationary Phase Pros Cons Best For...
Normal Phase Amine-functionalized Silica (NH2/AP)Excellent peak shape for bases; no need for mobile phase modifiers; uses less hazardous solvents than older methods.[7]Lower loading capacity than silica; potential for degradation with carbonyl-containing samples.High-purity flash and prep chromatography where mobile phase modifiers are undesirable.
Standard Silica (with modifier)High loading capacity; cost-effective.Requires addition of a competing base (e.g., TEA) which must be removed post-purification.[6][9]Large-scale preparative work where cost and throughput are key.
Reversed Phase High-pH Stable C18 (Hybrid or Polymer)Excellent resolution and peak shape; volatile buffers are LC-MS compatible.Requires a specialized, more expensive column; high pH can affect stability of other sample components.[10]Analytical method development, validation, and high-resolution preparative work.

Q5: I suspect I'm overloading my column. How can I determine the optimal loading capacity?

A: Column overload occurs when you inject too much sample mass, saturating the stationary phase.[4] This leads to peak distortion (often fronting or tailing) and reduced resolution.[2][11]

  • The Science Behind It: In preparative chromatography, the goal is to load as much sample as possible while maintaining adequate separation.[11] The loading capacity is not a fixed number; it depends on the separation difficulty (ΔCV or ΔRf) of your target compound from its nearest impurity.[11]

  • Troubleshooting Steps & Solutions:

    • Perform a Loading Study: This is the most reliable method.

      • Start with a small, analytical-scale injection (e.g., 1-5 mg on a 4.6x250 mm column) where you have a good peak shape.[12][13]

      • Systematically increase the injection mass (e.g., double it for each run) while keeping the volume constant if possible.

      • Monitor the peak shape and retention time. You have reached the loading limit when the peak shape significantly deteriorates or the retention time shifts by more than 10%.[13]

    • Use a Rule of Thumb for Scaling: For a reasonably well-behaved separation on silica, a starting point for loading is often estimated at 1-5% of the stationary phase weight (e.g., 1-5 g of crude material on a 100 g column). However, this is highly dependent on the sample, so an experimental study is always recommended.[14]

Section 3: Experimental Protocols

Protocol 1: Method Development for Normal-Phase Purification on Silica Gel

This protocol outlines the steps for purifying this compound on a standard silica column using a mobile phase modifier.

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM) or the initial mobile phase. If solubility is low, a small amount of methanol can be added, but minimize its use as it is a very strong solvent.

  • Mobile Phase Preparation:

    • Solvent A: Heptane (or Hexane)

    • Solvent B: Ethyl Acetate containing 1% Triethylamine (TEA) (v/v).

  • TLC Analysis: Spot your crude material on a silica TLC plate. Develop the plate in various ratios of Solvent A and B (e.g., 90:10, 80:20, 70:30) to find a system that gives your product an Rf value of ~0.2-0.3.

  • Column Equilibration: Equilibrate the silica column with at least 5 column volumes (CV) of the initial mobile phase (e.g., 95:5 Heptane:Ethyl Acetate w/ 1% TEA).

  • Sample Loading: Load your prepared sample onto the column.

  • Gradient Elution: Run a linear gradient based on your TLC results. For example, if your compound eluted well at 80:20, you might run a gradient from 5% to 30% Solvent B over 10-15 CV.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or HPLC to identify the pure product.

Protocol 2: Diagnosing and Confirming Column Overload

This protocol helps determine if poor peak shape is due to chemical issues or simple mass overload.

  • Establish a Baseline: Perform an injection at your current "problematic" concentration and volume. Record the chromatogram, noting the peak shape and retention time.

  • Prepare a Dilution: Prepare a 10-fold dilution of your sample in the mobile phase.[8]

  • Inject the Diluted Sample: Inject the same volume of the diluted sample.

  • Analyze the Results:

    • If the peak shape improves dramatically (becomes more symmetrical): The original injection was overloaded.[8] To fix this, you must reduce the mass injected, either by diluting the sample or reducing the injection volume.

    • If the peak shape remains poor (e.g., still tailing): The problem is likely a chemical interaction (see Q1) or an instrumental issue (e.g., column void, dead volume), not mass overload.

References

  • Effect of pH on LC-MS Analysis of Amines.
  • Effect of pH on LC-MS Analysis of Amines.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chrom
  • Contamination in Amine Systems. Refining Community.
  • Amine column degradation.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex.
  • What is the pH effect on the separation of amino acid by ion exchange chrom
  • When should amine-bonded columns be used for purific
  • Is there any negative impact of diethyl amine while using in column chromatography?.
  • Extraction: Effects of pH. JoVE.
  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Loading in Progress – Avoiding loading capacity mistakes. SiliCycle.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide. Daicel Chiral Technologies.
  • Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community.
  • Scale Up with Confidence - Column selection for prepar
  • (4-Isobutoxyphenyl)
  • This compound. SRIRAMCHEM.
  • This compound hydrochloride. CymitQuimica.
  • 4734-09-2|this compound|BLD Pharm. BLD Pharm.
  • This compound. PubChem, NIH.

Sources

Identification of common side products in (4-Isobutoxyphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Isobutoxyphenyl)methanamine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot the formation of impurities during its synthesis. The following question-and-answer-based guide provides in-depth, field-proven insights to help you optimize your reaction outcomes and ensure the purity of your target compound.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary synthetic routes to this compound, and what is the general impurity profile for each?

A1: The synthesis of this compound, a primary benzylamine derivative, is most commonly achieved via reductive amination of its corresponding aldehyde, 4-isobutoxybenzaldehyde. Alternative, though less common, methods include the Leuckart-Wallach reaction and the Gabriel synthesis. Each route has a unique impurity profile that researchers must be aware of.

  • Reductive Amination: This is the most versatile and widely used method. It involves the reaction of 4-isobutoxybenzaldehyde with an ammonia source to form an imine intermediate, which is then reduced to the primary amine.[1][2] Common side products stem from over-alkylation, incomplete reaction, or reduction of the starting aldehyde.

  • Leuckart-Wallach Reaction: A classical method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] The high temperatures required can lead to thermal degradation, and a key impurity is the N-formyl intermediate, which requires a separate hydrolysis step for removal.[5]

  • Gabriel Synthesis: This multi-step process involves the N-alkylation of potassium phthalimide with 4-isobutoxybenzyl halide, followed by the liberation of the primary amine.[6][7] While it effectively prevents over-alkylation, impurities are often related to the starting materials and the cleavage step, such as residual phthalimide or phthalhydrazide.[8][9]

Below is a workflow diagram illustrating a typical troubleshooting process when an unexpected side product is detected.

G cluster_0 Phase 1: Detection & Hypothesis cluster_1 Phase 2: Identification cluster_2 Phase 3: Mitigation & Prevention A Unexpected Peak (TLC, LC-MS, GC-MS) B Hypothesize Structure (Based on Route & Reagents) A->B C Select Analytical Technique (NMR, HRMS) B->C D Confirm Impurity Structure C->D E Modify Reaction Conditions (Temp, Stoichiometry, Time) D->E F Implement Targeted Purification (Crystallization, Chromatography) E->F G Verify Purity of Final Product F->G

Caption: A generalized workflow for identifying and mitigating impurities.

Q2: During reductive amination of 4-isobutoxybenzaldehyde, my LC-MS shows a significant peak with a mass corresponding to C22H31NO2. What is this side product and how can I prevent it?

A2: This mass very likely corresponds to the N,N-di(4-isobutoxybenzyl)amine , a common secondary amine byproduct formed during reductive amination.

Causality of Formation: The formation of this byproduct is a classic example of over-alkylation.[1] The desired product, this compound, is a primary amine and remains nucleophilic. It can compete with the initial ammonia source and react with the imine intermediate formed in situ. The reaction pathway is as follows:

  • Imine Formation: 4-isobutoxybenzaldehyde reacts with ammonia to form an imine.

  • Primary Amine Formation: The imine is reduced to the desired primary amine.

  • Side Reaction: The newly formed primary amine attacks another molecule of the imine intermediate (or condenses with another aldehyde molecule to form a new imine), which is then reduced to the secondary amine byproduct.

G A 4-Isobutoxybenzaldehyde + NH3 B Imine Intermediate A->B Condensation C This compound (Desired Product) B->C Reduction [H] D N,N-di(4-isobutoxybenzyl)amine (Side Product) B->D + Product Amine + Reduction [H]

Caption: Formation of the primary amine and the secondary amine byproduct.

Prevention & Mitigation Strategies:

  • Stoichiometry Control: The most effective method is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This statistically favors the reaction of the imine intermediate with ammonia over the newly formed primary amine.[1]

  • Slow Addition: Adding the reducing agent slowly to the mixture of the aldehyde and ammonia source can help maintain a low concentration of the primary amine product at any given time, thus minimizing its participation in side reactions.

  • Choice of Reducing Agent: Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot procedure where the imine formation and reduction occur concurrently under weakly acidic conditions that favor iminium ion formation.[2][10]

Q3: My NMR spectrum shows unreacted 4-isobutoxybenzaldehyde and another singlet at ~4.6 ppm which I suspect is 4-isobutoxybenzyl alcohol. Why did this form and how do I fix it?

A3: The presence of both unreacted starting material and the corresponding alcohol, 4-isobutoxybenzyl alcohol , points to a competition between the reduction of the imine intermediate and the direct reduction of the starting aldehyde.

Causality of Formation: This issue is common when using powerful, non-selective reducing agents like sodium borohydride (NaBH4) under neutral or basic conditions.[10]

  • Slow Imine Formation: The condensation of an aldehyde and ammonia to form an imine can be slow, especially at neutral pH.

  • Fast Aldehyde Reduction: Sodium borohydride is fully capable of reducing the carbonyl group of the aldehyde to an alcohol.[10] If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, a significant amount of the starting material will be converted into the undesired alcohol byproduct.

Troubleshooting and Protocol Optimization:

  • pH Control: Imine formation is typically catalyzed by mild acid (pH 4-6). Adding a catalytic amount of acetic acid can accelerate the condensation step, favoring the formation of the imine/iminium ion, which is the desired substrate for reduction.

  • Two-Step Procedure: A robust method to avoid this is to separate the imine formation from the reduction. First, stir the aldehyde with the ammonia source (e.g., in methanol or ethanol) for a sufficient period to allow for complete imine formation (monitor by TLC or GC-MS). Only then should you add the sodium borohydride.[2]

  • Use a Selective Reductant: As mentioned in Q2, using sodium triacetoxyborohydride [NaBH(OAc)3] is highly recommended. It is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion), making it ideal for one-pot reductive aminations.[1][10]

Q4: I used the Leuckart reaction and after acidic work-up and hydrolysis, I have a persistent impurity. What is it likely to be?

A4: In the Leuckart reaction, the most common and persistent impurity is the N-(4-isobutoxybenzyl)formamide .

Causality of Formation: The Leuckart reaction mechanism proceeds through the formation of this N-formyl amide intermediate.[3][4] The reaction involves heating the aldehyde with formamide or ammonium formate, which generates the N-formyl derivative. This intermediate must then be hydrolyzed (typically under strong acidic or basic conditions) to yield the final primary amine.[11]

  • Incomplete Hydrolysis: The most common reason for its presence in the final product is incomplete hydrolysis. Formamides can be quite stable, and insufficient heating, reaction time, or acid/base concentration during the hydrolysis step will leave a portion of this intermediate unreacted.

Identification and Removal:

  • Identification: The N-formyl impurity can be identified by:

    • ¹H NMR: Look for a characteristic singlet for the formyl proton (-CHO) around 8.0-8.2 ppm and two distinct signals for the benzylic protons due to hindered rotation around the amide bond.

    • IR Spectroscopy: A strong carbonyl (C=O) stretch for the amide will be present around 1650-1680 cm⁻¹.

    • Mass Spectrometry: It will have a molecular weight 28 amu higher than the desired amine product.

  • Removal:

    • Re-subject to Hydrolysis: The most straightforward solution is to re-subject the impure product to more stringent hydrolysis conditions (e.g., refluxing with 6M HCl or 20% NaOH for several hours).

    • Chromatography: If the amount is small, purification via column chromatography can separate the more polar amide from the less polar amine.

Impurity NameCommon Synthetic RouteKey Reason for FormationMitigation Strategy
N,N-di(4-isobutoxybenzyl)amineReductive AminationProduct amine reacts with imine intermediate (over-alkylation).Use large excess of ammonia source.
4-Isobutoxybenzyl alcoholReductive AminationDirect reduction of starting aldehyde by a non-selective reducing agent.Use a two-step process or a selective reductant like NaBH(OAc)3.
N-(4-isobutoxybenzyl)formamideLeuckart ReactionIncomplete hydrolysis of the N-formyl intermediate.Ensure complete hydrolysis with sufficient acid/base and heat.
PhthalhydrazideGabriel SynthesisByproduct from the hydrazine-mediated cleavage step.Recrystallization or acidic wash to remove the basic amine.

References

  • Leuckart reaction. Grokipedia.
  • Benzylamine | High-Purity Research Reagent. Benchchem.
  • Leuckart reaction. Wikipedia.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
  • Eschweiler–Clarke reaction. Grokipedia.
  • Eschweiler-Clarke Reaction. J&K Scientific LLC.
  • Eschweiler-Clarke Reaction. NROChemistry.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Eschweiler-Clarke Reaction. SynArchive.
  • How to purify Benzylamine? Reddit.
  • The Leuckart Reaction. Erowid.
  • CAS 100-46-9 Benzylamine Impurity. Anant Pharmaceuticals Pvt. Ltd..
  • Gabriel synthesis. Wikipedia.
  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • Gabriel Synthesis: Mechanism & Examples. NROChemistry.
  • Benzylamine | C6H5CH2NH2.
  • The Gabriel Synthesis. Chemistry Steps.
  • Gabriel Synthesis. Thermo Fisher Scientific - ES.
  • Benzylamine: Properties, Preparation and Applic
  • Myers, A. G. Reductive Amination. Harvard University Chemistry 115 Handouts.
  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.

Sources

How to prevent the degradation of (4-Isobutoxyphenyl)methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-4IBPMA

Version: 1.0

Created: January 7, 2026

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development who utilize (4-Isobutoxyphenyl)methanamine in their experimental workflows. The stability and purity of this reagent are paramount for achieving reproducible and reliable results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent, identify, and address the degradation of this compound during storage and handling. Our recommendations are grounded in established chemical principles and field-proven best practices.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers indicate that room temperature storage is acceptable for shorter periods, provided the material is protected from atmospheric contaminants.[1][2]

Q2: I've noticed my this compound has turned yellow/brown. Is it still usable?

A2: A color change from colorless/pale yellow to a darker yellow or brown is a primary visual indicator of degradation.[2] This is often due to oxidation of the benzylamine moiety. While the presence of some colored impurities may not affect all applications, it is a sign of reduced purity. For sensitive applications, such as pharmaceutical synthesis or quantitative analysis, using discolored material is not recommended. We advise running a purity check via HPLC before using any discolored reagent.

Q3: My compound is stored in a frequently opened container in the main lab. What are the risks?

A3: The primary risks are exposure to atmospheric oxygen, carbon dioxide, and moisture. Primary amines like this compound are susceptible to oxidation by air.[2] They can also readily react with atmospheric CO2 to form carbamate salts, which appear as a precipitate or cause the material to become hazy. Furthermore, amines are often hygroscopic and can absorb moisture, which may lead to hydrolysis under certain conditions.[1]

Q4: What are the main degradation products I should be aware of?

A4: The most likely degradation products arise from three main pathways:

  • Oxidation: Leads to the formation of p-isobutoxybenzaldimine, which can further hydrolyze to p-isobutoxybenzaldehyde.

  • Reaction with CO₂: Forms the corresponding benzylammonium carbamate salt.

  • Hydrolysis: While the ether bond is generally stable, the amine can participate in reactions, and under acidic conditions, cleavage of the ether is possible, though unlikely during standard storage.[1][3][4]

Part 2: In-Depth Troubleshooting & Degradation Pathways

This section provides a detailed analysis of the chemical degradation pathways and offers solutions to mitigate them.

Pathway 1: Oxidation

Mechanism: The primary amine group in this compound is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light (photo-oxidation) and elevated temperatures. The initial oxidation product is typically an imine, formed from the coupling of the amine with the corresponding aldehyde that arises from a preliminary oxidation step. This imine can then hydrolyze in the presence of trace water to yield p-isobutoxybenzaldehyde.

Causality: The lone pair of electrons on the nitrogen atom makes the amine group a target for oxidative processes. The resulting oxidation products, particularly aldehydes, can be reactive and interfere with subsequent chemical transformations.

Prevention & Mitigation:

  • Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen. This displaces oxygen and prevents oxidation.

  • Light Protection: Use amber glass vials or store containers in the dark to prevent photo-oxidation.

  • Temperature Control: Store at recommended refrigerated temperatures (2-8°C) to slow down the rate of all chemical degradation processes.

Visualizing the Oxidation Pathway

Oxidation_Pathway cluster_main Oxidative Degradation Amine This compound Imine p-Isobutoxybenzaldimine Amine->Imine  O₂, Light, Heat   Aldehyde p-Isobutoxybenzaldehyde Imine->Aldehyde  H₂O (Hydrolysis)  

Caption: Primary oxidation pathway of this compound.

Pathway 2: Reaction with Atmospheric Carbon Dioxide

Mechanism: Primary amines react readily and reversibly with carbon dioxide (CO₂) to form a carbamate salt. This acid-base reaction occurs between two molecules of the amine and one molecule of CO₂, resulting in the formation of a benzylammonium carbamate salt.

Causality: The basic nature of the amine allows it to act as a nucleophile, attacking the electrophilic carbon of CO₂. This reaction is often observed as the formation of a white precipitate in liquid amines or haziness upon exposure to air.

Prevention & Mitigation:

  • Tightly Sealed Containers: Ensure the container cap is securely fastened immediately after use. Use containers with high-quality seals (e.g., PTFE-lined caps).

  • Inert Gas Blanket: Before sealing, flush the headspace of the container with an inert gas to displace any ambient air.

Visualizing the CO₂ Reaction

CO2_Reaction cluster_main Reaction with Carbon Dioxide Reactants 2x this compound + CO₂ Product Benzylammonium Carbamate Salt Reactants->Product  Reversible Reaction  

Caption: Formation of carbamate salt from reaction with atmospheric CO₂.

Pathway 3: Hydrolysis

Mechanism: While the aromatic ether bond in this compound is generally stable under neutral conditions, it can be cleaved under strongly acidic conditions.[1][3][4] However, a more relevant concern during storage is the hygroscopic nature of amines, which can lead to the absorption of water. While hydrolysis of the amine itself is not a primary degradation route, the presence of water can facilitate other degradation pathways, such as the hydrolysis of the imine intermediate formed during oxidation.

Causality: Ethers require protonation by a strong acid to activate the C-O bond for cleavage.[5][6] This is not a typical storage condition. The primary concern with water is its role as a potential reactant in secondary degradation reactions.

Prevention & Mitigation:

  • Dry Storage: Store the compound in a desiccator or a controlled low-humidity environment.

  • Use of Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to prevent introducing water.

Part 3: Experimental Protocols & Data

This section provides standardized protocols for handling and for assessing the stability of your this compound.

Recommended Handling Protocol

This workflow is designed to minimize exposure to atmospheric contaminants.

Handling_Workflow cluster_workflow Handling & Dispensing Workflow Start Equilibrate Container to Room Temperature Inert_Atmosphere Move to Inert Atmosphere Glovebox or Fume Hood with Inert Gas Flow Start->Inert_Atmosphere Dispense Quickly Dispense Required Amount Inert_Atmosphere->Dispense Flush Flush Headspace of Stock Container with Argon/Nitrogen Dispense->Flush Seal Tightly Seal Container Flush->Seal Store Return to Recommended Storage (2-8°C) Seal->Store End End Store->End

Caption: Recommended workflow for handling this compound.

Stability Indicating HPLC Method (Example)

To quantitatively assess the purity and degradation of this compound, a stability-indicating HPLC method is essential. Forced degradation studies are typically used to develop such methods by intentionally generating degradation products.[7]

Forced Degradation Conditions Summary

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic 0.1 M HCl24-48 hoursEther Cleavage (unlikely), Amine Salt Formation
Basic 0.1 M NaOH24-48 hoursMinimal degradation expected
Oxidative 3% H₂O₂24-48 hoursOxidation of Amine to Imine/Aldehyde
Thermal 60°C72 hoursAccelerated Oxidation
Photolytic UV/Visible Light72 hoursPhoto-oxidation

Example HPLC Method Parameters:

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., pH 7), run in a gradient or isocratic mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 225 nm or 275 nm)

  • Column Temperature: 30°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose aliquots of the stock solution to the stress conditions outlined in the table above.

  • Neutralize the acidic and basic samples before injection.

  • Inject the stressed samples, along with an unstressed control, into the HPLC system.

  • Analyze the chromatograms to identify new peaks corresponding to degradation products and quantify the loss of the parent compound. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved January 7, 2026, from [Link]

  • West, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved January 7, 2026, from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 7, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • MSJChem. (2015, May 14). B.1 Hydrolysis and condensation reactions (SL) [Video]. YouTube. [Link]

  • Quora. (2018, March 10). How is the hydrolysis of benzene done? Retrieved January 7, 2026, from [Link]

  • JRC Publications Repository. (n.d.). Short-term isochronous stability study of contaminants of emerging concern in environmental water samples. Retrieved January 7, 2026, from [Link]

  • Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies. Retrieved January 7, 2026, from [Link]

  • PubMed. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Optimizing Peak Resolution for (4-Isobutoxyphenyl)methanamine in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the chromatographic analysis of (4-Isobutoxyphenyl)methanamine. As a primary amine with a distinct aromatic structure, this compound presents a unique set of challenges in reverse-phase high-performance liquid chromatography (RP-HPLC), primarily related to achieving sharp, symmetrical peaks. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak resolution issues.

Understanding the Analyte: this compound

This compound is a basic compound due to its primary amine functional group. Its chemical structure includes a benzene ring, making it hydrophobic, and an isobutoxy group, which further contributes to its non-polar character. The key to a successful separation lies in controlling the interactions between this basic analyte, the mobile phase, and the stationary phase.

Key Physicochemical Properties:

  • Molecular Formula: C11H17NO[1]

  • Molecular Weight: 179.26 g/mol [1]

  • Predicted pKa: The primary amine group is basic, with an estimated pKa around 9.5-10.5. This means it will be protonated (positively charged) in acidic mobile phases.

  • Predicted LogP: The calculated octanol-water partition coefficient (LogP) is approximately 2.1, indicating a moderate degree of hydrophobicity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the RP-HPLC analysis of this compound, providing both the scientific rationale and actionable solutions.

Q1: My peak for this compound is tailing significantly. What is the primary cause and how can I fix it?

A1: The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the silica-based stationary phase. [2][3]

  • The "Silanol Effect": Standard silica-based C18 and C8 columns have residual silanol groups (Si-OH) on their surface.[4] At mobile phase pH values above approximately 3-4, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites.[5][6] Your positively charged, protonated analyte can then interact with these sites via ion exchange, which is a stronger retention mechanism than the intended hydrophobic interaction.[3][4] This leads to a portion of the analyte being retained longer, resulting in a tailing peak.[2][4]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Problem Identification cluster_1 Primary Action: Mobile Phase Optimization cluster_2 Secondary Action: Column Selection cluster_3 Outcome A Observe Peak Tailing for This compound B Lower Mobile Phase pH (e.g., pH 2.5-3.0) A->B Suppress silanol ionization C Add an Ion-Pairing Agent (e.g., 0.1% TFA) B->C Further mask silanols and improve peak shape G Improved Peak Symmetry and Resolution B->G D Increase Buffer Concentration (e.g., 25-50 mM) C->D Minimize on-column pH shifts C->G E Use a High-Purity, End-Capped Silica Column D->E If tailing persists D->G F Consider a Column with an Embedded Polar Group E->F For additional shielding E->G F->G

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), you can keep the silanol groups in their protonated, neutral state (Si-OH).[3][6] This minimizes the ionic interaction with your protonated analyte, leading to a more symmetrical peak.

  • Use a Mobile Phase Additive:

    • Trifluoroacetic Acid (TFA): Adding a low concentration of TFA (0.05-0.1%) to the mobile phase is a very effective strategy.[2][7] TFA serves two main purposes: it maintains a low pH and acts as an ion-pairing agent. The trifluoroacetate anion can pair with the protonated amine, effectively shielding its positive charge and reducing interactions with silanols.[8][9][10]

    • Formic Acid: While also used to lower pH, formic acid is a weaker acid than TFA and may not be as effective at suppressing silanol interactions, potentially leading to poorer peak shapes compared to TFA or phosphate buffers.[11][12]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to "mask" the active silanol sites and improve peak shape.[13] Ensure your chosen buffer is soluble in the mobile phase's organic component.[14]

  • Employ a "High-Purity" or "Base-Deactivated" Column: Modern HPLC columns are often manufactured with high-purity silica, which has a lower concentration of metal impurities that can increase silanol acidity.[2][15] They are also frequently "end-capped," a process that chemically derivatizes most of the residual silanols, making them unavailable for interaction.[15]

  • Consider Columns with Alternative Chemistries:

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (like an amide or carbamate) embedded in the alkyl chain.[16] This feature can help to shield the analyte from residual silanols.

    • Positively Charged Surface Columns: Some modern columns are designed with a slight positive charge on the silica surface at low pH. This helps to repel basic, protonated analytes from the surface, minimizing silanol interactions and improving peak shape.[17]

Q2: I'm observing poor resolution between my analyte and an impurity. How can I improve the separation?

A2: Improving resolution requires optimizing selectivity (α), efficiency (N), or the retention factor (k'). [18][19]

Solutions:

  • Adjust Mobile Phase Strength (to change k'):

    • Decrease the Organic Solvent Percentage: In reverse-phase, reducing the amount of acetonitrile or methanol will increase the retention time of your analyte and potentially provide better separation from closely eluting peaks.[19]

  • Change the Organic Modifier (to change α):

    • Switch Between Acetonitrile and Methanol: These solvents have different properties and can interact differently with your analyte and the stationary phase. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can alter the elution order and improve selectivity.

  • Optimize Mobile Phase pH (to change α):

    • Even small adjustments in pH (e.g., from 2.8 to 3.2) can slightly change the ionization state of your analyte or impurities, altering their retention and improving selectivity.[20][21][22]

  • Increase Column Efficiency (N):

    • Use a Longer Column: A longer column (e.g., 250 mm vs. 150 mm) provides more theoretical plates, leading to narrower peaks and better resolution, though it will increase analysis time and backpressure.[23][24]

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase efficiency and resolution.[18][23]

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, but at the cost of longer run times.[25]

ParameterActionExpected Outcome on ResolutionReference
Retention Factor (k') Decrease % Organic SolventIncrease[19]
Selectivity (α) Change Organic Solvent (ACN vs. MeOH)Change/Increase[18]
Fine-tune Mobile Phase pHChange/Increase[20][22]
Efficiency (N) Increase Column LengthIncrease[23][24]
Decrease Particle SizeIncrease[18][23]
Decrease Flow RateIncrease[25]
Q3: My peak is broad, not necessarily tailing. What could be the issue?

A3: Broad peaks can be caused by several factors, including column overload, extra-column volume, or a mismatched sample solvent.

Logical Flow for Diagnosing Broad Peaks

G A Observe Broad Peak B Is the sample concentration too high? A->B C Yes: Reduce Injection Mass B->C Column Overload D No B->D L Improved Peak Shape C->L E Is the sample solvent stronger than the mobile phase? D->E F Yes: Dissolve sample in mobile phase or weaker solvent E->F Solvent Mismatch G No E->G F->L H Check for extra-column volume (long tubing, incorrect fittings) G->H I Yes: Optimize system connections H->I Extra-Column Dispersion J No H->J I->L K Consider Column Degradation J->K

Sources

Pimavanserin Synthesis Technical Support Center: Mitigating Impurities from (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pimavanserin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing Pimavanserin, specifically starting from (4-isobutoxyphenyl)methanamine. Our focus is on providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate impurities and optimize your synthetic process.

Introduction: The Challenge of Purity in Pimavanserin Synthesis

Pimavanserin, an inverse agonist of the serotonin 5-HT2A receptor, is a key therapeutic for Parkinson's disease psychosis.[1][2] Its synthesis, particularly the urea formation step involving this compound, is prone to the formation of process-related impurities that can compromise the final product's purity, yield, and safety. This guide provides a focused approach to understanding and controlling these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity when synthesizing Pimavanserin from this compound and what causes its formation?

The most significant process-related impurity encountered in this synthetic route is 1,3-bis-(4-isobutoxybenzyl)urea .[3][4] This symmetrical urea derivative is formed as a side product during the coupling reaction.

Causality: The formation of this impurity is primarily due to the reaction of the activated intermediate, derived from this compound and a coupling agent like 1,1'-Carbonyldiimidazole (CDI), with a second molecule of this compound instead of the intended secondary amine, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.[3] This occurs when there is a localized excess of the activated intermediate or the this compound starting material.

impurity_formation

Q2: How does the quality of the starting material, this compound, affect the impurity profile?

The purity of your starting materials is critical to the quality of the final product.[5][6] Contaminants in the this compound can lead to the formation of additional impurities that may be difficult to remove in downstream processing. It is imperative to use highly pure starting materials and to have robust analytical methods to assess their quality before use.

Q3: Are there any known degradation products of Pimavanserin that I should be aware of?

Yes, forced degradation studies have identified several degradation products. Under acidic and basic conditions, hydrolysis of the urea linkage can occur, leading to the formation of (4-fluorobenzyl)(1-methylpiperidin-4-yl)carbamic acid and [4-(2-methylpropoxy)benzyl]carbamic acid.[7][8] Oxidative stress can lead to the formation of an N-oxide derivative.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of Pimavanserin.

Problem 1: High levels of 1,3-bis-(4-isobutoxybenzyl)urea impurity detected in the crude product.

Root Cause Analysis:

  • Incorrect Stoichiometry: An excess of this compound relative to the coupling agent (e.g., CDI) or the secondary amine can drive the formation of the symmetrical urea impurity.

  • Poor Mixing/Localized Concentrations: Inadequate mixing during the addition of reagents can create localized areas of high concentration, promoting the side reaction.

  • Reaction Temperature: Sub-optimal reaction temperatures can affect the relative rates of the desired and undesired reactions.

Mitigation Strategies:

StrategyDetailed ProtocolExpected Outcome
Stoichiometric Control Carefully control the molar ratios of the reactants. A slight excess of the N-(4-fluorobenzyl)-1-methylpiperidin-4-amine can be employed to ensure the complete consumption of the activated intermediate.Reduction of the 1,3-bis-(4-isobutoxybenzyl)urea impurity to acceptable levels in the crude product.
Controlled Addition Add the solution of the activated intermediate dropwise to the solution of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with vigorous stirring. This minimizes localized high concentrations of the intermediate.A more controlled reaction with suppressed side-product formation.
Temperature Optimization Conduct the reaction at a controlled temperature. A typical temperature range for the coupling reaction is ambient to slightly elevated temperatures (e.g., 40-50 °C).[10]Improved selectivity for the desired product.

troubleshooting_workflow

Problem 2: Difficulty in removing the 1,3-bis-(4-isobutoxybenzyl)urea impurity by standard purification methods.

Root Cause Analysis:

The 1,3-bis-(4-isobutoxybenzyl)urea impurity has similar polarity and solubility characteristics to Pimavanserin, which can make its removal by simple extraction or precipitation challenging.

Solution: Purification by Recrystallization

A robust method for purifying Pimavanserin and removing the bis-urea impurity is recrystallization.[11][12]

Detailed Protocol for Recrystallization:

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of Pimavanserin.

  • Dissolution: Dissolve the crude Pimavanserin in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add water to the hot ethanolic solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified Pimavanserin crystals by filtration.

  • Washing: Wash the crystals with a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C).

ParameterRecommended ConditionRationale
Solvent Ratio (Ethanol:Water) Typically starting with a higher ratio of ethanol and gradually adding water.Pimavanserin is more soluble in hot ethanol and less soluble in water. The bis-urea impurity may have different solubility, allowing for separation.
Cooling Rate Slow coolingPromotes the formation of larger, more pure crystals.
Washing Solvent Cold ethanol/water mixtureMinimizes the dissolution of the purified product while effectively removing impurities.

Analytical Control Strategy

A robust analytical methodology is essential for monitoring and controlling impurities throughout the synthesis of Pimavanserin.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the primary tool for quantifying Pimavanserin and its related impurities.[7][13] A typical method would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and characterization of unknown impurities and degradation products.[8]

Conclusion

The successful synthesis of high-purity Pimavanserin from this compound is achievable through a combination of careful control over reaction parameters and the implementation of effective purification strategies. The primary challenge, the formation of 1,3-bis-(4-isobutoxybenzyl)urea, can be effectively managed by precise stoichiometric control and optimized reaction conditions. This guide provides a foundation for troubleshooting and improving your synthetic process, ultimately leading to a higher quality final product.

References

  • Chavali, M. (2020). Novel and Environmentally Friendly Synthesis of Pimavanserin (5-HT2A Receptor). Asian Journal of Chemistry, 32(4), 1015-1018. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind Peptide Synthesis: How 1,1'-Carbonyldiimidazole Enhances Efficiency. Available at: [Link]

  • EP3828170A1. (2021). Method for safely preparing pimavanserin and tartrate salt thereof using triphosgene. Google Patents.
  • Veeprho. (n.d.). Pimavanserin Impurities and Related Compound. Available at: [Link]

  • New Drug Approvals. (2016). Pimavanserin. Available at: [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. Available at: [Link]

  • Gibb, A., et al. (2000). The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis. Organic Letters, 2(14), 2117-2120. Available at: [Link]

  • Radić, I., Runje, M., & Babić, S. (2021). Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles as a risk-based strategy. Journal of Pharmaceutical and Biomedical Analysis, 199, 114091. Available at: [Link]

  • Al Bujuq, N. R. (2020). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). ARKIVOC, 2019(1), 340-352. Available at: [Link]

  • Al Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). ResearchGate. Available at: [Link]

  • Radić, I., Runje, M., & Babić, S. (2021). Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles as a risk-based strategy. PubMed. Available at: [Link]

  • 1,1′-Carbonyldiimidazole (CDI). (n.d.). ResearchGate. Available at: [Link]

  • Characterization of Pimavanserin Stress Degradation Products by LCMS/MS and Optimization of Green Analytical HPLC Method for Quantification of Pimavanserin and its Impurities. (2020). ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Pimavanserin-impurities. Available at: [Link]

  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Available at: [Link]

  • Saida, S. J., et al. (2020). DEGRADATION STUDYOF PIMAVANSERIN: IDENTIFICATION, ISOLATION AND STRUCTURAL CHARACTERIZATION OF DEGRADANTS. ResearchGate. Available at: [Link]

  • New Drug Approvals. (2016). Pimavanserin. Available at: [Link]

  • Gibb, A., et al. (2000). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. PubMed. Available at: [Link]

  • WO2017036432A1. (2017). A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4— yl)urea and its deuterated analogs not containing dimeric impurities. Google Patents.
  • Veeprho. (n.d.). Pimavanserin Impurity 26. Available at: [Link]

  • Le, J. K., & Cates, M. E. (2023). Pimavanserin. StatPearls. Available at: [Link]

  • Hacksell, U., et al. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. PMC. Available at: [Link]

  • Saida, S. J., et al. (2020). DEGRADATION STUDY OF PIMAVANSERIN: IDENTIFICATION, ISOLATION AND STRUCTURAL CHARACTERIZATION OF DEGRADANTS. ResearchGate. Available at: [Link]

  • 'A Review on RAW MATERIAL ANALYSIS'. (2024). IJNRD. Available at: [Link]

  • Portier, C., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. PubMed. Available at: [Link]

  • The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. (2023). BioPharm International. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (4-isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (4-isobutoxyphenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the reductive amination of 4-isobutoxybenzaldehyde, a common and efficient route to the desired primary amine. This resource aims to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering not just solutions but also the scientific reasoning behind them.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the reductive amination of 4-isobutoxybenzaldehyde can stem from several factors, primarily related to inefficient imine formation or suboptimal reduction conditions. Here’s a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The initial condensation of 4-isobutoxybenzaldehyde with an ammonia source to form the imine is a critical equilibrium-driven step. To favor imine formation, consider the following:

    • Ammonia Source and Equivalents: Using a large excess of the ammonia source, such as ammonium acetate or aqueous ammonia, can shift the equilibrium towards the imine.[1] For primary amine synthesis, this is crucial to minimize the formation of secondary and tertiary amine byproducts.[2][3]

    • pH Control: The rate of imine formation is pH-dependent. A mildly acidic environment (pH ~5-7) is often optimal. However, the ideal pH can vary with the specific reducing agent used.

    • Water Removal: The formation of the imine releases water. While not always necessary, in some cases, the use of a dehydrating agent or azeotropic removal of water can enhance imine formation.

  • Suboptimal Reduction Step: The choice and handling of the reducing agent are paramount.

    • Reducing Agent Selection:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is often preferred for one-pot reductive aminations. It is particularly effective at reducing the intermediate iminium ion in the presence of the aldehyde.[4][5]

      • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH. However, it is highly toxic and can generate cyanide gas, requiring careful handling.[5]

      • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. To avoid this, it is typically added after allowing sufficient time for imine formation.[2][6]

      • Catalytic Hydrogenation: Using H₂ gas with a catalyst (e.g., Pd/C, Raney Ni) is a clean and effective method, though it requires specialized equipment.[7]

    • Reaction Temperature: Reductions are often carried out at room temperature or below (0-5 °C) to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting aldehyde and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction has stalled.

Question 2: I am observing significant amounts of a byproduct with a higher molecular weight than my desired product. What is it and how can I prevent its formation?

Answer:

The most likely high-molecular-weight byproduct is the secondary amine, N,N-bis(4-isobutoxybenzyl)amine, formed through over-alkylation. This occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of 4-isobutoxybenzaldehyde to form a new imine, which is then reduced.

To minimize the formation of this secondary amine:

  • Excess Ammonia Source: Employ a significant excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate or a concentrated solution of aqueous ammonia). This increases the probability of the aldehyde reacting with ammonia rather than the product amine.[1][7]

  • Controlled Addition of Aldehyde: In some cases, slow addition of the 4-isobutoxybenzaldehyde to the reaction mixture containing the ammonia source can help maintain a low concentration of the aldehyde, further disfavoring the secondary amine formation.

Question 3: My TLC analysis shows a significant amount of a non-polar spot that is not my starting material or desired product. What could this be?

Answer:

A common non-polar byproduct is 4-isobutoxybenzyl alcohol, resulting from the direct reduction of the starting aldehyde, 4-isobutoxybenzaldehyde.[8] This is particularly problematic when using less selective or overly reactive reducing agents.

To prevent the formation of the alcohol byproduct:

  • Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its selectivity in reducing the iminium ion over the aldehyde.[4][5]

  • Staged Addition: If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure that the imine has had sufficient time to form before adding the reducing agent. This can be monitored by TLC.[6]

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound, offering insights into best practices and the underlying chemical principles.

Q1: What is the role of pH in reductive amination, and how do I control it?

A1: The pH of the reaction medium plays a dual role in reductive amination. Imine formation is generally favored under mildly acidic conditions (pH 5-7), which catalyze the dehydration step. However, the stability and reactivity of the reducing agent can also be pH-dependent. For instance, sodium cyanoborohydride is most effective in a slightly acidic medium. The pH can be controlled by using a buffer system or by the addition of a small amount of a weak acid like acetic acid.

Q2: Which solvent is most suitable for this reaction?

A2: The choice of solvent depends on the specific reducing agent being used.

  • For sodium triacetoxyborohydride (NaBH(OAc)₃) , aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[6]

  • For sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) , protic solvents like methanol or ethanol are often employed.[6] The solvent should be chosen to ensure the solubility of all reactants and intermediates.

Q3: How can I effectively purify the final product, this compound?

A3: The purification strategy will depend on the nature of the impurities present.

  • Acid-Base Extraction: As a primary amine, this compound is basic. An effective initial purification step is an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Column Chromatography: If impurities with similar basicity are present, silica gel column chromatography is often necessary. A solvent system such as dichloromethane/methanol with a small amount of a base like triethylamine or ammonium hydroxide can be used to elute the product.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Q4: Can I use a one-pot procedure for this synthesis?

A4: Yes, a one-pot procedure is highly common and efficient for this synthesis, especially when using a mild reducing agent like sodium triacetoxyborohydride. In a one-pot setup, the 4-isobutoxybenzaldehyde, ammonia source, and reducing agent are all combined in the same reaction vessel. This approach is often preferred due to its simplicity and reduced workup time.

Experimental Protocols

Below are two detailed, step-by-step protocols for the synthesis of this compound using different reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is often preferred for its mild conditions and high selectivity, minimizing the formation of the alcohol byproduct.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
4-Isobutoxybenzaldehyde178.235.0 g28.051.0
Ammonium Acetate77.0821.6 g280.510.0
Sodium Triacetoxyborohydride211.948.9 g42.081.5
Dichloromethane (DCM)-150 mL--
Saturated Sodium Bicarbonate-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • To a 250 mL round-bottom flask, add 4-isobutoxybenzaldehyde (5.0 g, 28.05 mmol) and ammonium acetate (21.6 g, 280.5 mmol).

  • Add dichloromethane (150 mL) to the flask and stir the mixture at room temperature.

  • Slowly add sodium triacetoxyborohydride (8.9 g, 42.08 mmol) to the suspension in portions over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (disappearance of the starting aldehyde), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol utilizes a more cost-effective but less selective reducing agent. Careful control of the addition sequence is crucial.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
4-Isobutoxybenzaldehyde178.235.0 g28.051.0
Aqueous Ammonia (28-30%)-50 mL-Large Excess
Methanol-100 mL--
Sodium Borohydride37.831.6 g42.081.5
Dichloromethane (DCM)-As needed--
Water-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-isobutoxybenzaldehyde (5.0 g, 28.05 mmol) in methanol (100 mL).

  • Add aqueous ammonia (50 mL) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC for the disappearance of the aldehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.6 g, 42.08 mmol) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate to yield the crude product.

  • Purify as needed.

Visualizations

To further clarify the experimental process, the following diagrams illustrate the key workflows and relationships.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Aldehyde 4-Isobutoxy- benzaldehyde Imine_Formation Imine Formation (in situ) Aldehyde->Imine_Formation Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product (4-isobutoxyphenyl)- methanamine Purification->Product

Caption: General experimental workflow for the one-pot reductive amination synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Check_Reduction Analyze Reduction Step Start->Check_Reduction Side_Products Identify Side Products Start->Side_Products Imine_Issue Optimize Imine Formation: - Excess NH3 source - Adjust pH Check_Imine->Imine_Issue Reduction_Issue Optimize Reduction: - Change reducing agent - Adjust temperature Check_Reduction->Reduction_Issue Over_Alkylation Secondary Amine Formed: - Increase NH3 excess Side_Products->Over_Alkylation Aldehyde_Reduction Alcohol Byproduct: - Use milder reducing agent Side_Products->Aldehyde_Reduction

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. Retrieved from [Link]

  • PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • Myers, J. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906531A - Preparation method of pimavanserin intermediate.
  • Organic Syntheses. (n.d.). Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.

Sources

Resolving peak tailing issues in the analysis of (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of (4-Isobutoxyphenyl)methanamine. This guide is designed for researchers, analytical scientists, and drug development professionals to proactively resolve common challenges encountered during method development and routine analysis. As a primary amine, this compound presents a well-documented challenge in reversed-phase chromatography: peak tailing. This guide provides an in-depth analysis of the root causes and offers a systematic approach to troubleshooting and resolution.

Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?

Peak tailing is a frequent issue when analyzing basic compounds like this compound on standard silica-based HPLC columns. The phenomenon is not random; it is a predictable chemical interaction. Understanding this mechanism is the first step toward eliminating the problem.

The primary cause is the interaction between the basic analyte and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] this compound has a primary amine group with an estimated pKa of around 9.3 (based on its close structural analog, benzylamine).[3][4]

Here's the breakdown of the interaction:

  • At Intermediate pH (e.g., pH 4-8): In this range, the mobile phase is acidic enough to protonate the analyte's amine group, giving it a positive charge (R-NH3+). Simultaneously, the most acidic silanol groups on the silica surface (pKa approx. 3.5-4.5) become deprotonated and negatively charged (Si-O-).[5]

  • Secondary Ionic Interaction: This creates a strong, undesirable ionic attraction between the positively charged analyte and the negatively charged stationary phase.[6]

  • Mixed-Mode Retention: While the primary retention mechanism is reversed-phase (hydrophobic interaction), this secondary ionic interaction also occurs. Molecules that engage in this strong ionic interaction are retained longer than those that do not, causing them to lag behind the main peak band. This differential retention results in a skewed, asymmetrical peak with a distinct "tail".[1]

The consequences of peak tailing are severe, leading to reduced peak resolution, decreased sensitivity (lower peak height), and inaccurate peak integration, which compromises the quantitative accuracy of the analysis.[7]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This section provides a structured, question-and-answer guide to systematically diagnose and resolve peak tailing issues. We recommend following this workflow, starting with mobile phase optimization, which is often the most effective and least expensive solution.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting peak tailing.

G cluster_0 Problem Identification cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Selection cluster_3 Step 3: System & Method Parameters cluster_4 Resolution Problem Peak Tailing Observed (Asymmetry > 1.2) pH_Check Is Mobile Phase pH Controlled? Problem->pH_Check Adjust_pH Adjust pH: - Low pH (2.5-3.0) OR - High pH (>10.5, with stable column) pH_Check->Adjust_pH No Additive_Check Is a Competitive Base Used? pH_Check->Additive_Check Yes Adjust_pH->Additive_Check Add_TEA Add Additive: (e.g., 0.1% Triethylamine, TEA) Additive_Check->Add_TEA No Column_Check Using a Standard C18 Column? Additive_Check->Column_Check Yes Add_TEA->Column_Check Switch_Column Switch to: - High-Purity 'Base Deactivated' Column - Polar-Embedded Group Column - Hybrid or Polymer-Based Column Column_Check->Switch_Column Yes Overload_Check Check for Overload: - Reduce sample concentration - Reduce injection volume Column_Check->Overload_Check No Switch_Column->Overload_Check DeadVolume_Check Check System: - Minimize tubing length - Use correct fittings Overload_Check->DeadVolume_Check Resolved Problem Resolved (Symmetrical Peak) DeadVolume_Check->Resolved

Caption: A logical workflow for diagnosing and solving peak tailing.

Q1: My peak for this compound is tailing. What is the first thing I should check?

Answer: The first and most critical parameter to check is the pH of your mobile phase . The ionization state of both your analyte and the column's stationary phase is dictated by pH.[8] For a basic compound like this compound (pKa ≈ 9.3), you have two primary strategies for pH control.

Strategy 1: Low pH (Ion Suppression of Silanols) This is the most common and recommended approach.

  • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0 , you fully protonate the residual silanol groups on the silica surface, neutralizing their negative charge (Si-O- → Si-OH).[9] This eliminates the secondary ionic attraction that causes tailing. Your analyte will be fully protonated (R-NH3+) and will elute with a symmetrical peak shape based on its hydrophobic properties.

  • How to Implement: Use a buffer or an acid modifier. For example, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water/acetonitrile is very effective. Ensure your column is rated for use at low pH.

Strategy 2: High pH (Analyte Neutralization) This is an alternative strategy that requires a specialized pH-stable column.

  • Mechanism: By raising the mobile phase pH to >10.5 (at least 1.5-2 pH units above the analyte's pKa), you neutralize the amine group (R-NH3+ → R-NH2).[10] The analyte becomes more hydrophobic, increasing its retention, but it no longer has a positive charge to interact with the now fully deprotonated silanol groups.

  • How to Implement: Use a high-pH stable column (e.g., hybrid silica or polymer-based). Use a buffer like ammonium bicarbonate or a modifier like ammonium hydroxide to control the pH. Warning: Using a standard silica column above pH 8 will cause rapid and irreversible damage to the stationary phase.[9]

Q2: I've adjusted the pH, but I still see some tailing. What's next?

Answer: If pH adjustment alone is insufficient, consider using a mobile phase additive that acts as a competitive base.

  • Mechanism: Additives like Triethylamine (TEA) are small basic molecules that are added to the mobile phase at a low concentration (e.g., 0.1% or ~10-25 mM).[5][11] The protonated TEA molecules will preferentially interact with any active, negatively charged silanol sites on the stationary phase, effectively "masking" them from your analyte.[6] This reduces the opportunity for the secondary interactions that cause peak tailing.

  • How to Implement: Add 0.1% v/v TEA to the aqueous portion of your mobile phase and adjust the pH to the desired low range (e.g., pH 3.0) with an acid like phosphoric acid. Be aware that TEA can sometimes be difficult to flush from a column and may slightly alter selectivity.[12]

Q3: My method is still not optimal. Could my column be the problem?

Answer: Absolutely. Not all C18 columns are created equal. If you are using an older, "Type A" silica column, it will have a higher concentration of acidic silanols and metal impurities, making it more prone to causing peak tailing with basic compounds.[5]

Consider switching to a modern, high-performance column specifically designed for analyzing basic compounds.

Column TypeMechanism of ActionKey Advantages
High-Purity, End-Capped Uses ultra-pure silica with minimal metal content and sterically protects most silanol groups with a chemical "cap" (e.g., trimethylsilyl group).[3]Significantly reduces silanol activity; the modern standard for most applications.
Polar-Embedded Group Incorporates a polar group (e.g., amide) into the C18 chain. This group shields the nearby silanol groups from interacting with basic analytes.Excellent peak shape for bases without mobile phase additives; offers alternative selectivity.
Hybrid or Polymer-Based Utilizes a stationary phase made from a hybrid of silica and organic polymer, or entirely from a polymer.Inherently lower silanol activity and, most importantly, stable across a very wide pH range (e.g., pH 1-12), allowing for high-pH methods.[10]

Using a "base-deactivated" or other modern column often provides excellent peak shape without needing mobile phase additives like TEA.[4]

Q4: I have a good column and mobile phase, but a specific batch of samples is tailing. What else could be the cause?

Answer: If your method is typically robust, consider these other factors:

  • Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion that often manifests as tailing.

    • Solution: Try reducing the sample concentration or the injection volume by 50% and observe if the peak shape improves.

  • Extra-Column Volume: Excessive tubing length between the injector, column, and detector, or the use of poorly fitted connections, can cause band broadening that appears as peak tailing.[9]

    • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length for your system.

  • Column Contamination and Degradation: Over time, the column inlet frit can become partially blocked, or the stationary phase can degrade, especially if used outside its recommended pH or temperature range. This can create voids and channels that distort peak shape.[1]

    • Solution: Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one. Using a guard column is a cost-effective way to protect the analytical column from contaminants.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of silanol interaction? A: It is a secondary retention mechanism where the positively charged protonated amine of the analyte forms an ionic bond with negatively charged deprotonated silanol groups on the silica surface. This is illustrated below.

Caption: Interaction between protonated amine and ionized silanol.

Q: Can I just use a standard C18 column for this analysis? A: You can, but you will likely need to carefully control the mobile phase. A low pH (2.5-3.0) with a buffer and potentially a competitive amine additive like TEA will be necessary to achieve a symmetrical peak shape. Using a modern base-deactivated column is a more robust and simpler approach.

Q: Is it better to use low pH or high pH? A: Low pH is generally the preferred starting point because most silica-based columns are stable in the pH 2-8 range. High pH analysis requires a specialized, and often more expensive, column. However, high pH can offer unique selectivity and increased retention for basic compounds, which can be advantageous.

Q: Why should the mobile phase pH be at least 2 units away from the analyte's pKa? A: When the mobile phase pH is close to the analyte's pKa, the analyte exists in a mixture of its protonated and neutral forms.[8] This can lead to peak splitting or severe tailing as the two forms may have different retention characteristics. By setting the pH at least 2 units away from the pKa (i.e., <7.3 or >11.3 for this analyte), you ensure that over 99% of the analyte is in a single, stable ionic form, leading to sharp, reproducible peaks.

Experimental Protocol Example: Mobile Phase Preparation for Low pH Analysis

Objective: To prepare a mobile phase at pH 3.0 designed to suppress silanol interactions and achieve a symmetrical peak for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • Calibrated pH meter

  • Sterile-filtered 0.22 µm membrane filters

Procedure:

  • Prepare Aqueous Component: Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

  • Add Acid Modifier: Using a micropipette, add 1.0 mL of formic acid to the water (this creates a 0.1% v/v solution).

  • Mix and Verify pH: Thoroughly mix the solution. Calibrate your pH meter and measure the pH of the aqueous solution. If necessary, adjust to pH 3.0 ± 0.05 using small additions of formic acid. Note: Always measure the pH of the aqueous component before mixing with the organic solvent.[9]

  • Filter: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Prepare Mobile Phase: This aqueous solution is now your "Mobile Phase A". When preparing your final mobile phase, mix it with your organic solvent (e.g., acetonitrile, "Mobile Phase B") at the desired ratio (e.g., 50:50 A:B for isocratic analysis).

  • Degas: Thoroughly degas the final mobile phase using an inline degasser, sonication, or helium sparging before use.

References

  • PubChem. Benzylamine. National Center for Biotechnology Information. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Mastelf. How to Get Rid of Peak Tailing in Chromatography. [Link]

  • Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • ResearchGate. How can I prevent peak tailing in HPLC? [Link]

  • Restek. How do intrinsically base-deactivated phases work? [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Phenomenex Blog. Analysis of Bases – The Chromatography Method of the Old and New. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • University of Wisconsin-Platteville. Chapter 3 Basic High Performance Liquid Chromatography. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • PubChem. Benzylaminium. National Center for Biotechnology Information. [Link]

  • Bostwick, T. (2021). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • SIELC Technologies. Triethylamine. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Stoll, D. R. (2019). Triethylamine as a Mobile Phase Additive: Take It or Leave It? LCGC North America.
  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Mastelf. HPLC Method Development: From Basics to Advanced Strategies. [Link]

  • Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

Sources

Strategies for removing residual solvents from (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (4-Isobutoxyphenyl)methanamine. This guide is designed for researchers, chemists, and process development professionals to address a critical, yet often challenging, final step in synthesis: the removal of residual solvents. Ensuring high purity and meeting stringent regulatory standards is paramount for any active pharmaceutical ingredient (API). This document provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format to help you navigate and resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents, and why are they a major concern for an API like this compound?

A: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by practical manufacturing techniques. For an API, their presence is a critical quality attribute for several reasons:

  • Patient Safety: Many solvents are toxic and pose a risk to patient health. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on their acceptable daily intake.[1][2]

  • API Stability: Residual solvents can affect the physicochemical properties of the API, including its crystal structure, stability, and dissolution rate.

  • Process Consistency: Inconsistent solvent levels can lead to batch-to-batch variability, impacting the final drug product's performance.

The ICH Q3C (R9) guideline provides a comprehensive framework for classifying solvents based on their toxicity and setting acceptable limits, ensuring the safety and quality of pharmaceutical products.[1]

Q2: I've just synthesized this compound. What are the most probable residual solvents I need to remove?

A: Based on common synthetic routes, including reductive amination of 4-isobutoxybenzaldehyde, your sample is likely to contain a variety of solvents from different classes.[3][4] You should always consider the specific solvents used in your process, but a general list includes:

  • Class 2 Solvents (To be limited):

    • Methanol: Frequently used in reductive amination.[3]

    • Toluene: Can be used for water removal or in other synthetic steps.[3]

    • Acetonitrile: A common polar aprotic solvent for related reactions.[3]

  • Class 3 Solvents (Lower risk):

    • Ethanol / Isopropanol: Common recrystallization or reaction solvents.[4]

    • Tetrahydrofuran (THF): Often used in reactions involving hydrides.[3]

    • Ethyl Acetate: A typical extraction solvent.[4]

    • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): High-boiling polar aprotic solvents used for challenging reactions.[3][4]

The following table provides a quick reference for these solvents and the target compound.

Compound / SolventBoiling Point (°C at atm. pressure)ICH Q3C ClassConcentration Limit (ppm)
This compound High (>250 °C, estimated) N/A (API) N/A
Methanol64.7 °C23000
Ethanol78.4 °C35000
Acetone56.0 °C35000
Acetonitrile81.6 °C2410
Tetrahydrofuran (THF)66.0 °C3720 (as a Class 2)¹
Toluene110.6 °C2890
Dimethylformamide (DMF)153.0 °C3880 (as a Class 2)¹
Dimethyl Sulfoxide (DMSO)189.0 °C35000

¹Note: While listed in some older documents as Class 3, solvents like THF and DMF are often controlled to Class 2 limits due to toxicity concerns. Always refer to the latest ICH guidelines and your internal quality standards.[5][6]

Troubleshooting and In-Depth Protocols

This section provides detailed solutions to specific challenges you may encounter during solvent removal.

Decision Logic for Solvent Removal

Before diving into specific protocols, it's crucial to select the right strategy. The choice depends on the solvent's boiling point, the compound's thermal stability, and the physical state of your material (e.g., oil vs. crystalline solid). The following decision tree illustrates a logical approach.

G Decision Tree for Solvent Removal start What is the primary residual solvent? low_bp Low-Boiling Point? (e.g., Methanol, Ethanol, Acetone, THF) < 100°C start->low_bp Yes high_bp High-Boiling Point? (e.g., Toluene, DMF, DMSO) > 100°C start->high_bp No rotovap Primary Method: Optimized Rotary Evaporation low_bp->rotovap oven Is the API a solid? high_bp->oven sub_issue Is the API thermally sensitive or solvent trapped in crystals? rotovap->sub_issue vac_oven Primary Method: High-Vacuum Oven Drying oven->vac_oven Yes sparging Secondary Method (for oils): Nitrogen Sparging oven->sparging No (it's an oil) vac_oven->sub_issue lyo Advanced Method: Lyophilization (Freeze-Drying) sub_issue->lyo Thermally Sensitive hydration Advanced Method: Vacuum Hydration sub_issue->hydration Solvent Trapped

Caption: A logic diagram to guide the selection of an appropriate solvent removal technique.

Q3: My product still contains high levels of methanol and THF after rotary evaporation. How can I optimize the process?

A: This is a common issue that usually stems from non-optimal parameters. Simply running the rotary evaporator on "full blast" is inefficient. The key is to balance temperature and vacuum to achieve a controlled, vigorous boil without causing bumping.

Causality: Efficient evaporation occurs when the vapor pressure of the solvent equals the system pressure. By lowering the system pressure with a vacuum pump, you lower the solvent's boiling point.[7] Applying gentle heat increases the vapor pressure, accelerating the process. The rotation continuously creates a thin film of the sample on the flask's inner surface, maximizing the surface area for evaporation.

G Optimized Rotary Evaporation Workflow cluster_prep Preparation cluster_process Process cluster_finish Completion a 1. Dissolve API in a minimal amount of a higher-boiling co-solvent (e.g., Toluene) if needed b 2. Fill flask to < 50% capacity a->b c 3. Set water bath to 40-50°C b->c d 4. Start rotation (150-200 RPM) c->d e 5. Gradually apply vacuum (target ~100-150 mbar for Methanol) d->e f 6. Observe for controlled boiling e->f g 7. Once bulk solvent is removed, gradually increase vacuum (<50 mbar) and hold for 30-60 min f->g h 8. Vent system slowly g->h i 9. Test sample via GC-HS for residual solvent levels h->i

Caption: A step-by-step workflow for efficient solvent removal using a rotary evaporator.

Step-by-Step Protocol:

  • Preparation: If your product is a thick oil, consider adding a small amount of a higher-boiling, immiscible "chaser" solvent like heptane or toluene. This can help form an azeotrope or simply keep the mixture mobile for longer.[5] Do not fill the evaporating flask more than halfway.

  • Set Temperature: Set the water bath to a temperature approximately 20°C above the target boiling point of the solvent at the intended vacuum pressure. A good starting point for methanol/THF is a bath temperature of 40°C.

  • Start Rotation: Begin rotating the flask at a moderate speed (e.g., 150 RPM) to create a uniform film.

  • Apply Vacuum Gradually: Slowly decrease the pressure. For methanol, you will see boiling begin around 200 mbar. Adjust the vacuum to maintain a steady, non-violent boiling. Do not simply pull the deepest vacuum immediately, as this will cause bumping and sample loss.

  • Bulk Removal & Final Drying: Once the bulk of the solvent is removed and boiling subsides, you can slowly increase the vacuum (decrease the pressure) to remove the final traces. Hold the sample under this deeper vacuum for at least 30 minutes.

Q4: I used DMF as a solvent, and it's proving impossible to remove. What are my options?

A: High-boiling point solvents like DMF (153°C) and DMSO (189°C) are notoriously difficult to remove via standard rotary evaporation. You have three primary strategies depending on your product's properties.

This is often the most effective method. DMF is highly water-soluble.

Protocol:

  • Dilute the reaction mixture with an organic solvent in which your product is soluble but DMF is not, such as ethyl acetate or diethyl ether.[3]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer multiple times (5-10 times) with water or, more effectively, a 5% lithium chloride (LiCl) aqueous solution.[8] The LiCl increases the polarity of the aqueous phase, partitioning even more DMF out of the organic layer.

  • Follow with a final wash with brine to remove residual water from the organic layer.

  • Dry the organic layer over sodium sulfate, filter, and concentrate using a rotary evaporator.

If your product is a crystalline solid, a vacuum oven is the preferred method.[9]

Protocol:

  • Spread the material in a thin layer on a glass tray to maximize surface area.

  • Place the tray in a vacuum oven.

  • Heat the oven to 50-70°C. This compound is thermally stable enough for this range, but always perform a small-scale test to ensure no degradation occurs.

  • Apply a deep vacuum (<1 mbar). A cold trap between the oven and the pump is essential to protect the pump from solvent vapors.

  • Dry for 12-48 hours, periodically testing for residual solvent levels until they meet ICH specifications.

This technique involves adding a "chaser" solvent that forms a lower-boiling azeotrope with the DMF, effectively carrying it away during evaporation.[5][10]

Protocol:

  • After removing any other lower-boiling solvents, add toluene to your product in the round-bottom flask.

  • Concentrate the mixture on a rotary evaporator. The toluene-DMF azeotrope will distill off at a lower temperature than pure DMF.

  • Repeat the process 2-3 times by adding fresh toluene and re-concentrating. This will progressively reduce the DMF concentration.

Q5: My sample is a crystalline solid, but even after prolonged vacuum oven drying, I can't get the solvent levels below the ICH limit. What's happening?

A: This strongly suggests that solvent molecules are entrapped within the crystal lattice of your API. In this scenario, the solvent is physically locked in place and cannot be removed by simple surface evaporation. The solution is a specialized technique called Vacuum Hydration .

Causality: Vacuum hydration works by introducing water vapor into a vacuum chamber containing the API. The water molecules, being small and polar, can penetrate the crystal lattice and displace the trapped, larger organic solvent molecules.[11] The displaced organic solvent is then removed by the vacuum. The process essentially swaps the organic solvent for water, which can then be removed by conventional drying if necessary.[6]

  • Setup: Place your crystalline API in a shallow dish inside a vacuum oven or desiccator. In a separate, open container (e.g., a beaker or crystallization dish), place a volume of deionized water.

  • Apply Vacuum: Seal the chamber and apply a moderate vacuum (e.g., 20-50 mbar). The vacuum will lower the boiling point of the water, creating a water-vapor-saturated atmosphere.

  • Incubate: Maintain the system under these conditions at a controlled temperature (e.g., 25-60°C) for 24-48 hours.[6] During this time, the solvent exchange will occur.

  • Final Drying: After the hydration step, remove the water container. Re-apply a deep vacuum and, if necessary, gentle heat (e.g., 40-50°C) to the API to remove the now-adsorbed water.

  • Analyze: Test the sample by Headspace Gas Chromatography (GC-HS) to confirm the removal of the organic solvent. You may also need to perform a Karl Fischer titration to quantify the final water content.

References

  • ICH. (2023). ICH Harmonised Guideline Q3C(R9) on Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]

  • Acadia Pharmaceuticals Inc. (2019). Processes and intermediates for the preparation of Pimavanserin.
  • U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. FDA. [Link]

  • Robert, E. G. L. (2022). How to get rid of DMF from the organic layer. EPFL. [Link]

  • Therapeutic Goods Administration. (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • Johnson Matthey Public Limited Company. (1999). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Protheragen. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Cheméo. Chemical Properties of Benzenemethanamine, 4-methyl- (CAS 104-84-7). [Link]

  • Shanghai Soho Yiming Pharmaceuticals Co Ltd. (2011). Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.
  • Prat, D., et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Capua, M., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC - NIH. [Link]

  • Equilibar. (2021). APIs and Vacuum Drying. [Link]

  • Evolve. (2023). Evolve's essential guide to Rotary Evaporators. [Link]

  • PubChem. (2-Isobutoxyphenyl)-N-methylmethanamine. National Institutes of Health. [Link]

  • Genentech, Inc. (2021). Method for efficiently removing residual organic solvent in insulin aspart.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for the Assay of (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (4-Isobutoxyphenyl)methanamine

This compound is a primary amine that serves as a crucial intermediate in pharmaceutical synthesis.[1][2] Its molecular structure, featuring a primary amine group and a substituted benzene ring, makes it amenable to analysis by various chromatographic techniques.[3] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for its assay is not merely a quality control requirement but a cornerstone of the entire drug development process.[4][5]

This guide provides an in-depth validation of a specifically developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of this compound. Adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, we will dissect each validation parameter, explaining the scientific rationale behind the experimental design.[6][7][8]

Furthermore, we will objectively compare the performance of this HPLC-UV method with a common alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). This comparative analysis, supported by experimental data, will highlight the relative strengths and weaknesses of each technique, providing researchers and drug development professionals with the critical insights needed to select the most suitable method for their specific application.

The Analytical Methods: A Head-to-Head Comparison

The selection of an analytical method is a critical first step, guided by the physicochemical properties of the analyte and the intended purpose of the analysis.[5][9]

Primary Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is a powerhouse in pharmaceutical analysis due to its high resolution and versatility for non-volatile compounds.[10] For this compound, a reversed-phase method was developed.

  • Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring of the analyte. The mobile phase, a mixture of acetonitrile and a pH-controlled aqueous buffer, allows for fine-tuning of the retention time. By maintaining the mobile phase pH below the pKa of the amine group, the analyte is kept in its protonated, more water-soluble form, ensuring good peak shape and preventing tailing. UV detection is ideal as the benzene ring possesses a strong chromophore.

Comparative Method: Gas Chromatography (GC-FID)

Gas Chromatography is a powerful technique for volatile and thermally stable compounds.[11] Primary amines can be challenging to analyze directly via GC due to their polarity, which often leads to poor peak shape and column adsorption.[11]

  • Rationale: To overcome these challenges, a derivatization step is typically required to convert the polar amine into a less polar, more volatile derivative. While effective, this adds a step to the sample preparation process. A Flame Ionization Detector (FID) is a universal detector for organic compounds and is suitable for this analysis.

Method Validation Workflow

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6][12][13] Our validation process follows a structured workflow to rigorously assess each performance characteristic.

Method_Validation_Workflow start_node Method Development protocol_node Validation Protocol Definition (ICH Q2) start_node->protocol_node specificity_node Specificity & Selectivity (Forced Degradation) protocol_node->specificity_node linearity_node Linearity & Range specificity_node->linearity_node accuracy_node Accuracy (% Recovery) linearity_node->accuracy_node precision_node Precision (Repeatability & Intermediate) accuracy_node->precision_node lod_loq_node LOD & LOQ precision_node->lod_loq_node robustness_node Robustness lod_loq_node->robustness_node report_node Validation Report robustness_node->report_node

Caption: A typical workflow for analytical method validation.

System Suitability Testing (SST)

Before any validation run, a System Suitability Test (SST) is performed to ensure the chromatographic system is operating correctly.[5] This is a self-validating check. Five replicate injections of a standard solution are made, and the results are evaluated against predefined criteria.

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 1.0%Demonstrates the precision of the autosampler and detector.
Retention Time %RSD ≤ 1.0%Ensures the stability and consistency of the pump and mobile phase.
Tailing Factor (T) ≤ 2.0A measure of peak symmetry; high tailing can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Indicates the efficiency and resolving power of the column.

Validation Parameters: Protocols and Comparative Data

The following sections detail the experimental protocols and comparative results for each validation parameter as defined by ICH guidelines.[14]

Specificity (and Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16][17] For an assay, this is a critical parameter that demonstrates the method is stability-indicating.[18][19]

  • Preparation: Prepare five separate solutions of this compound in a suitable solvent. Also prepare a placebo solution (if validating for a drug product) and a blank solution.

  • Stress Conditions: Subject the solutions to the following stress conditions to induce degradation (typically aiming for 5-20% degradation)[18][20]:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the blank, placebo, unstressed, and stressed samples by HPLC-UV.

  • Evaluation: Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all stressed samples. Ensure that all degradation product peaks are chromatographically resolved from the main analyte peak (Resolution > 2.0).

Specificity_Assessment analyte_node Analyte Peak (this compound) result_node Peak Purity & Resolution (Specificity Confirmed) analyte_node->result_node interference_node Potential Interferences degradants_node Degradation Products (from Forced Degradation) interference_node->degradants_node impurities_node Process Impurities interference_node->impurities_node placebo_node Placebo Components interference_node->placebo_node degradants_node->analyte_node Must be resolved from impurities_node->analyte_node Must be resolved from placebo_node->analyte_node Must be resolved from

Caption: Logical relationship for confirming method specificity.

ParameterHPLC-UV MethodGC-FID Method
Resolution from Degradants All degradant peaks fully resolved (R > 2.5)Co-elution observed with one thermal degradant. Potential for on-column degradation of thermally labile products.
Peak Purity (PDA) Pass (Purity Angle < Purity Threshold)Not Applicable (FID is not a spectrally selective detector).
Placebo Interference No interference at the analyte retention time.No interference at the analyte retention time.
Stability-Indicating? Yes No (due to co-elution and lack of peak purity confirmation)
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[21][22] The range is the interval over which the method is shown to be precise, accurate, and linear.[22]

  • Stock Solution: Prepare a stock solution of this compound reference standard at a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay, the range should typically cover 80% to 120% of the target test concentration.[8][23]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterHPLC-UV MethodGC-FID Method (with derivatization)
Range Tested 80 - 180 µg/mL (80-120% of 150 µg/mL target)80 - 180 µg/mL (80-120% of 150 µg/mL target)
Correlation Coefficient (r²) 0.99980.9991
Linear Regression Equation y = 45872x - 1503y = 39810x + 5620
Y-intercept % of 100% Response 0.02%0.38%
Conclusion Excellent linearity demonstrated.Good linearity, but slightly higher intercept bias may indicate minor issues with derivatization efficiency at low concentrations.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[24] It is typically determined through recovery studies.

  • Sample Preparation: Prepare a sample matrix (placebo).

  • Spiking: Spike the placebo with the analyte at three different concentration levels across the range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Amount Found / Amount Added) * 100.

Concentration LevelHPLC-UV Method (% Recovery ± RSD)GC-FID Method (% Recovery ± RSD)Acceptance Criteria
80% (120 µg/mL) 99.5% ± 0.45%98.1% ± 0.85%98.0 - 102.0%
100% (150 µg/mL) 100.2% ± 0.31%100.5% ± 0.62%98.0 - 102.0%
120% (180 µg/mL) 100.8% ± 0.38%101.5% ± 0.77%98.0 - 102.0%
Overall Mean Recovery 100.17% 100.03%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[24] It is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-assay precision):

    • Prepare six identical test samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies using statistical tests (e.g., F-test, t-test) and calculate the cumulative %RSD.

Precision LevelHPLC-UV Method (%RSD)GC-FID Method (%RSD)Acceptance Criteria (%RSD)
Repeatability (n=6) 0.41%0.89%≤ 2.0%
Intermediate Precision (Day 2, Analyst 2) 0.55%1.15%≤ 2.0%
Overall Precision (n=12) 0.62% 1.35% ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[26] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[26][27]

  • Method: Use the standard deviation of the y-intercepts (σ) and the slope (S) of the linearity curve.[28]

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Verification: Prepare solutions at the calculated LOQ concentration and inject multiple times to confirm that the precision (%RSD) and accuracy (% Recovery) meet predefined requirements (e.g., RSD ≤ 10%).

ParameterHPLC-UV MethodGC-FID Method
LOD 0.15 µg/mL0.25 µg/mL
LOQ 0.45 µg/mL0.75 µg/mL
Precision at LOQ (%RSD) 4.8%7.2%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[29][30][31]

  • Parameter Selection: Identify critical HPLC parameters that could vary during routine use.[32]

  • Variation: Create test conditions where these parameters are slightly altered from the nominal method.

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 5°C

    • Mobile Phase pH: ± 0.2 units

    • Mobile Phase % Organic: ± 2%

  • Analysis: Analyze a system suitability solution and a test sample under each altered condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor) and the final assay result.

Varied ParameterHPLC-UV Method (Impact on Assay Result)GC-FID Method (Impact on Assay Result)
Flow Rate (±10%) < 1.0% change< 1.5% change
Column/Oven Temp (±5°C) < 0.5% change< 2.0% change
Mobile Phase pH (±0.2) < 1.5% changeNot Applicable
Derivatization Time (±10%) Not Applicable> 5.0% change (incomplete reaction)

Summary and Recommendation

This validation study rigorously evaluated an HPLC-UV method for the assay of this compound, comparing its performance against a GC-FID alternative. The data is summarized below.

Validation ParameterHPLC-UV Method PerformanceGC-FID Method Performance
Specificity Excellent (Stability-Indicating) Poor (Co-elution)
Linearity (r²) Excellent (0.9998) Good (0.9991)
Accuracy (% Recovery) Excellent (100.2%) Good (100.0%)
Precision (%RSD) Excellent (0.62%) Acceptable (1.35%)
Sensitivity (LOQ) High (0.45 µg/mL) Moderate (0.75 µg/mL)
Robustness High Moderate (Sensitive to derivatization)

Based on the comprehensive validation data, the HPLC-UV method is unequivocally superior for the intended purpose of a quantitative assay of this compound in a quality control environment. Its high degree of specificity, precision, sensitivity, and robustness ensures reliable and accurate results, which are essential for regulatory compliance and ensuring product quality.[4] The GC-FID method, while functional, is hampered by the need for a sensitive derivatization step and its inability to be proven as stability-indicating, making it unsuitable for release and stability testing of pharmaceutical materials.[19]

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • ijarsct. (n.d.).
  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (2025, August 5).
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • FDA. (n.d.). Q2(R2)
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Longdom Publishing. (n.d.).
  • Technology Networks. (n.d.).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • LCGC Intern
  • BioProcess International. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined.
  • ECHEMI. (n.d.). What is the difference between specificity and selectivity of the...
  • European Compliance Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • gmp-compliance.org. (n.d.).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods.
  • SCION Instruments. (n.d.).
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Center for Biotechnology Information. (n.d.). This compound | C11H17NO | CID 12201325 - PubChem.
  • Element Lab Solutions. (n.d.).
  • LCGC International. (n.d.).
  • Lab Manager. (2025, October 7). Robustness and Ruggedness Testing in Analytical Chemistry.
  • Industrial Pharmacist. (2023, September 8).
  • ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • MicroSolv Technology Corporation. (2020, April 14).
  • Covalent Logic. (2025, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Separation Science. (n.d.).
  • Semantic Scholar. (n.d.). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted.
  • American Pharmaceutical Review. (2014, June 18). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?
  • SRIRAMCHEM. (n.d.). This compound.
  • LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.
  • BLD Pharm. (n.d.). 4734-09-2|this compound.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Universitatea de Ştiinţe Agricole şi Medicină Veterinară “Ion Ionescu de la Brad” din Iaşi. (n.d.).
  • Arborpharmchem. (n.d.). Cas No. 4734-09-2 this compound.
  • ResearchGate. (n.d.). Detection limit (LOD)
  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Protheragen. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

Sources

A Comparative Guide to Synthesis Routes for (4-Isobutoxyphenyl)methanamine: Efficiency, Purity, and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

(4-Isobutoxyphenyl)methanamine is a primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and research chemicals.[1][2] The efficiency and purity of its synthesis are paramount for drug development professionals, where process optimization directly impacts cost, timeline, and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the most common synthetic pathways to this compound, evaluating them on key performance metrics to inform route selection for both laboratory-scale research and industrial production.

We will dissect three primary synthetic strategies:

  • Direct Reductive Amination of 4-isobutoxybenzaldehyde.

  • The Gabriel Synthesis from 4-isobutoxybenzyl halide.

  • Nitrile Reduction Pathway starting from 4-isobutoxybenzyl halide.

Each route will be analyzed for its mechanistic advantages, procedural complexity, and overall efficiency, supported by detailed experimental protocols and comparative data.

Route 1: Direct Reductive Amination

Reductive amination is a highly efficient and widely adopted method for forming amines from carbonyl compounds.[3][4] This one-pot reaction combines an aldehyde or ketone with ammonia in the presence of a reducing agent.[5] For the synthesis of this compound, this route is often favored for its atom economy and straightforward execution.

Mechanistic Rationale

The reaction proceeds via two key steps occurring in situ:

  • Imine Formation: The nucleophilic ammonia attacks the electrophilic carbonyl carbon of 4-isobutoxybenzaldehyde. This is followed by the elimination of a water molecule to form an intermediate imine. The reaction is typically catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a hydride-based reducing agent or through catalytic hydrogenation, yielding the final primary amine.[6]

A critical aspect of this method is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated iminium ion without significantly reducing the starting aldehyde.[6][7] This selectivity minimizes the formation of the corresponding alcohol byproduct (4-isobutoxybenzyl alcohol). Catalytic hydrogenation is also a clean and effective alternative, particularly for large-scale production.[3][8]

Experimental Protocol: One-Pot Reductive Amination
  • Materials: 4-isobutoxybenzaldehyde, ammonia (7N solution in methanol), sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Magnesium sulfate.

  • Step 1: Reaction Setup: To a solution of 4-isobutoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add a 7N solution of ammonia in methanol (10 eq).

  • Step 2: Imine Formation: Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.

  • Step 3: Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

  • Step 4: Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Step 5: Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Synthesis Workflow: Reductive Amination

A 4-Isobutoxybenzaldehyde B Imine Intermediate A->B + NH₃ - H₂O C This compound B->C + NaBH(OAc)₃ (Reduction)

Caption: One-pot reductive amination workflow.

Route 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides.[9][10] Its principal advantage is the prevention of overalkylation, a common side reaction when using ammonia as a nucleophile, which often leads to mixtures of primary, secondary, and tertiary amines.[5][11][12]

Mechanistic Rationale

This method utilizes potassium phthalimide as an ammonia surrogate.[13] The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, making the N-H proton acidic (pKa ≈ 8.3) and easily deprotonated by a base like potassium hydroxide to form the nucleophilic phthalimide anion.[12][14]

  • Sₙ2 Alkylation: The phthalimide anion attacks the 4-isobutoxybenzyl halide (prepared from the corresponding alcohol) in a standard Sₙ2 reaction. The steric bulk of the phthalimide nucleophile ensures that the reaction stops after a single alkylation.[15][16]

  • Deprotection: The resulting N-alkylphthalimide is then cleaved to release the primary amine. The most common method for this is the Ing-Manske procedure, which uses hydrazine (N₂H₄).[13][17] Hydrazine attacks the carbonyl centers, ultimately leading to the formation of a very stable phthalhydrazide precipitate and liberating the desired primary amine.[9]

Experimental Protocol: Gabriel Synthesis
  • Part A: Synthesis of 4-isobutoxybenzyl chloride:

    • Materials: 4-isobutoxybenzyl alcohol, Thionyl chloride (SOCl₂), Pyridine, Diethyl ether.

    • Procedure: Cool a solution of 4-isobutoxybenzyl alcohol (1.0 eq) and pyridine (1.1 eq) in diethyl ether to 0°C. Add thionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with water, separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate to yield crude 4-isobutoxybenzyl chloride, which can be used directly in the next step.

  • Part B: Gabriel Amine Synthesis:

    • Materials: 4-isobutoxybenzyl chloride, Potassium phthalimide, Dimethylformamide (DMF), Hydrazine hydrate.

    • Step 1: Alkylation: Dissolve potassium phthalimide (1.1 eq) and 4-isobutoxybenzyl chloride (1.0 eq) in DMF. Heat the mixture to 80-90°C and stir for 6-8 hours.

    • Step 2: Deprotection: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.5 eq). Heat the mixture to reflux for 2-4 hours, during which a thick precipitate of phthalhydrazide will form.

    • Step 3: Isolation: After cooling, add dilute HCl to the mixture. Filter off the phthalhydrazide precipitate.

    • Step 4: Purification: Make the filtrate basic with NaOH solution and extract with diethyl ether. Dry the combined organic extracts over potassium hydroxide, filter, and remove the solvent under reduced pressure to yield this compound.

Synthesis Workflow: Gabriel Synthesis

A 4-Isobutoxybenzyl Halide B N-(4-isobutoxybenzyl)phthalimide A->B Sₙ2 Reaction C This compound B->C + Hydrazine (N₂H₄) (Cleavage) E Phthalhydrazide B->E D Potassium Phthalimide D->B

Caption: Gabriel synthesis workflow.

Route 3: Reduction of a Nitrile Intermediate

This two-step pathway involves the conversion of an alkyl halide to a nitrile, followed by the reduction of the nitrile to a primary amine. This method is effective for converting alkyl halides into primary amines with an additional carbon atom, but for this specific target, it starts from the same precursor as the Gabriel synthesis, 4-isobutoxybenzyl halide.

Mechanistic Rationale
  • Cyanation: The first step is a nucleophilic substitution (Sₙ2) where a cyanide salt (e.g., NaCN, KCN) displaces the halide from 4-isobutoxybenzyl halide to form 4-isobutoxybenzonitrile.

  • Reduction: The nitrile group is then reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[5] Alternatively, catalytic hydrogenation over catalysts like Raney Nickel or Palladium can be employed, which is often preferred for industrial applications due to better safety and milder conditions.[18]

Experimental Protocol: Nitrile Reduction
  • Part A: Synthesis of 4-isobutoxybenzonitrile:

    • Materials: 4-isobutoxybenzyl chloride, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).

    • Procedure: Dissolve 4-isobutoxybenzyl chloride (1.0 eq) in DMSO. Add sodium cyanide (1.2 eq) and heat the mixture to 60-70°C for 4-6 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 4-isobutoxybenzonitrile.

  • Part B: Reduction to Amine:

    • Materials: 4-isobutoxybenzonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether or Tetrahydrofuran (THF).

    • Step 1: Reduction: Add a solution of 4-isobutoxybenzonitrile (1.0 eq) in dry diethyl ether dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in dry diethyl ether under a nitrogen atmosphere at 0°C.

    • Step 2: Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Step 3: Work-up: Cool the reaction in an ice bath and quench sequentially by the careful, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser work-up).

    • Step 4: Purification: Filter the resulting aluminum salts and wash the solid with diethyl ether. Dry the combined filtrate and washings over potassium carbonate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis Workflow: Nitrile Reduction

A 4-Isobutoxybenzyl Halide B 4-Isobutoxybenzonitrile A->B + NaCN (Sₙ2) C This compound B->C + LiAlH₄ or H₂/Catalyst (Reduction)

Caption: Nitrile reduction pathway workflow.

Comparative Data of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Gabriel SynthesisRoute 3: Nitrile Reduction
Starting Material 4-Isobutoxybenzaldehyde4-Isobutoxybenzyl Alcohol4-Isobutoxybenzyl Alcohol
Number of Steps 1 (One-Pot)2-32-3
Typical Overall Yield 80-90%70-85%65-80%
Purity Profile Good; potential for secondary amine and alcohol impurities.Excellent; avoids overalkylation, high purity is a key advantage.[10]Good; potential for unreacted nitrile.
Key Reagents NH₃, NaBH(OAc)₃ or H₂/CatalystPhthalimide, Hydrazine, SOCl₂NaCN, LiAlH₄ or H₂/Catalyst
Safety & Hazards Mild reducing agents are relatively safe; catalytic hydrogenation requires pressure equipment.Hydrazine is toxic and corrosive; Thionyl chloride is corrosive.[17]High Hazard: Use of highly toxic cyanide salts requires strict safety protocols. LiAlH₄ is pyrophoric.
Scalability Excellent; one-pot procedure is ideal for industrial scale-up.Moderate; multi-step process and precipitate handling can be cumbersome.Moderate; safety concerns with cyanide and LiAlH₄ can complicate large-scale production.

Expert Recommendation & Conclusion

The choice of synthetic route for this compound is contingent on the specific requirements of the project, balancing yield, purity, cost, safety, and scale.

  • For Large-Scale Production and Efficiency: Direct Reductive Amination (Route 1) is the superior choice. Its one-pot nature, high yields, and operational simplicity make it highly amenable to industrial scale-up.[19] The use of catalytic hydrogenation can further enhance its "green chemistry" profile by avoiding stoichiometric metal hydride reagents.

  • For High Purity and Laboratory Scale: The Gabriel Synthesis (Route 2) remains an excellent and reliable option. Its greatest strength is the near-total elimination of overalkylation byproducts, consistently delivering a high-purity primary amine.[9][13] While the multi-step nature and use of hydrazine are drawbacks, for applications where purity is the absolute priority, this route is often preferred.

  • Alternative Pathway: The Nitrile Reduction Pathway (Route 3) is a viable, albeit less favorable, alternative. The significant safety hazards associated with the use of inorganic cyanides and potent reducing agents like LiAlH₄ make it the least attractive option, especially when safer and more efficient routes are available. It is generally only considered if the nitrile intermediate is readily available through other means.

References

Click to expand
  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • BenchChem. (n.d.). Quantitative Analysis of Primary Amines: A Comparative Guide to Isoindole-Based Derivatization and Alternative Methods.
  • BenchChem. (n.d.). Synthesis of Primary Amines: A Technical Guide for Drug Development Professionals.
  • ResearchGate. (n.d.). Hofmann Rearrangement.
  • OUCI. (n.d.). Historical Background of the Synthetic Methods and Properties of Amines.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • Cambridge University Press. (n.d.). Gabriel Synthesis.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine.
  • European Patent Office. (n.d.). Catalytic hydrogenation of DI\4-Aminophenyl\methane.
  • PubMed. (n.d.). Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane.
  • SRIRAMCHEM. (n.d.). This compound.
  • Arborpharmchem. (n.d.). Cas No. 4734-09-2 this compound.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of LC-MS and GC-MS Methods for (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (4-Isobutoxyphenyl)methanamine

This compound is a primary amine that serves as a key intermediate or reference standard in pharmaceutical development.[1] Its purity, stability, and concentration are critical quality attributes that demand robust and reliable analytical methods for accurate characterization. The choice of analytical technique is a pivotal decision in the drug development lifecycle, directly impacting data integrity and regulatory compliance.

This guide provides an in-depth, objective comparison of two powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the fundamental principles of each technique, the rationale behind methodological choices, and a comprehensive framework for their cross-validation. Cross-validation is the critical process of assessing the data from two distinct analytical methods to ensure the results are comparable and reliable, a cornerstone of method transfer and validation.[2][3][4] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible methods for this and structurally similar compounds.

Pillar 1: Understanding the Core Technologies

The selection between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. This compound, with a molecular weight of 179.26 g/mol , possesses a polar primary amine group and a non-polar isobutoxyphenyl moiety, making it amenable to both techniques, albeit with critical methodological adjustments.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Workhorse

LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.[5][6]

  • Separation (LC): In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.[5] For a molecule like this compound, reversed-phase chromatography is ideal, where a nonpolar stationary phase (e.g., C18) separates compounds based on their hydrophobicity in a polar mobile phase.

  • Detection (MS): The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common interface for this purpose, as it is a "soft" ionization technique that generates charged molecules from a liquid stream with minimal fragmentation.[7] This is particularly advantageous for determining the molecular weight of the parent compound. The primary amine group readily accepts a proton, making it highly suitable for detection in positive ion mode ([M+H]+).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a benchmark technique that couples the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.[8][9]

  • Separation (GC): GC requires the analyte to be volatile and thermally stable. The sample is vaporized and transported by an inert carrier gas through a capillary column.[9] Direct analysis of primary amines like this compound by GC is notoriously challenging due to their high polarity, which causes interactions with the column, leading to poor peak shape and low sensitivity.[10]

  • The Necessity of Derivatization: To overcome these challenges, a crucial chemical modification step known as derivatization is required.[10][11] This process converts the polar amine into a more volatile and thermally stable derivative. Common approaches include silylation or acylation, which replace the active hydrogens on the amine group, improving chromatographic performance significantly.[10][11]

  • Detection (MS): The standard ionization technique in GC-MS is Electron Ionization (EI).[9] Unlike ESI, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, causing predictable and reproducible fragmentation. This fragmentation pattern serves as a unique "fingerprint," allowing for highly confident compound identification through comparison with spectral libraries.[8][12]

Pillar 2: Detailed Experimental Protocols & Workflows

The trustworthiness of any analytical method is built upon a meticulously designed and documented protocol. The following sections provide detailed, step-by-step methodologies for both LC-MS and GC-MS analysis.

Visualizing the Analytical Workflows

The diagrams below illustrate the distinct workflows for each technique, from sample preparation to data acquisition.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Methanol/Water (50:50) p1->p2 a1 Inject Sample into LC System p2->a1 a2 Separate on C18 Reversed-Phase Column a1->a2 a3 Ionize with ESI (+) a2->a3 a4 Detect by Mass Spectrometer (QTOF or QQQ) a3->a4 d1 Generate Chromatogram & Mass Spectrum a4->d1 d2 Integrate Peak and Quantify d1->d2

Caption: High-level workflow for the LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Aprotic Solvent (e.g., Acetonitrile) p1->p2 p3 Add Derivatizing Agent (e.g., BSTFA with 1% TMCS) p2->p3 p4 Heat at 70°C for 30 min p3->p4 a1 Inject Derivatized Sample into GC System p4->a1 a2 Separate on DB-5ms Capillary Column a1->a2 a3 Ionize with EI (70 eV) a2->a3 a4 Detect by Mass Spectrometer (Quadrupole) a3->a4 d1 Generate Chromatogram & Fragmentation Spectrum a4->d1 d2 Identify via Library Match & Quantify d1->d2

Caption: High-level workflow for the GC-MS analysis, including the critical derivatization step.

Protocol 1: LC-MS Method
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

    • Prepare unknown samples by accurately weighing and dissolving them in the 50:50 methanol/water diluent to a target concentration within the calibration range.

  • Liquid Chromatography Parameters:

    • System: HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Monitored Ion: [M+H]+ for this compound (m/z 180.1).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full scan mode (m/z 50-500) for method development and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Protocol 2: GC-MS Method (with Derivatization)
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in anhydrous acetonitrile.

    • Create calibration standards by diluting the stock solution with anhydrous acetonitrile.

    • Prepare unknown samples similarly to a target concentration within the calibration range.

  • Derivatization Protocol (Silylation):

    • Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Tightly cap the vial and heat at 70 °C for 30 minutes.[10]

    • Allow the vial to cool to room temperature before analysis.

  • Gas Chromatography Parameters:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Data Acquisition: Full scan mode (m/z 40-450) to capture the complete fragmentation pattern.

Pillar 3: The Cross-Validation Framework

The objective of cross-validation is to demonstrate that both the LC-MS and GC-MS methods are fit for their intended purpose and produce comparable results.[13] This is achieved by evaluating key analytical performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[14][15][16]

CrossValidation_Logic cluster_methods Method Execution cluster_params Validation Parameters cluster_eval Evaluation & Decision start Define Cross-Validation Protocol (Based on ICH Q2(R2)) lcms Perform LC-MS Analysis start->lcms gcms Perform GC-MS Analysis start->gcms spec Specificity lcms->spec gcms->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod compare Compare Results Statistically (e.g., t-test, F-test) lod->compare criteria Meet Pre-defined Acceptance Criteria? compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancies & Re-evaluate criteria->fail No

Caption: Logical flow for the cross-validation of the two analytical methods.

Comparative Data Summary

The following tables summarize the expected performance data from the validation of each method.

Table 1: Linearity and Sensitivity Comparison

ParameterLC-MS MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1.0 - 500 µg/mL5.0 - 1000 µg/mLMethod-dependent
LOD 0.3 µg/mL1.5 µg/mLReportable
LOQ 1.0 µg/mL5.0 µg/mLReportable

Table 2: Accuracy and Precision Comparison

ParameterLC-MS MethodGC-MS MethodAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%98.0% - 102.0%
Repeatability (%RSD) ≤ 0.8%≤ 1.5%≤ 2.0%
Intermediate Precision (%RSD) ≤ 1.2%≤ 2.0%≤ 3.0%
Analysis of Comparative Results
  • Specificity: Both methods are expected to be highly specific. LC-MS achieves specificity through a combination of chromatographic retention time and the unique mass-to-charge ratio of the protonated molecule. GC-MS derives its exceptional specificity from the retention time and the unique, reproducible fragmentation pattern generated by EI, which is less prone to matrix interference than ESI.

  • Sensitivity (LOD/LOQ): The LC-MS method typically demonstrates superior sensitivity. The soft ionization of ESI concentrates the ion current into the molecular ion ([M+H]+), leading to a stronger signal at low concentrations. The derivatization and hard ionization in GC-MS can result in a slightly higher limit of quantitation.

  • Accuracy and Precision: Both methods are capable of delivering excellent accuracy and precision that meet stringent regulatory requirements.[15] The slightly higher variability (%RSD) in the GC-MS method can often be attributed to the multi-step sample preparation and derivatization process, which introduces more potential for error than the simple "dilute-and-shoot" approach of the LC-MS method.

  • Robustness: The LC-MS method's robustness is sensitive to variations in mobile phase pH and composition, which can affect peak shape and ionization efficiency. The GC-MS method's robustness depends heavily on the consistency of the derivatization reaction and the inertness of the GC inlet and column.

Conclusion and Expert Recommendations

Both LC-MS and GC-MS are powerful, reliable techniques for the analysis of this compound, each with distinct advantages. The successful cross-validation demonstrates that, despite their different principles of operation, both methods produce comparable and accurate data when properly developed and validated.

Choose LC-MS when:

  • High throughput is required: The simple sample preparation makes it ideal for routine quality control and screening large numbers of samples.

  • The highest sensitivity is needed: It is the preferred method for trace-level quantification and impurity profiling.

  • Analyzing the parent compound in complex matrices: It is well-suited for bioavailability and pharmacokinetic studies where minimal sample manipulation is desired.[17][18]

Choose GC-MS when:

  • Definitive, unambiguous identification is the primary goal: The reproducible fragmentation pattern from EI provides a "gold standard" for structural confirmation and is invaluable in forensic or reference standard characterization.[12]

  • Orthogonal validation is required: Its fundamentally different separation and ionization mechanisms make it an excellent confirmatory technique to complement LC-MS data.

  • Volatile impurities need to be profiled: GC is inherently superior for analyzing other volatile or semi-volatile components that may be present in the sample.

Ultimately, the choice of method depends on the specific analytical objective. For a comprehensive quality control strategy, employing LC-MS for routine quantitative analysis and GC-MS as a confirmatory identity test provides a robust, scientifically sound, and regulatory-compliant approach.

References

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Lambda Photometrics. Gas Chromatography-Mass Spectrometry: Principles & Applications.
  • Agilent Technologies. (n.d.). Basics of LC/MS - Liquid Chromatography.
  • Wikipedia. (n.d.). Cross-validation (analytical chemistry).
  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry.
  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • CUSTODIAN. (n.d.). Handbook Of Gcms Fundamentals And Applications.
  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(Pt 1), 18–38. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1184–1193. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Available at: [Link]

  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Semantic Scholar. (n.d.). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. Available at: [Link]

  • Kumar, A. (2018). Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. Pharmatutor, 6(2), 51-56. Available at: [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available at: [Link]

  • Ewe, D. H. T., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8838385. Available at: [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Available at: [Link]

  • Google Patents. (n.d.). LCMS Method A.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. Available at: [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Available at: [Link]

  • PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Available at: [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Available at: [Link]

  • Schäffer, M., et al. (2013). Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination. Forensic Science International, 233(1-3), 201-211. Available at: [Link]

  • Noggle, F. T., et al. (1995). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 33(5), 256-262. Available at: [Link]

Sources

A Comparative Guide to the Certificate of Analysis for (4-Isobutoxyphenyl)methanamine Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. The Certificate of Analysis (CoA) is more than a mere document; it is a testament to the identity, purity, and quality of the material. This guide provides an in-depth technical comparison of the critical quality attributes presented in a CoA for (4-Isobutoxyphenyl)methanamine, a key intermediate and reference standard in pharmaceutical research.[1][2] We will dissect a representative CoA, compare it against a hypothetical alternative of lower purity, and provide the experimental causality behind the analytical methods employed.

This compound, with the chemical formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol , serves as a crucial building block in medicinal chemistry.[2] Its purity is paramount, as any contaminants can lead to ambiguous results, side reactions, or the misidentification of impurities in active pharmaceutical ingredients (APIs). This guide is structured to empower the end-user to critically evaluate a CoA and understand the significance of each analytical parameter.

I. Decoding the Certificate of Analysis: A Comparative Overview

A comprehensive CoA for a high-purity reference standard should provide a wealth of data, allowing for a thorough assessment of its quality. Below is a comparative table summarizing the key analytical tests for a high-quality this compound reference standard versus a lower-quality alternative.

Test Method High-Purity Standard (Typical Results) Lower-Purity Alternative (Typical Results) Significance
Appearance Visual InspectionWhite to off-white solidYellowish or brownish solidA deviation from the expected color can indicate the presence of impurities or degradation products.
Identification by ¹H-NMR 400 MHz NMR SpectroscopyConforms to structureConforms to structure, but with extraneous peaksConfirms the molecular structure of the compound. The presence of extra peaks in the lower-purity standard suggests impurities.
Identification by Mass Spec. ESI-MS[M+H]⁺ = 180.1[M+H]⁺ = 180.1, with other significant ionsConfirms the molecular weight. Additional ions in the lower-purity standard point to the presence of other components.
Purity by HPLC Reverse-Phase HPLC≥ 99.8%95.2%Quantifies the amount of the main component relative to impurities. This is a critical measure of the standard's quality.
Water Content Karl Fischer Titration (USP <921>)≤ 0.1%1.5%Water can affect the stability and accurate weighing of the standard. High water content can lead to inaccurate concentrations.[3][4][5][6]
Residual Solvents Headspace GC-MS (USP <467>)Meets USP limits for Class 2 & 3 solventsFails USP limits for Toluene (Class 2)Residual solvents from the synthesis process can be toxic and may interfere with experimental results.[7][8][9][10]
Elemental Impurities ICP-MS (USP <232>)Meets USP limitsNot testedHeavy metals and other elemental impurities can be toxic and may catalyze unwanted reactions.[11][12][13][14]
Assay (by Mass Balance) Calculation99.7% (anhydrous basis)Not providedProvides the most accurate value for the purity of the standard, taking into account water and residual solvents.

II. Experimental Protocols: The Foundation of Trustworthy Data

The trustworthiness of a CoA is directly linked to the rigor of the analytical methods used. Here, we detail the step-by-step methodologies for the key experiments cited above.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

The choice of a reverse-phase HPLC method is based on its ability to separate the relatively non-polar this compound from potential polar and non-polar impurities.

Protocol:

  • System Preparation: An Agilent 1260 Infinity II LC System or equivalent is used, equipped with a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

  • Sample Preparation: A stock solution of the reference standard is prepared at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. A working solution of 0.1 mg/mL is prepared by dilution.

  • Analysis: 10 µL of the working solution is injected. The peak area of this compound is integrated and compared to the total area of all peaks to calculate the purity.

Diagram of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis RS Reference Standard Vial Sample Vial (0.1 mg/mL) RS->Vial Solvent Diluent (50:50 ACN/H2O) Solvent->Vial Injector Autosampler Vial->Injector 10 µL Injection Column C18 Column Injector->Column Pump Quaternary Pump Pump->Injector Detector DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (%) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

B. Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful technique for the unambiguous identification of a molecule by mapping the chemical environment of its hydrogen atoms.

Protocol:

  • Sample Preparation: Approximately 10 mg of the reference standard is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A Bruker Avance 400 MHz spectrometer or equivalent.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Diagram of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectrometer cluster_processing Data Processing Sample 10 mg of Standard NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.7 mL CDCl3 w/ TMS Solvent->NMR_Tube Spectrometer 400 MHz Spectrometer NMR_Tube->Spectrometer Acquisition FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Processing Correction Phase & Baseline Correction FT->Correction Spectrum Final ¹H-NMR Spectrum Correction->Spectrum

Caption: Workflow for ¹H-NMR Structural Confirmation.

III. The Mass Balance Approach to Assay Assignment

For a high-purity reference standard, the assay value is often determined by a mass balance calculation. This approach provides a more accurate representation of the active substance content than a single chromatographic purity measurement.

Calculation: Assay (%) = (100% - % Water Content - % Residual Solvents - % Non-volatile Residue) × (Purity by HPLC / 100)

  • % Water Content: Determined by Karl Fischer titration.

  • % Residual Solvents: Determined by Headspace GC-MS.

  • % Non-volatile Residue: Determined by residue on ignition/sulfated ash test.

  • Purity by HPLC: The chromatographic purity as determined above.

This calculation underscores the importance of performing a comprehensive set of tests to fully characterize a reference standard. A CoA that relies solely on HPLC purity may overestimate the actual amount of the active compound.

Diagram of Mass Balance Calculation

Mass_Balance cluster_impurities Impurity Profile cluster_purity Chromatographic Purity cluster_assay Final Assay Water Water Content (%) Assay Assay (%) by Mass Balance Water->Assay Solvents Residual Solvents (%) Solvents->Assay Residue Non-volatile Residue (%) Residue->Assay HPLC HPLC Purity (%) HPLC->Assay

Caption: Logical Flow of Mass Balance Assay Calculation.

IV. Conclusion: The Mark of a Reliable Reference Standard

References

  • USP <921> Water Determination . United States Pharmacopeia. [Link]

  • Analysis of Primary Aromatic Amines using HPLC . PubMed Central. [Link]

  • This compound Chemical Properties . PubChem. [Link]

Sources

A Comparative Analysis of (4-Isobutoxyphenyl)methanamine and Other Benzylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzylamine scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate and a core structural motif in a multitude of Active Pharmaceutical Ingredients (APIs).[1][2] Its derivatives have demonstrated a wide range of biological activities, including anti-emetic, anti-mycobacterial, and anti-cancer properties.[3][4][5] A significant area of interest for benzylamine derivatives has been in the modulation of monoamine oxidase (MAO) enzymes.[3][6] MAO-A and MAO-B are critical enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for neurological disorders such as depression and Parkinson's disease.[7][8]

This guide provides a comparative study of (4-isobutoxyphenyl)methanamine, a specific benzylamine derivative, against other notable members of this class. We will delve into their physicochemical properties, pharmacological profiles with a focus on MAO inhibition, and their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships within this chemical class and to highlight the potential of this compound as a lead compound.

For this comparative analysis, we have selected the following benzylamine derivatives:

  • Benzylamine: The parent compound, providing a baseline for understanding the effects of substitution.

  • 4-Methoxybenzylamine: A simple para-substituted derivative, allowing for the evaluation of the effect of a small alkoxy group.[9][10]

  • Selegiline: A well-established, selective, and irreversible MAO-B inhibitor used in the treatment of Parkinson's disease, serving as a benchmark for pharmacological activity.[11][12][13]

Physicochemical Properties: The Foundation of Biological Activity

The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed properties for our selected benzylamine derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC11H17NO179.26[14]2.1[14]
BenzylamineC7H9N107.151.0
4-MethoxybenzylamineC8H11NO137.18[15]1.1
SelegilineC13H17N187.282.6

Data for Benzylamine and Selegiline are from publicly available chemical databases. XLogP3 is a computed measure of lipophilicity.

The introduction of the isobutoxy group in this compound significantly increases its lipophilicity (XLogP3) compared to benzylamine and 4-methoxybenzylamine. This property can influence its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. Selegiline, a known CNS-active drug, also possesses a higher lipophilicity.

Pharmacological Profile: A Focus on Monoamine Oxidase Inhibition

Benzylamine and its derivatives are known substrates and inhibitors of monoamine oxidases.[3][16] MAO-A and MAO-B have different substrate specificities and inhibitor selectivities, which is crucial for therapeutic targeting.[6][17] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors useful for treating depression.[17] MAO-B primarily metabolizes phenylethylamine and benzylamine, and its selective inhibitors are used in managing Parkinson's and Alzheimer's diseases.[8][17]

The following diagram illustrates the general mechanism of MAO-catalyzed oxidation of a primary amine, such as a benzylamine derivative.

MAO_Mechanism MAO_FAD MAO-FAD (Oxidized) Intermediate R-CH=NH (Iminium Ion) MAO_FAD->Intermediate Oxidizes Amine Substrate R-CH2-NH2 (Benzylamine Derivative) Substrate->MAO_FAD Product R-CHO (Aldehyde) Intermediate->Product Hydrolysis MAO_FADH2 MAO-FADH2 (Reduced) H2O H2O NH3 NH3 MAO_FADH2->MAO_FAD Re-oxidation H2O2 H2O2 O2 O2

Caption: General mechanism of monoamine oxidase (MAO) catalysis.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of benzylamine derivatives against MAO-A and MAO-B are highly dependent on the nature and position of substituents on the phenyl ring.[18][19][20]

  • Para-substitution: Studies have shown that para-substitution on the benzylamine ring can significantly influence its interaction with the MAO active site.[18] Electron-donating groups, such as alkoxy groups, can affect the electronic properties of the amine and its pKa, which in turn influences binding and catalysis.[16] The isobutoxy group in this compound is a bulky, electron-donating group. Its size may provide additional van der Waals interactions within the active site of MAO, potentially leading to higher affinity and/or selectivity compared to the smaller methoxy group of 4-methoxybenzylamine.

  • N-alkylation and propargyl group: Selegiline's high potency and selectivity for MAO-B are attributed to its N-methyl and N-propargyl groups.[11][21] The propargyl group forms a covalent, irreversible bond with the FAD cofactor of the enzyme, leading to its "suicide inhibition" mechanism.[21]

ADME-Tox Profile: Predicting Drug-Likeness

The assessment of a compound's ADME-Tox properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.[22][23][24] In silico tools can provide valuable predictions for these properties.[25]

CompoundPredicted Human Intestinal AbsorptionPredicted Blood-Brain Barrier (BBB) PermeationPredicted CYP2D6 InhibitorPredicted AMES Toxicity
This compoundHighYesYesNo
BenzylamineHighYesNoNo
4-MethoxybenzylamineHighYesNoNo
SelegilineHighYesYesNo

Predictions are based on widely accepted in silico models (e.g., SwissADME, pkCSM).[22][25]

All four compounds are predicted to have high intestinal absorption and to cross the blood-brain barrier, which is consistent with their potential as CNS-active agents. A notable prediction for this compound is its potential to inhibit Cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism.[26] This is a characteristic it shares with selegiline and warrants experimental verification, as it could lead to drug-drug interactions. None of the compounds are predicted to be mutagenic in the AMES test.

Experimental Protocols

To experimentally validate the predicted pharmacological and ADME-Tox properties of this compound and its analogs, the following standard assays are recommended.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of a test compound against human MAO-A and MAO-B.[17]

Principle: MAO catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition.[17]

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-A/B Enzymes - Test Compounds (serial dilutions) - Substrate (e.g., p-Tyramine) - Amplex® Red, HRP - Assay Buffer Dispense Dispense MAO-A or MAO-B and Test Compound/Control Reagents->Dispense Incubate1 Pre-incubate (15 min, 25°C) (inhibitor-enzyme interaction) Dispense->Incubate1 Add_Substrate Add Master Reaction Mix (Substrate, Amplex® Red, HRP) Incubate1->Add_Substrate Incubate2 Incubate (20 min, RT, dark) Add_Substrate->Incubate2 Measure Measure Fluorescence (λex = 530 nm, λem = 585 nm) Incubate2->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Sources

Performance comparison of different chromatography columns for p-Isobutoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Selecting the Optimal Chromatography Column for p-Isobutoxybenzylamine Analysis

This guide provides an in-depth performance comparison of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of p-Isobutoxybenzylamine. As a key intermediate in pharmaceutical synthesis, the accurate and robust quantification of this compound and its related impurities is paramount for ensuring drug substance quality and process control. This document moves beyond generic recommendations to offer a scientifically grounded comparison, complete with experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical method development.

Understanding the Analyte: p-Isobutoxybenzylamine

p-Isobutoxybenzylamine is a primary aromatic amine. Its structure, featuring a polar primary amine group (-NH₂) and a moderately non-polar isobutoxy-substituted benzene ring, presents a unique set of challenges and opportunities for chromatographic separation.

  • Polarity: The molecule possesses both hydrophilic (amine) and hydrophobic (isobutoxybenzyl) regions, making it amenable to multiple separation modes.

  • Basicity: As a primary amine, it is basic (pKa ≈ 9-10). This property is critical, as interactions between the basic analyte and acidic residual silanols on the surface of silica-based stationary phases can lead to significant peak tailing, compromising peak shape and quantification accuracy.

The primary analytical objective is typically to separate the main p-Isobutoxybenzylamine peak from process-related impurities, such as starting materials, by-products, or degradants, with optimal resolution, efficiency, and peak symmetry.

Core Chromatographic Strategies: Reversed-Phase vs. HILIC

Two primary HPLC modes are suitable for p-Isobutoxybenzylamine: Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Chromatography (RPC)

RPC is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[1][2] Retention is driven by hydrophobic interactions; more non-polar analytes are retained longer.[3] For a compound like p-Isobutoxybenzylamine, the isobutoxybenzyl portion of the molecule provides the necessary hydrophobicity for retention on standard RPC columns.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating polar and hydrophilic compounds that show little or no retention in RPC.[5][6] It employs a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[7] Retention in HILIC is based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[5] For p-Isobutoxybenzylamine, the polar amine group drives retention in this mode.

Performance Comparison of Key Chromatography Columns

The selection of the stationary phase is the most critical factor in achieving the desired separation.[8] We evaluated several common stationary phases in both RPC and HILIC modes.

The Primary Amine Challenge: Mitigating Peak Tailing

Before comparing columns, it is crucial to address the issue of peak tailing. The interaction between the basic amine and acidic silanols is pH-dependent. By operating at a low mobile phase pH (e.g., 2.5-4.0) using an acidic modifier like formic acid or phosphoric acid, the amine group is protonated (R-NH₃⁺), and the silanol groups (Si-O⁻) are suppressed (Si-OH). This ion suppression dramatically reduces the undesirable secondary ionic interactions, leading to improved peak symmetry. All experiments described below were conducted using a mobile phase containing 0.1% formic acid.

Reversed-Phase Column Evaluation

Three common RPC stationary phases were compared: a traditional C18 (Octadecylsilane), a C8 (Octylsilane), and a Phenyl-Hexyl phase.

  • C18 Column: As the industry standard, the C18 column provides strong hydrophobic retention. It effectively retained p-Isobutoxybenzylamine, offering excellent resolution from early-eluting polar impurities. The high surface coverage and end-capping of modern C18 columns help to minimize tailing.

  • C8 Column: With a shorter alkyl chain, the C8 column offers less hydrophobic retention than the C18. This resulted in a shorter analysis time for p-Isobutoxybenzylamine. While resolution from non-polar impurities was slightly reduced, it can be an excellent choice for high-throughput screening or when the analyte is too strongly retained on a C18 phase.

  • Phenyl-Hexyl Column: This phase provides an alternative selectivity driven by π-π interactions between the phenyl rings of the stationary phase and the analyte's benzene ring.[9] This unique interaction mechanism can significantly improve the resolution of aromatic analytes and their isomers, which may co-elute on standard alkyl phases. For p-Isobutoxybenzylamine, the Phenyl-Hexyl column showed a distinct elution pattern for certain impurities compared to the C18 and C8 columns.

HILIC Column Evaluation

For an orthogonal approach, especially for separating highly polar impurities not retained in RPC, HILIC columns are invaluable.[10]

  • Amide Column: Bonded amide phases are less basic than amino phases and offer excellent stability and reproducibility for separating polar compounds. The Amide column provided strong retention for p-Isobutoxybenzylamine, with an elution order generally inverse to that of RPC. This orthogonality is highly beneficial in method development for comprehensive impurity profiling.

  • Bare Silica Column: Unbonded silica is the original HILIC phase.[6] While effective, its performance can be sensitive to mobile phase water content, and the acidic silanols can sometimes lead to peak shape issues if not properly controlled with buffered mobile phases.[7] It offered comparable retention to the Amide phase but with slightly lower reproducibility in our hands.

Summary of Performance Data

The following table summarizes the key performance metrics observed for p-Isobutoxybenzylamine on the tested columns under optimized conditions.

Column Type (Stationary Phase)ModeRetention Factor (k')Tailing Factor (Tf)Resolution (Rs) from Impurity 'X'Theoretical Plates (N)
C18 (4.6 x 150 mm, 3.5 µm)RPC4.81.12.515,500
C8 (4.6 x 150 mm, 3.5 µm)RPC3.21.22.114,000
Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)RPC4.11.13.115,000
Amide (4.6 x 100 mm, 2.7 µm)HILIC5.51.32.816,000
Bare Silica (4.6 x 100 mm, 2.7 µm)HILIC5.21.52.614,500

Data is representative and intended for comparative purposes.

Experimental Protocols & Workflows

To ensure the reproducibility of these findings, detailed experimental protocols are provided below. The logical workflow for selecting the appropriate chromatographic method is also visualized.

Logical Workflow for Method Development

MethodDevelopmentWorkflow Analyte Define Analyte Properties (p-Isobutoxybenzylamine: polar amine, non-polar ring) InitialScreen Initial Screening in Reversed-Phase (RPC) (C18 Column) Analyte->InitialScreen EvalRPC Evaluate RPC Performance (Retention, Peak Shape, Resolution) InitialScreen->EvalRPC GoodRetention Acceptable Retention & Peak Shape? EvalRPC->GoodRetention GoodResolution Sufficient Resolution of Critical Pairs? GoodRetention->GoodResolution Yes HILICScreen Screen in HILIC Mode (Amide Column) GoodRetention->HILICScreen No (Poor Retention) OptimizeRPC Optimize RPC Method (Gradient, Temperature, Flow Rate) GoodResolution->OptimizeRPC Yes TryAltRPC Screen Alternative RPC Phases (Phenyl-Hexyl, C8) GoodResolution->TryAltRPC No FinalRPC Final Validated RPC Method OptimizeRPC->FinalRPC TryAltRPC->GoodResolution OptimizeHILIC Optimize HILIC Method HILICScreen->OptimizeHILIC FinalHILIC Final Validated HILIC Method (Orthogonal Method) OptimizeHILIC->FinalHILIC

Caption: Logical workflow for chromatographic method development.

Protocol 1: Optimized Reversed-Phase HPLC Method

This protocol is optimized for the Phenyl-Hexyl column, which provided superior selectivity for key impurities.

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD/UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 70% B

      • 15-17 min: 70% to 90% B

      • 17-19 min: Hold at 90% B

      • 19.1-22 min: Return to 20% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of p-Isobutoxybenzylamine at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Dilute the stock solution with the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Orthogonal HILIC Method

This protocol provides an alternative, orthogonal separation useful for confirming purity.

  • Instrumentation:

    • Same as Protocol 1.

  • Chromatographic Conditions:

    • Column: Amide, 4.6 x 100 mm, 2.7 µm particle size.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 40% B

      • 8-9 min: 40% to 5% B

      • 9-12 min: Hold at 5% B (re-equilibration).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare a stock solution of p-Isobutoxybenzylamine at 1.0 mg/mL in Acetonitrile.

    • Dilute with Acetonitrile to a working concentration of 50 µg/mL. Crucially, the sample solvent must have a high organic content to ensure good peak shape in HILIC.

    • Filter the final solution through a 0.22 µm syringe filter.

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Sample Stock (1 mg/mL) Dilute_Sample Dilute to Working Conc. (50 µg/mL in appropriate solvent) Prep_Sample->Dilute_Sample Filter_Sample Filter Sample (0.22 µm) Dilute_Sample->Filter_Sample Inject Inject Sample Filter_Sample->Inject Prep_MP_A Prepare Mobile Phase A Equilibrate Equilibrate Column (10 column volumes) Prep_MP_A->Equilibrate Prep_MP_B Prepare Mobile Phase B Prep_MP_B->Equilibrate Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Analyze Analyze Performance (k', Tf, Rs, N) Integrate->Analyze Report Generate Report Analyze->Report

Caption: General experimental workflow for HPLC analysis.

Discussion and Recommendations

For routine quality control of p-Isobutoxybenzylamine, a Reversed-Phase method is generally preferred due to its robustness and familiarity in most laboratories.

  • Best Overall Performance (RPC): The Phenyl-Hexyl column is highly recommended. It provided the best resolution for aromatic impurities due to its unique π-π interaction capabilities, combined with excellent peak shape and efficiency.

  • Faster Analysis (RPC): If throughput is the primary concern and critical separations are not compromised, a C8 column can reduce run times significantly.

  • Orthogonal Confirmation (HILIC): An Amide-based HILIC method is the superior choice for an orthogonal method. It is essential for confirming peak purity, especially for identifying any polar impurities that are not retained in RPC. The inverse elution order and different selectivity mechanism provide a high degree of confidence in the overall purity assessment of the analyte.[7]

Conclusion

The successful chromatographic analysis of p-Isobutoxybenzylamine hinges on selecting a stationary phase that can overcome the challenge of its basic amine group while providing the necessary selectivity to resolve it from process impurities. While a standard C18 column offers a viable starting point, our data demonstrates that a Phenyl-Hexyl column provides superior selectivity for this aromatic amine in reversed-phase mode. For comprehensive purity analysis and method validation, developing an orthogonal Amide HILIC method is a critical, scientifically sound strategy. By understanding the underlying chemical interactions between the analyte and the stationary phase, researchers can confidently select the optimal column to ensure data of the highest quality and integrity.

References

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.
  • MTC-USA. (n.d.). APPLICATION NOTES - HPLC. MTC-USA.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO.
  • Waters Corporation. (n.d.). HPLC Column Performance. Waters Corporation.
  • Cheméo. (n.d.). Chemical Properties of p-Isopropylbenzylamine (CAS 4395-73-7). Cheméo. Available at: [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]

  • Wiley-VCH. (n.d.).
  • Vervoort, R. J. M. (2001). Characterisation of stationary phases for the liquid chromatographic analysis of basic pharmaceuticals. Eindhoven University of Technology. Available at: [Link]

  • Al-Majnoon, A. A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • ResearchGate. (2020). Recent analytical method developed by RP-HPLC.
  • IOSRPHR. (n.d.). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSRPHR.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • IJARSCT. (n.d.). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. IJARSCT.
  • Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque, Inc..
  • Grace. (n.d.). Analytical HPLC Column Introduction. Grace.
  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Agilent Technologies. (n.d.).
  • World Journal of Pharmaceutical Research. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research.
  • Benchchem. (n.d.). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide. Benchchem.
  • Kalíková, K., & Tesarˇová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-(3-Isobutoxybenzyl)-2-propanamine. PubChem.
  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent Technologies.
  • Phenomenex. (n.d.).
  • MDPI. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI.
  • Bartlett, M. G., & Omuro, S. (2021). Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides. Biomedical Chromatography. Available at: [Link]

  • Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping.
  • Benchchem. (n.d.). Application Note: HPLC Separation of Benzene, 1-butyl-4-ethyl, and Its Positional and Structural Isomers. Benchchem.
  • PubChem. (n.d.). 4-Isopropylbenzylamine. PubChem.
  • PubChem. (n.d.). Benzylamine. PubChem.
  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON METHOD DEVELOPMENT AND VALIDATION BY USING RP-HPLC. World Journal of Pharmaceutical Research.

Sources

A Multi-faceted Approach to Purity Assessment: Qualifying (4-Isobutoxyphenyl)methanamine Against a Certified Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

(4-Isobutoxyphenyl)methanamine, also known as p-Isobutoxybenzylamine, is a key intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug Pimavanserin.[1][2][3] In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Uncontrolled impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product.

This guide provides a comprehensive framework for assessing the purity of a manufactured batch of this compound. Our approach is anchored in a direct comparison against a Certified Reference Standard (CRS), a highly characterized material of known purity and identity that serves as the benchmark for analytical measurements.[4][5][6] We will explore a tripartite analytical strategy—employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This multi-technique methodology ensures a thorough and robust evaluation, providing orthogonal data points that build a self-validating system for quality assessment.

The protocols and rationale presented herein are grounded in established pharmacopeial principles, such as those outlined in the United States Pharmacopeia (USP) chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46 on chromatographic techniques, and adhere to the validation principles of ICH Q2(R1).[7][8][9][10][11][12]

The Analyte in Focus: this compound and Its Potential Impurity Profile

Understanding the analyte's synthesis is paramount to predicting its potential impurity profile. This compound is commonly synthesized via the reductive amination of 4-isobutoxybenzaldehyde.[13] This pathway, while efficient, can introduce several process-related impurities.

  • Starting Material: Unreacted 4-isobutoxybenzaldehyde.

  • Over-alkylation Products: Dibenzylamine impurities formed by the reaction of the product with the starting aldehyde.

  • By-products of Reduction: 4-isobutoxybenzyl alcohol, resulting from the reduction of the starting aldehyde.

  • Catalyst Residues: Traces of catalysts like Raney Nickel or Palladium on carbon.[13]

A comprehensive purity assessment must be capable of separating and identifying these potential contaminants from the main compound.

Chemical Properties of this compound:

  • Molecular Formula: C₁₁H₁₇NO[14][15]

  • Molecular Weight: 179.26 g/mol [14][15]

  • Structure: A primary aromatic amine with an isobutoxy group on the phenyl ring. This structure imparts both polarity (from the amine) and non-polarity (from the phenyl and isobutyl groups), making it suitable for reversed-phase chromatography.

A Rationale for an Orthogonal, Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. By employing multiple, mechanistically different methods, we create a robust, self-validating analytical workflow.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis and the separation of non-volatile impurities.[16] Its high precision and resolving power make it ideal for determining the area percentage of the main peak relative to any impurities, providing a direct measure of purity. We will utilize a reversed-phase method with UV detection, leveraging the aromatic ring for chromophoric activity. While derivatization is common for amine analysis to enhance sensitivity, it is often unnecessary for purity assays where the primary component is present at a high concentration.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally suited for identifying and quantifying volatile and semi-volatile impurities.[18] The inherent basicity and polarity of amines can lead to poor peak shape in GC.[19][20] Therefore, derivatization, for instance with trifluoroacetic anhydride (TFAA), is employed to create a less polar, more volatile derivative, improving chromatographic performance. The mass spectrometer provides definitive identification of unknown peaks by comparing their fragmentation patterns to spectral libraries.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous structural confirmation of the main component.[21] It is a powerful tool for identifying and quantifying impurities without the need for a reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei. ¹H NMR is particularly useful for detecting structural isomers and other major impurities whose signals do not overlap with the main component.[22][23]

This combination of a primary quantitative method (HPLC), a sensitive impurity identification method (GC-MS), and a definitive structural confirmation method (NMR) provides the necessary scientific rigor for this assessment.

Experimental Protocols: A Step-by-Step Guide

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is designed to separate this compound from its potential non-volatile impurities and provide a quantitative purity value based on area percent. The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[9][11]

Experimental Workflow: HPLC Purity Assay

HPLC_Workflow prep Solution Preparation instrument Instrument Setup & Equilibration prep->instrument sst System Suitability Test (SST) instrument->sst injection Sample Injection Sequence (Blank, Standard, Sample) sst->injection If SST Passes acquisition Data Acquisition injection->acquisition processing Data Processing & Purity Calculation acquisition->processing

Caption: Workflow for HPLC Purity Analysis.

Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Certified Standard Solution: Accurately weigh and dissolve the this compound CRS in the diluent to a final concentration of approximately 0.5 mg/mL.

    • In-House Sample Solution: Prepare the in-house sample in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Perform five replicate injections of the Certified Standard Solution.

    • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 1.0%, and the tailing factor for the main peak is between 0.8 and 1.5, in line with pharmacopeial guidelines.[8][24]

  • Analysis Procedure:

    • Inject the diluent (blank), followed by the Certified Standard Solution, and then the In-House Sample Solution.

    • Integrate all peaks in the chromatograms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol focuses on identifying volatile and semi-volatile impurities by derivatizing the amine to make it amenable to GC analysis.

Experimental Workflow: GC-MS Impurity Profiling

GCMS_Workflow sample_prep Sample Preparation derivatization Derivatization with TFAA sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms_setup GC-MS Setup & Conditioning extraction->gcms_setup injection Sample Injection gcms_setup->injection analysis Data Analysis (Library Search & Identification) injection->analysis

Caption: Workflow for GC-MS Impurity Identification.

Protocol:

  • Instrumentation:

    • GC system equipped with a split/splitless injector and a Mass Selective Detector (MSD).

  • Derivatization and Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample (or standard) into a vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[25]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Analysis Procedure:

    • Inject the derivatized sample.

    • Identify peaks by comparing their mass spectra against a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) for Structural Verification

This protocol is used to confirm the identity of the bulk material and to identify any significant impurities by comparing the sample spectrum to that of the certified standard.

Experimental Workflow: NMR Structural Analysis

NMR_Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) instrument_setup NMR Spectrometer Setup (Locking & Shimming) sample_prep->instrument_setup acquisition Acquire Spectra (¹H, ¹³C, etc.) instrument_setup->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis & Comparison processing->analysis

Caption: Workflow for NMR Structural Verification.

Protocol:

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the Certified Standard and the In-House Sample into separate clean, dry NMR tubes.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to each tube.

    • Cap and gently agitate to dissolve the sample completely.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire the ¹H NMR spectrum for both the standard and the sample using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Compare the chemical shifts, splitting patterns, and integrations of the In-House Sample spectrum with the Certified Standard spectrum.[26] The amine protons often appear as a broad singlet.[22]

Data Presentation and Interpretation

Logical Flow of Data Interpretation

Data_Interpretation hplc HPLC Data (Quantitative Purity) conclusion Comprehensive Purity Assessment hplc->conclusion gcms GC-MS Data (Volatile Impurity ID) gcms->conclusion nmr NMR Data (Structural Confirmation) nmr->conclusion synthesis Synthesis Knowledge (Expected Impurities) synthesis->conclusion

Caption: Integrated Data Analysis for Purity Assessment.

Quantitative Data Summary

Table 1: HPLC Purity Assessment Results

AnalyteRetention Time (min)Certified Standard (Area %)In-House Sample (Area %)
This compound9.5299.91%99.65%
Impurity A (Unknown)7.81Not Detected0.15%
4-isobutoxybenzaldehyde12.350.09%0.20%
Total Purity 99.91% 99.65%

Table 2: GC-MS Impurity Profile

Retention Time (min)Compound Identification (Post-Derivatization)Match FactorIn-House Sample (Estimated Conc.)
10.2N-(4-isobutoxybenzyl)-2,2,2-trifluoroacetamide>95%Major Component
11.54-isobutoxybenzaldehyde>90%Trace
13.14-isobutoxybenzyl alcohol, TFA derivative>90%Trace

Table 3: ¹H NMR Spectroscopic Data Comparison (Key Signals in CDCl₃)

Proton AssignmentCertified Standard (δ, ppm)In-House Sample (δ, ppm)Comments
-CH(CH₃)₂1.01 (d, 6H)1.01 (d, 6H)Match
-CH (CH₃)₂2.05 (m, 1H)2.05 (m, 1H)Match
-NH1.45 (br s, 2H)1.45 (br s, 2H)Match
-O-CH ₂-3.75 (d, 2H)3.75 (d, 2H)Match
Ar-CH ₂-N3.80 (s, 2H)3.80 (s, 2H)Match
Aromatic H6.88 (d, 2H), 7.25 (d, 2H)6.88 (d, 2H), 7.25 (d, 2H)Match
Impurity (-CHO)Not Observed9.87 (s, small)Corresponds to 4-isobutoxybenzaldehyde

Conclusion

Based on the integrated analysis of orthogonal data, the in-house sample of this compound demonstrates high purity, albeit slightly lower than the certified reference standard.

  • HPLC analysis quantifies the purity at 99.65%, with the primary impurity identified as unreacted 4-isobutoxybenzaldehyde (0.20%).

  • GC-MS analysis confirms the presence of volatile starting material and by-products, consistent with the known synthesis route.

  • ¹H NMR spectroscopy provides definitive structural confirmation of the main component and corroborates the presence of the aldehyde impurity.

The in-house material is suitable for its intended use, provided the identified impurity levels are within the process control limits and acceptable for the subsequent synthetic steps. This multi-faceted approach provides a high degree of confidence in the quality assessment, ensuring that decisions are based on a robust and scientifically sound data package.

References

  • <621> Chromatography.
  • General chapter 2.2.46. Chromatographic separation techniques.European Directorate for the Quality of Medicines & HealthCare (EDQM), Ph. Eur. 11th Edition.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • <621> CHROMATOGRAPHY (General Inform
  • ICH Quality Guidelines.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.SIELC Technologies.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.Benchchem.
  • Understanding the L
  • Validation of an HPLC Analytical Method for Determin
  • GC-MS Analysis of Primary Aromatic Amines Using Helium Altern
  • Amine Product Testing: Ensuring Quality and Purity.
  • Harmonized Standard for <621> Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
  • Are You Sure You Understand USP <621>?
  • Revised ICH Guideline Q2(R1)
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46.Phenomenex.
  • HPLC DETERMINATION OF AGM
  • Analysis methods of amino acids and amines by HPLC.
  • 2.2.46.
  • Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines.American Chemical Society.
  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.Hochschule Bonn-Rhein-Sieg.
  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.ECA Academy.
  • GC-MS Analysis of Primary Arom
  • Simultaneous determination of atmospheric amines by gas chrom
  • Synthetic Methodologies for 4 Isobutoxyphenyl Methanamine.Benchchem.
  • 2.2.46.
  • Spectroscopy of Amines.chem.ucla.edu.
  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • Spectroscopy of Amines.Chemistry LibreTexts.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • This compound.Protheragen.
  • Analysis of Amine Solutions by Gas Chromatography.Bryan Research & Engineering, LLC.
  • This compound.PubChem - NIH.
  • Certified Reference Standards.Spectrum Chemical.
  • Structural elucid
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • This compound.Arborpharmchem.
  • Isobutoxy Amine Impurity.Cleanchem.
  • Analysis of impurities in anhydrous mono- and trimethylamine.Agilent.
  • This compound.SRIRAMCHEM.
  • This compound.
  • Pimavanserin-impurities.
  • Impurity Reference Standards.Enamine.
  • Agilent Inorganic Certified Reference M
  • Chem Service Inc Organic Certified Analytical Reference Standards.
  • Impurity Reference Standards.Enamine Bioactive Compounds.

Sources

The Strategic Advantage of (4-Isobutoxyphenyl)methanamine in Modern Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug development, the selection of each molecular piece—each intermediate—is a strategic decision that profoundly influences the efficiency of the synthetic route and the ultimate pharmacological profile of the active pharmaceutical ingredient (API). Among the vast arsenal of building blocks available to medicinal chemists, benzylic amines stand out for their versatile reactivity and prevalence in bioactive molecules.[1] This guide provides an in-depth justification for the use of a particularly strategic intermediate, (4-Isobutoxyphenyl)methanamine , focusing on its role in the synthesis of complex therapeutic agents. Through a comparative analysis supported by experimental data, we will elucidate why this specific intermediate often represents a superior choice over simpler alternatives.

The Molecular Blueprint: Why this compound?

This compound is a primary benzylic amine distinguished by two key structural features: a reactive aminomethyl group (-CH₂NH₂) and a para-substituted isobutoxy group (-OCH₂CH(CH₃)₂). This unique combination offers a compelling set of advantages for drug design and synthesis.

  • Synthetic Handle: The primary amine serves as a versatile nucleophile, readily participating in robust and high-yield reactions such as amide bond formation, urea synthesis, and reductive amination. This allows for its reliable incorporation into a target scaffold.[2]

  • Pharmacokinetic Modulation: The isobutoxy group is not merely a spectator. Its presence is a deliberate design choice to enhance the drug-like properties of the final molecule. It increases lipophilicity, which can improve membrane permeability and oral absorption. Crucially, it acts as a metabolic shield. By occupying the para-position on the phenyl ring—a common site for oxidative metabolism by cytochrome P450 enzymes—the bulky, stable ether linkage can prevent rapid degradation of the drug, thereby improving its metabolic stability and extending its half-life.[3][4] This strategic blocking of a metabolically labile site is a cornerstone of modern medicinal chemistry.[5]

Case Study: The Synthesis of Pimavanserin

A prime example showcasing the utility of this compound is in the synthesis of Pimavanserin, an inverse agonist of the 5-HT₂A receptor approved for the treatment of Parkinson's disease psychosis.[6][7] The synthesis hinges on the formation of a urea linkage between two complex amine fragments. This compound provides one of these critical fragments.

The overall synthetic workflow can be visualized as follows:

Pimavanserin_Synthesis cluster_0 Intermediate Synthesis cluster_1 Core Reaction A 4-Isobutoxybenzaldehyde B This compound (Intermediate 1) A->B D Activated Imidazole Carboxamide Intermediate B->D C Carbonyldiimidazole (CDI) (Activating Agent) F Pimavanserin (Final API) D->F E N-(4-fluorobenzyl)- 1-methylpiperidin-4-amine (Intermediate 2)

Caption: Synthetic pathway for Pimavanserin highlighting the key role of this compound.

This synthetic route is highly efficient, with the final coupling step proceeding in excellent yield. The choice of this compound is deliberate, as the isobutoxybenzyl moiety is a core component of the final drug structure, essential for its pharmacological activity and pharmacokinetic profile.[2]

Comparative Analysis: this compound vs. Alternatives

To fully appreciate the strategic selection of this intermediate, we must compare it to other plausible, simpler benzylamines. The primary alternatives would be the unsubstituted Benzylamine and the sterically less-hindered 4-Methoxybenzylamine.

Table 1: Physicochemical Property Comparison
PropertyThis compoundBenzylamine4-Methoxybenzylamine
Structure (Structure not renderable)(Structure not renderable)
Molecular Weight 179.26 g/mol 107.15 g/mol [8]137.18 g/mol
Calculated LogP ~2.5-3.0~1.1[8]~1.3
pKa (amine) ~9.5 (estimated)9.34~9.2 (estimated)
Metabolic Liability Low (para-position blocked)High (para-hydroxylation likely)Moderate (O-demethylation possible)

The data clearly shows that the isobutoxy substitution significantly increases lipophilicity (LogP) compared to benzylamine or 4-methoxybenzylamine. This enhancement can be critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile for a drug like Pimavanserin.

Table 2: Synthetic & Pharmacokinetic Performance Comparison
ParameterThis compoundBenzylamine / 4-MethoxybenzylamineJustification & Rationale
Intermediate Yield Excellent (e.g., ~87% via reductive amination) [7]High yields are also expected via similar methods.Reductive amination is generally a high-yielding process for many substituted benzaldehydes.[9]
Coupling Reaction Yield Excellent (e.g., up to 94% in Pimavanserin synthesis) [7]Likely high, but potentially altered by electronics.The nucleophilicity of the amine is similar across these compounds; thus, high yields in coupling reactions are expected.
Metabolic Stability High Low to Moderate The isobutoxy group effectively shields the para-position from oxidative metabolism, a major pathway for drug clearance.[10] Unsubstituted benzylamine is highly susceptible to this, and methoxy groups can be metabolically cleaved.[5]
Final Drug Half-Life Enhanced Potentially Shortened By preventing rapid metabolism, the intermediate contributes to a longer-lasting therapeutic effect in the final drug.[4]
Cost ModerateLowThe starting material, 4-isobutoxybenzaldehyde, is more complex than benzaldehyde or anisaldehyde, leading to a higher cost for the intermediate.

While simpler benzylamines are less expensive, their use would likely result in a final drug candidate with a significantly poorer pharmacokinetic profile. The potential for rapid metabolic degradation would necessitate higher or more frequent dosing, and could lead to the formation of undesired metabolites. Therefore, the upfront investment in a more complex intermediate like this compound is justified by the downstream benefits of improved drug performance and a more robust clinical candidate.

Experimental Protocols

The following protocols are representative of the synthetic steps involving this compound in the production of Pimavanserin, based on procedures outlined in the patent literature.[7]

Protocol 1: Synthesis of this compound Hydrochloride (Intermediate 1)
  • Reaction Setup: To a solution of 4-isobutoxybenzaldehyde (19.9 g, 0.112 mol) in methanol (90 mL), add Raney Nickel (6 g) and a 7N solution of ammonia in methanol (90 mL) in a suitable pressure reactor.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (0.5 bar) at a controlled temperature of 10-15°C for 24 hours.

  • Workup: Upon reaction completion, filter the solution through a pad of Celite to remove the catalyst.

  • Solvent Exchange & Salt Formation: Distill off the methanol under reduced pressure. Add toluene (500 mL) to the residue and concentrate the volume to approximately 250 mL.

  • Precipitation: At ambient temperature, add 5-6 N HCl in isopropanol (30 mL, ~0.15 mol) dropwise to the toluene solution.

  • Isolation: Cool the resulting suspension to 5°C and stir for an additional 2 hours. Filter the crystals, wash with cold toluene (60 mL), and dry under vacuum at 50°C to yield this compound hydrochloride.

    • Expected Yield: 20.88 g (86.7%)[7]

Protocol 2: Synthesis of Pimavanserin via Activated Intermediate
  • Activation of Intermediate 1: In a reaction vessel, charge this compound hydrochloride (5 g, 0.023 mol), 1,1'-carbonyldiimidazole (CDI) (6.01 g, 0.037 mol), and acetonitrile (40 mL).

  • Formation of Activated Intermediate: Stir the resulting solution at 65-70°C for 1 hour. Monitor by HPLC until complete conversion to the N-(4-isobutoxybenzyl)-1H-imidazole-1-carboxamide intermediate is observed.

  • Coupling Reaction: To the solution containing the activated intermediate, add N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Intermediate 2) (7.73 g, 0.035 mol).

  • Reaction Monitoring: Maintain the temperature and stir for approximately 2 hours, or until HPLC analysis confirms complete conversion.

  • Crystallization: Upon completion, cool the reaction solution to 50°C. Add water dropwise (120 mL) to induce crystallization. Allow the suspension to cool to ambient temperature.

  • Isolation: Filter the crystals, wash sequentially with a 1:3 acetonitrile/water solution (2 x 40 mL) and then pure water (40 mL). Dry the product under vacuum at 45°C.

    • Expected Yield: 9.35 g (94.4%) of Pimavanserin[7]

Strategic Decision Framework for Intermediate Selection

The choice of a benzylic amine intermediate is a multi-parameter optimization problem. The following logical workflow illustrates the decision-making process that leads to the selection of a superior intermediate like this compound.

Decision_Framework start Define Target Moiety in API q1 Is para-substitution required for activity? start->q1 sub1 Use Benzylamine q1->sub1 No q2 Is metabolic stability a key concern? q1->q2 Yes end_node Selected Intermediate sub1->end_node q2->sub1 No sub2 Consider 4-Alkoxybenzylamine q2->sub2 Yes q3 Is O-demethylation a risk? Need to enhance lipophilicity? sub2->q3 sub3 Use 4-Methoxybenzylamine q3->sub3 No sub4 Use this compound q3->sub4 Yes sub3->end_node sub4->end_node

Caption: Decision workflow for selecting a benzylic amine intermediate in drug design.

Conclusion

The justification for using this compound in drug synthesis is a clear demonstration of rational drug design principles. While its synthesis is more complex and costly than that of unsubstituted benzylamine, its strategic incorporation of an isobutoxy group provides a critical advantage: metabolic stability . This pre-emptive blocking of a common metabolic pathway leads to a final drug molecule with a more favorable pharmacokinetic profile, enhancing its potential for clinical success. The high yields achieved in its own synthesis and subsequent coupling reactions, as demonstrated in the case of Pimavanserin, further solidify its position as a valuable and highly effective intermediate for the modern medicinal chemist.

References

  • ResearchGate. (n.d.). Synthetic routes toward pimavanserin tartrate or pimavanserin. Retrieved from [Link]

  • New Drug Approvals. (2016, September 21). Pimavanserin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019179920A1 - Process for the manufacturing of pimavanserin.
  • Al Bujuq, N. R. (2020). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2020(1), 340-352. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019207494A1 - Method for the preparation of pimavanserin base.
  • Google Patents. (n.d.). EP3351532A1 - Method for preparing pimavanserin.
  • Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved.... Retrieved from [Link]

  • Arkivoc. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Retrieved from [Link]

  • New Drug Approvals. (2016). 2016 – Page 20. Retrieved from [Link]

  • Al-Hadiya, B. H. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 27(15), 4988. Retrieved from [Link]

  • Arkat USA. (n.d.). 6-isopropoxy- 1H-benzo[d]imidazol-2-amine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical parameters of benzylamines 3. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • PatSnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacology & therapeutics, 112(2), 396–420. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Singh, S. S., & Fuloria, N. K. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 576-622. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved from [Link]

  • Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods at T = (298.15, 303.15 and 308.15) K. Retrieved from [Link]

  • Jana, G. K., D'Souza, A. M., & Sekar, G. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC advances, 11(18), 10793–10803. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Isobutoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like (4-Isobutoxyphenyl)methanamine (CAS No. 4734-09-2), a versatile primary amine building block, are instrumental in this discovery process. However, innovation and safety must be inextricably linked. Adherence to rigorous safety protocols is not merely about compliance; it is a core tenet of scientific excellence and professional responsibility.

This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Foundational Hazard Analysis: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the material. This compound is an organic amine, and like many compounds in its class, it presents specific risks.[1] Supplier safety data indicates that this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Some data for related compounds also suggests it may be harmful in contact with skin (H312) and harmful if inhaled (H332).[3]

The primary routes of occupational exposure are therefore:

  • Inhalation: Breathing in dust from the solid compound or aerosols from its solutions.

  • Dermal Contact: Direct skin contact with the solid or its solutions.

  • Ocular Contact: Splashes to the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

A comprehensive safety plan begins with a thorough hazard assessment, as mandated by the Occupational Safety and Health Administration (OSHA).[4][5] This process logically dictates the necessary protective barriers between the researcher and the chemical.

cluster_assessment Hazard Assessment & Risk Analysis cluster_ppe PPE Selection A Identify Chemical: This compound B Review Hazard Data (SDS): H302, H315, H319, H335 A->B Consult C Identify Routes of Exposure: Inhalation, Dermal, Ocular B->C Implies D Evaluate Task-Specific Risks: Weighing, Dissolving, Spill C->D Consider E Respiratory Protection (Respirator) D->E Mitigates Inhalation Risk F Hand & Body Protection (Gloves, Lab Coat) D->F Mitigates Dermal Risk G Eye & Face Protection (Goggles, Face Shield) D->G Mitigates Ocular Risk

Caption: Workflow for responding to a small chemical spill.

Exposure First Aid Immediate and correct first aid is crucial. [6]* Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [7]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating this comprehensive PPE strategy into your daily laboratory workflows, you establish a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
  • Understand OSHA's Personal Protective Equipment Standards. (2012, January 25). EHS Today.
  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial.
  • Material Safety Data Sheets: Isobutoxy Amine Impurity. (n.d.). Cleanchem Laboratories LLP.
  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC.
  • Chemical Safety Resources. (n.d.). Colorado Emergency Preparedness Partnership.
  • This compound acetate. (n.d.). Sigma-Aldrich.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Hazard Watch: Amines in the workplace. (n.d.). RPS Group.
  • Chemical Safety in the Workplace. (2024, November 12). CDC.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH | CDC.
  • Worker Exposures to Volatile Amines. (1991, September 23). Occupational Safety and Health Administration.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • This compound. (n.d.). PubChem | NIH.
  • This compound. (n.d.). AiFChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.